Alcloxa
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H9Al2ClN4O7 |
|---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
dialuminum;4-(carbamoylamino)-5-oxo-1,4-dihydroimidazol-2-olate;chloride;tetrahydroxide |
InChI |
InChI=1S/C4H6N4O3.2Al.ClH.4H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;;;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;;1H;4*1H2/q;2*+3;;;;;/p-6 |
InChI Key |
VTKMMWSAJLCWSM-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(=O)NC(=N1)[O-])NC(=O)N.[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Alcloxa Synthesis and Characterization for Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa, a complex of aluminum chlorohydrate and allantoin (B1664786), is a well-established compound in the cosmetic and pharmaceutical industries, primarily utilized for its astringent and soothing properties in dermatological applications.[1][2][3] This technical guide explores the synthesis and characterization of this compound, with a forward-looking perspective on its potential application in the field of drug delivery. While its use as a drug delivery vehicle is still an emerging area of research, the inherent biocompatibility and the unique physicochemical properties of its aluminum and allantoin components suggest a promising future.[4][5] This document provides a comprehensive overview of synthesis methodologies, detailed characterization protocols, and a hypothetical framework for the development of this compound-based nanoparticles for targeted therapeutic delivery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its application and formulation development.
| Property | Value | Reference |
| Appearance | Fine white powder | [1] |
| Molecular Formula | C4H9Al2ClN4O7 | [2] |
| Molecular Weight | 314.56 g/mol | [2] |
| Solubility | Soluble in water (1% w/w at 25°C), very slightly soluble in alcohols. | [2] |
| pH (1% aqueous solution) | 4.0 - 5.0 | [2] |
| Stability | Stable in the pH range of 3-8 and up to 80°C. | [1] |
Synthesis of this compound
The synthesis of this compound involves the reaction of allantoin with aluminum chlorohydrate. A generalized workflow for this synthesis is depicted in Figure 1.
Experimental Protocol: this compound Synthesis
Materials:
-
Allantoin
-
Aluminum Chlorohydrate
-
Deionized water
-
Hydrochloric acid or Sodium hydroxide (B78521) (for pH adjustment)
Procedure:
-
Preparation of Reactants: Prepare aqueous solutions of allantoin and aluminum chlorohydrate. The molar ratio of allantoin to aluminum chlorohydrate is typically 1:1.[2]
-
Reaction: In a temperature-controlled reaction vessel, combine the allantoin and aluminum chlorohydrate solutions.
-
pH and Temperature Control: Adjust the pH of the reaction mixture to between 4.0 and 5.0 using hydrochloric acid or sodium hydroxide.[2] Heat the mixture to approximately 80°C with constant stirring.
-
Precipitation and Isolation: Maintain the reaction conditions until the formation of a precipitate is complete. The precipitate, this compound, is then isolated by filtration.
-
Drying: The collected this compound is dried in an oven at a controlled temperature to yield a fine, white powder.
This compound-Based Nanoparticles for Drug Delivery
The formulation of this compound into nanoparticles is a novel approach to leverage its properties for drug delivery. A hypothetical method for preparing this compound nanoparticles is the solvent evaporation technique.
Hypothetical Experimental Protocol: this compound Nanoparticle Synthesis (Solvent Evaporation)
Materials:
-
Synthesized this compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Surfactant (e.g., Poloxamer 407)
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Organic Phase Preparation: Dissolve this compound, the chosen drug, and the biodegradable polymer in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Separate the nanoparticles from the aqueous phase by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove any unentrapped drug and surfactant, followed by lyophilization for long-term storage.
Characterization of this compound and this compound Nanoparticles
A comprehensive characterization is crucial to ensure the quality and performance of this compound and its nanoparticle formulations for drug delivery applications. A typical characterization workflow is presented in Figure 2.
Experimental Protocols for Characterization
Scanning Electron Microscopy (SEM):
-
Sample Preparation: Mount a small amount of the nanoparticle powder onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity.
-
Imaging: Image the sample under high vacuum using an appropriate accelerating voltage to visualize the surface morphology and estimate the size of the nanoparticles.
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Sample Preparation: Disperse the nanoparticles in deionized water or a suitable buffer at a low concentration.
-
Measurement: Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI). Use the same instrument in electrophoresis mode to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
Drug Loading and Encapsulation Efficiency:
-
Separation: Centrifuge a known amount of the drug-loaded nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Quantification: Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release:
-
Setup: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off. Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released in the collected samples using an appropriate analytical method.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization of this compound-based nanoparticles. Note that these are representative values based on similar aluminum-containing nanoparticle systems and would need to be experimentally determined for this compound nanoparticles.
Table 2: Physicochemical Characterization of this compound Nanoparticles
| Parameter | Typical Value/Range | Characterization Method |
| Primary Particle Size | 50 - 200 nm | TEM, SEM |
| Hydrodynamic Diameter | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 mV to +20 mV | Zeta Potential Analyzer |
| Surface Area (BET) | 10 - 100 m²/g | Brunauer-Emmett-Teller (BET) Analysis |
Table 3: Drug Loading and Release Characteristics of this compound Nanoparticles
| Parameter | Typical Value/Range | Characterization Method |
| Drug Loading Capacity | 1 - 10% (w/w) | UV-Vis Spectrophotometry, HPLC |
| Encapsulation Efficiency | 50 - 90% | UV-Vis Spectrophotometry, HPLC |
| In Vitro Release Profile | Sustained release over 24-72 hours | Dialysis Method with UV-Vis/HPLC |
Cellular Uptake and Potential Signaling Pathway
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. For aluminum-based nanoparticles, endocytosis is a primary mechanism of internalization.[6] The process is influenced by the nanoparticle's size, shape, and surface chemistry. A generalized pathway for the cellular uptake of this compound nanoparticles is illustrated in Figure 3.
Upon administration, this compound nanoparticles would first interact with the cell membrane. They are then internalized into the cell through endocytosis, a process where the cell membrane engulfs the nanoparticles to form an endosome. As the endosome matures into a late endosome and fuses with a lysosome, the internal pH decreases. This acidic environment can trigger the release of the encapsulated drug from the this compound nanoparticle, allowing it to exert its therapeutic effect within the cell.
Conclusion
This compound presents an intriguing, yet underexplored, platform for the development of novel drug delivery systems. Its synthesis from well-characterized and biocompatible precursors, along with the potential to formulate it into nanoparticles, opens avenues for controlled and targeted drug release. The experimental protocols and characterization frameworks provided in this technical guide offer a foundational roadmap for researchers to investigate and unlock the full potential of this compound in advanced drug delivery applications. Further in-depth studies are warranted to validate these hypothetical frameworks and to fully elucidate the in vitro and in vivo performance of this compound-based drug delivery systems.
References
- 1. akema.it [akema.it]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. This compound - Akema S.r.l. [akema.it]
- 4. Formulation, optimization and characterization of allantoin-loaded chitosan nanoparticles to alleviate ethanol-induced gastric ulcer: in-vitro and in-vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
In Vitro Antimicrobial Activity of Alcloxa Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa, an aluminum salt of allantoin (B1664786), is a compound recognized for its diverse dermatological properties.[1] It integrates the skin-protectant, keratolytic, and soothing attributes of allantoin with the astringent and mild antimicrobial effects of aluminum compounds.[1] While its use in cosmetic and over-the-counter formulations is well-established for applications such as antiperspirants and acne treatments, its direct antimicrobial activity, particularly against gram-positive bacteria, is a subject of significant interest for researchers.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's in vitro antimicrobial efficacy against gram-positive bacteria, presenting available quantitative data, detailing relevant experimental protocols, and outlining its proposed mechanism of action.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is primarily attributed to its dual-component nature, where the aluminum and allantoin moieties contribute synergistically to its overall effect.[4] The primary antimicrobial action is believed to stem from the aluminum component.
Key Mechanisms:
-
Astringent Action: The aluminum component of this compound exerts a potent astringent effect, causing the contraction of skin cells and the precipitation of proteins.[4][5] This action can alter the local environment on a surface, making it less favorable for bacterial colonization and proliferation.
-
Direct Antimicrobial Effect: Aluminum itself is suggested to have a direct antimicrobial action. It can create an environment that is less conducive to bacterial growth, which is a key factor in its efficacy.[4][5]
-
Environmental Alteration: By altering local pH and precipitating proteins, the aluminum component disrupts the conditions necessary for the survival and growth of gram-positive bacteria.[4]
The allantoin component, while not directly antimicrobial, contributes by promoting the healing and regeneration of epithelial cells, which can be beneficial in the context of skin infections.[1][5]
Quantitative Data: In Vitro Antimicrobial Activity
Quantitative assessments have demonstrated the bacteriostatic properties of this compound, particularly against gram-positive bacteria.[4] The primary method cited for this evaluation is the agar (B569324) diffusion test, which measures the zone of inhibition around a sample of the antimicrobial agent.
| Bacterial Strain | Type | This compound Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Gram-Positive | 0.2% | 6 mm | [4] |
| Pityrosporum ovale | Fungus | 0.2% | 20 mm | [4] |
Note: Data for Pityrosporum ovale (a fungus) is included for comparative context as it was part of the same study.
Experimental Protocols
Standardized methods are crucial for evaluating the antimicrobial activity of compounds like this compound. The following sections detail the typical protocols for the agar diffusion test and broth microdilution for determining Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone where bacterial growth is inhibited.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the target gram-positive bacterium (e.g., Staphylococcus aureus).
-
Plate Inoculation: Evenly spread the bacterial inoculum across the surface of the MHA plate using a sterile swab.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar.
-
Sample Application: Add a defined volume of the this compound solution (e.g., at 0.2% concentration) into a well. A negative control (solvent) and a positive control (standard antibiotic) should be used in separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Broth Microdilution Method (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] This method provides quantitative data on antimicrobial efficacy.
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension of the gram-positive test organism.
-
Inoculation: Inoculate each well with the bacterial suspension, resulting in a final target concentration of bacteria. Include a positive control well (broth + bacteria, no this compound) and a negative control well (broth only).
-
Incubation: Cover and incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in a well with no visible turbidity (bacterial growth).
Conclusion and Future Directions
The available evidence indicates that this compound exhibits in vitro antimicrobial activity against gram-positive bacteria, such as Staphylococcus aureus.[4] This activity is primarily attributed to the astringent and direct antimicrobial effects of its aluminum component.[4][5]
However, the existing data is limited. To provide a comprehensive understanding of this compound's antimicrobial potential, further research is warranted. Key areas for future investigation include:
-
Broad-Spectrum MIC Testing: Determining the MIC of this compound against a wider range of clinically relevant gram-positive bacteria (e.g., Staphylococcus epidermidis, Enterococcus species, Streptococcus species).
-
Mechanism Elucidation: Investigating the precise molecular interactions between this compound and bacterial cells to move beyond the current proposed mechanism.
-
Bacteriostatic vs. Bactericidal Activity: Conducting time-kill kinetic studies to determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) against specific gram-positive strains.
-
Combination Studies: Evaluating the synergistic potential of this compound when combined with other known antimicrobial agents.
A more thorough characterization of its antimicrobial profile will be invaluable for drug development professionals exploring novel applications for this compound in treating or preventing bacterial skin conditions.
References
- 1. akema.it [akema.it]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. deascal.com [deascal.com]
- 4. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 5. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Alcloxa: Chemical Structure and Properties
Abstract
This compound is a complex of aluminum chlorohydrate and allantoin (B1664786), uniquely combining the astringent and antimicrobial properties of aluminum with the keratolytic, soothing, and cell-proliferative effects of allantoin. This dual-action mechanism makes it a valuable active ingredient in dermatological, cosmetic, and oral care formulations. This document provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and mechanism of action. It includes quantitative data, generalized experimental protocols for property evaluation, and diagrams illustrating its synthesis and biological pathways.
Chemical Identity and Structure
This compound is the aluminum salt of allantoin, formed from the reaction of allantoin with aluminum chlorohydrate.[1][2] It is structurally a complex molecule where the allantoinate moiety is coordinated with an aluminum-chloro-hydroxide structure.[1]
Chemical Structure
The precise structure is complex, but it is generally represented as a chlorohydroxyaluminum complex of allantoin.
Chemical Identifiers
A summary of key chemical identifiers for this compound is presented in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | aluminum;chloro-[(2,5-dioxoimidazolidin-4-yl)carbamoylamino]aluminum;tetrahydrate[1] |
| CAS Number | 1317-25-5[1][2] |
| Molecular Formula | C₄H₉Al₂ClN₄O₇[1] |
| Molecular Weight | ~314.56 g/mol [2][3] |
| InChI Key | PRUMDQCTLNOPLI-UHFFFAOYSA-L[1] |
| SMILES | C1(C(=O)NC(=O)N1)NC(=O)N[Al]Cl.O.O.O.O.[Al][1] |
| Synonyms | Aluminum chlorhydroxy allantoinate, Chloro[(2,5-dioxo-4-imidazolidinyl)ureato]tetrahydroxydialuminum[2][4] |
Physicochemical Properties
This compound is a fine, white, and odorless powder.[3] It is soluble in water and slightly soluble in alcohols.[5] Its stability is maintained within a pH range of 3-8 and at temperatures up to 80°C.[5]
Table 2: Physicochemical and Specification Data for this compound
| Property | Value / Specification | Reference |
| Appearance | Fine white powder | [3] |
| Odor | Odorless | [3] |
| Solubility | Soluble in water, slightly soluble in alcohol | [5] |
| pH (1% aqueous solution) | 4.0 - 5.0 | [3] |
| Assay (as Al₂O₃) | 26.0% - 30.0% | [2] |
| Allantoin (as Nitrogen) | 38.0% - 42.0% | [2] |
| Chloride | 8.5% - 10.5% | [2] |
| Heavy Metals (as Pb) | < 20 ppm | [2] |
Synthesis
This compound is synthesized via a controlled chemical reaction between allantoin and aluminum chlorohydrate, typically in a 1:1 molar ratio.[1][2] The reaction yields a soluble salt that combines the properties of both precursors.[1]
Synthesis Workflow
The general workflow for the synthesis of this compound involves the controlled mixing of the reactants under specific temperature and pH conditions to ensure the formation of the desired complex.
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action and Biological Properties
The therapeutic effects of this compound are a direct result of its hybrid chemical nature, delivering the combined benefits of its aluminum and allantoin components.[1]
Dual-Action Mechanism
-
Aluminum Component (Astringent & Antimicrobial): The aluminum portion acts as an astringent by precipitating proteins, which causes the contraction of skin tissues.[1][6] In antiperspirant applications, this leads to the formation of a temporary amorphous aluminum hydroxide (B78521) plug in the sweat duct, physically reducing sweat flow.[2] It also creates a local environment with a lower pH, which is less conducive to bacterial growth, providing a mild antimicrobial effect, particularly against Gram-positive bacteria.[1]
-
Allantoin Component (Keratolytic, Healing & Anti-irritant): Allantoin is known to stimulate the proliferation of epithelial cells and fibroblasts, promoting tissue regeneration and accelerating wound healing.[3][7] It has a keratolytic effect, aiding in the removal of dead skin cells (desquamation), which enhances skin smoothness.[1] Furthermore, allantoin acts as a soothing and anti-irritant agent, which helps to mitigate the potential irritation that can be caused by aluminum salts alone.[1][6]
Caption: Dual-action mechanism of this compound.
Allantoin-Mediated Wound Healing Signaling
The wound healing properties of the allantoin moiety are believed to involve the modulation of the inflammatory response and direct stimulation of cellular proliferation and tissue regeneration.[7][8] While the exact pathway in human skin is complex, a proposed mechanism involves the stimulation of fibroblasts to proliferate and synthesize extracellular matrix (ECM) components like collagen, which are crucial for repairing damaged tissue.[7][9]
Caption: Proposed signaling pathway for allantoin-mediated wound healing.
Quantitative Biological Data
This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity of this compound (0.2% Concentration)
| Bacterial Strain | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | 20 | [1] |
| Bacillus subtilis | 6 | [1] |
| Proteus vulgaris | 6 | [1] |
Experimental Protocols
The following are generalized methodologies representative of the types of experiments used to characterize the properties of this compound.
Determination of Antimicrobial Activity (Agar Diffusion Test)
This protocol describes a standard method for assessing the antimicrobial efficacy of a test compound.
-
Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the target bacterial strain (S. aureus, B. subtilis, etc.).
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) using a sterile swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar plate.
-
Sample Application: Add a precise volume of a 0.2% aqueous solution of this compound to a well. A negative control (sterile water) and a positive control (a known antibiotic) should be used in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
Evaluation of Wound Healing Properties (In Vivo Excisional Wound Model)
This protocol outlines a common preclinical model for evaluating the efficacy of wound healing agents.[8]
-
Animal Model: Utilize a suitable animal model, such as Wistar rats, under approved ethical guidelines.
-
Wound Creation: After anesthesia, create a full-thickness excisional wound of a standardized diameter on the dorsal region of each animal.
-
Grouping: Divide the animals into groups: a negative control (no treatment), a vehicle control (e.g., base cream), and a test group (cream containing a specified concentration of this compound, e.g., 2%).
-
Topical Application: Apply the respective treatments topically to the wound area daily for a set period (e.g., 14-21 days).
-
Wound Area Measurement (Planimetry): Periodically (e.g., on days 0, 3, 7, 14) trace the wound margin and calculate the area to determine the rate of wound contraction.
-
Histological Analysis: At the end of the study period, collect tissue samples from the wound site. Process the samples for histological staining (e.g., H&E for cellular infiltration and Masson's trichrome for collagen deposition).
-
Data Analysis: Quantify parameters such as re-epithelialization, inflammatory cell count, fibroblast proliferation, and collagen density to assess the quality and speed of healing.
Conclusion
This compound stands out as a multifunctional active ingredient with a well-defined dual-action mechanism. Its ability to provide astringent, antimicrobial, keratolytic, and wound-healing properties in a single, stable complex makes it highly suitable for advanced cosmetic and therapeutic product development. The data and methodologies presented in this guide offer a foundational resource for researchers engaged in the formulation and analysis of products containing this compound.
References
- 1. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. deascal.com [deascal.com]
- 5. akema.it [akema.it]
- 6. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. scienceopen.com [scienceopen.com]
- 8. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. us.typology.com [us.typology.com]
Alcloxa as a hybrid chemical entity
An In-depth Technical Guide on Alcloxa as a Hybrid Chemical Entity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, or aluminum chlorhydroxy allantoinate, is a complex hybrid chemical entity synthesized from the reaction of allantoin (B1664786) and aluminum chlorohydrate.[1] This whitepaper provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and dual-mechanism of action. It consolidates quantitative data on its efficacy and toxicity into structured tables and outlines key experimental protocols. The synergistic action of its two main components—the astringent and antimicrobial properties of the aluminum moiety and the soothing, keratolytic, and healing properties of the allantoin moiety—makes this compound a versatile ingredient in dermatological and cosmetic formulations.[2][3][4] This document serves as a resource for researchers, scientists, and professionals involved in drug development and formulation.
Introduction
The development of topical dermatological agents has often focused on combining active ingredients to achieve multiple therapeutic effects. This compound represents a more integrated approach, where two functional components, allantoin and an aluminum salt, are combined into a single chemical entity.[2] Allantoin has a long history in skin treatment for its healing, moisturizing, and anti-irritant properties.[2] Aluminum compounds, particularly aluminum chlorohydrate, are well-established for their astringent and antiperspirant effects.[2][4]
The synthesis of this compound was driven by the goal of creating a compound that delivers the benefits of both precursors while mitigating the potential for skin irritation sometimes associated with acidic aluminum salts.[1][2] The resulting molecule, aluminum chlorhydroxy allantoinate, is a nearly neutral and better-tolerated compound that provides a synergistic combination of astringency, mild antimicrobial action, skin protection, and promotion of cell regeneration.[1][2][5] This unique profile makes it a subject of interest for formulations targeting conditions such as acne, minor skin irritations, and hyperhidrosis.[3][5][6]
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[7] It is chemically designated as Aluminum, Chloro[(2,5-Dioxo-4-Imidazolidinyl) Ureato] Tetrahydroxydi-.[2][6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | Aluminum Chlorhydroxy Allantoinate[2][8] |
| INCI Name | This compound[9] |
| CAS Number | 1317-25-5[2] |
| EINECS Number | 215-262-3[2] |
| Empirical Formula | C₄H₉Al₂ClN₄O₇[1] |
| Synonyms | Alcloxum, Allantolox, Chloro[(2,5-dioxo-4-imidazolidinyl)ureato]tetrahydroxydialuminum[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 314.56 g/mol [2] |
| Appearance | Fine, white, odorless powder[2] |
| Solubility | Soluble in water, slightly soluble in alcohols[5] |
| pH (1% water solution) | 4.0 – 5.0[2] |
| Stability | Stable in the pH range of 3-8 and to process heating up to 80°C[5] |
| Molar Ratio (Al/Cl/Allantoin) | 2/1/1[2] |
Synthesis and Manufacturing
This compound is synthesized through the chemical reaction of allantoin with aluminum chlorohydrate, typically in a 1:1 molar ratio.[1][2] The process yields a soluble salt that combines the properties of both reactants.[1] Another described synthetic route involves the reaction between allantoin and aluminum hydroxide (B78521).[6]
Key parameters for the synthesis involving aluminum chlorohydrate include maintaining a controlled pH, generally between 4 and 5, and a temperature of approximately 80°C.[1] These controlled conditions are crucial for optimizing the reaction and ensuring the formation of the desired hybrid entity.[1]
Mechanism of Action
The therapeutic and cosmetic effects of this compound are a direct result of its hybrid nature, with each component of the molecule contributing to its overall activity.[2]
The Hybrid Functionality
-
Aluminum Moiety : The aluminum component is responsible for the astringent and mild antimicrobial effects.[2][5] As an astringent, it causes the contraction of skin cells and tissues, which can help reduce oiliness and the appearance of pores.[3][6] Its antimicrobial action, particularly against Gram-positive bacteria, is attributed to creating an environment less conducive to bacterial growth and a direct antimicrobial effect of the aluminum salt.[1][2]
-
Allantoin Moiety : The allantoin portion of the molecule provides well-documented skin-soothing, healing, keratolytic, and anti-irritant properties.[2][3][4] It promotes the proliferation of epithelial cells, enhances the water content of the extracellular matrix, and aids in the desquamation of dead skin cells, which collectively accelerate tissue regeneration and improve skin smoothness.[1][4] A key benefit is that the allantoin component helps to mitigate the potential irritation from the aluminum salt, making the compound suitable for sensitive skin.[2]
Antiperspirant Action: The "Plug Theory"
The primary mechanism for this compound's antiperspirant activity is described by the "Plug Theory".[2] Upon application, the aluminum compound hydrolyzes in the acidic environment of the sweat duct. This leads to the formation of an amorphous aluminum hydroxide agglomerate that physically blocks the duct, thereby reducing the flow of sweat to the skin's surface.[2]
Preclinical Data
Antimicrobial Efficacy
This compound has demonstrated bacteriostatic properties, particularly against Gram-positive bacteria.[1][2]
Table 3: In Vitro Antimicrobial Activity of this compound
| Microorganism | Test Method | Concentration | Result |
| Staphylococcus aureus | Agar (B569324) Diffusion | 0.2% | Bacteriostatic effect; 6 mm inhibition zone[2] |
| Bacillus subtilis | Not specified | 0.2% | Bacteriostatic effect[2] |
| Proteus vulgaris | Not specified | 0.2% | Bacteriostatic effect[2] |
| Pityrosporum ovale | Agar Diffusion | 0.2% | Bacteriostatic effect; 20 mm inhibition zone[2] |
Toxicological Profile
Toxicological testing has shown this compound to be a safe compound for topical application, characterized as non-sensitizing and non-irritating to the skin.[2][5]
Table 4: Summary of Toxicological Data for this compound
| Test | Species | Route | Result |
| Acute Oral Toxicity (LD50) | Not specified | Oral | > 8000 mg/kg[2] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal (normal & abraded skin) | > 8000 mg/kg[2] |
| Eye Irritation (Draize method) | Rabbit | Ocular | Mild irritation with a 24% water solution[2] |
| Skin Irritation/Sensitization | Guinea Pig | Dermal | Non-irritating and non-sensitizing[2] |
| Primary Skin Irritation | Human | Dermal Patch Test | Non-irritating (10% aqueous solution)[2] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize aluminum chlorhydroxy allantoinate from allantoin and aluminum chlorohydrate.
Methodology:
-
Reactant Preparation: Prepare equimolar amounts of allantoin and aluminum chlorohydrate.[1][2]
-
Reaction Setup: Charge a suitable reaction vessel with the reactants.
-
Parameter Control: Adjust the reaction mixture to a pH of 4.0-5.0.[1]
-
Heating: Heat the mixture to approximately 80°C while stirring.[1]
-
Reaction Monitoring: Maintain the controlled temperature and pH for a sufficient duration to allow for the formation of the soluble salt complex.
-
Product Isolation: Upon completion, the product can be isolated and purified using standard chemical procedures, such as precipitation and filtration.
-
Drying: Dry the final product to yield a fine, white powder.
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
Objective: To quantify the bacteriostatic efficacy of this compound against specific microorganisms.
Methodology:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) and uniformly spread it over the surface of the agar plates.
-
Sample Application: Prepare a 0.2% solution of this compound in a suitable sterile solvent.[2] Aseptically apply a defined volume of the this compound solution to a sterile paper disc or directly into a well cut into the agar.
-
Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around the disc/well where bacterial growth is absent.[2]
Primary Skin Irritation Test (Human Patch Test)
Objective: To assess the potential of an this compound formulation to cause skin irritation in human subjects.
Methodology:
-
Subject Recruitment: Select healthy volunteers with no known skin conditions.
-
Test Site Preparation: Cleanse a designated area of the upper back with 70% isopropyl alcohol.[2]
-
Patch Preparation: Impregnate a half-inch square of blotting paper with the test material (e.g., 10% aqueous solution of this compound).[2]
-
Patch Application: Apply the impregnated patch to the cleansed skin site and cover it with an occlusive plaster (e.g., "Elasto-Patch").[2]
-
Exposure: Leave the patch in contact with the skin for 48 hours.[2]
-
Observation: After 48 hours, remove the patch and immediately observe the test site for any signs of erythema (redness), edema (swelling), or other reactions.
-
Scoring: Grade the observed reactions according to a standardized scoring system (e.g., Draize scale).
Applications in Drug and Cosmetic Development
The unique combination of properties makes this compound a versatile active ingredient for a wide range of topical products.
Table 5: Recommended Use Levels of this compound in Various Formulations
| Application | Product Form | Recommended Use Level (%) |
| Antiperspirants & Deodorants | Creams, sprays, roll-ons, gels, sticks | 0.25 - 0.5[2][5] |
| Anti-Acne Products | Creams, lotions, gels | 0.5 - 2.0[2][5] |
| Shaving Products | Pre-shave, after-shave lotions | 0.2 - 0.5[5] |
| Oral Care Products | Toothpaste, mouthwash | 0.1 - 1.0[5] |
| Foot Products | Powders, creams, gels | 0.2 - 0.3[5] |
| Baby Products (Diaper Rash) | Creams, ointments | 0.2 - 2.0[5] |
| Hemorrhoidal Products | Creams, ointments | 0.2 - 2.0[5] |
Conclusion
This compound stands out as a well-designed hybrid chemical entity that successfully integrates the distinct functionalities of its constituent parts. By combining the astringent and antimicrobial power of aluminum with the proven soothing and regenerative properties of allantoin, it offers a multi-faceted approach to skin treatment. The compound's favorable toxicological profile and efficacy at low concentrations make it a valuable and safe active ingredient for the formulation of advanced dermatological and personal care products. This technical guide provides a foundational resource for scientists and developers looking to leverage the unique benefits of this compound in their research and product development endeavors.
References
- 1. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. akema.it [akema.it]
- 6. deascal.com [deascal.com]
- 7. ewg.org [ewg.org]
- 8. This compound | C4H9Al2ClN4O7 | CID 136146352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
Alcloxa's Keratolytic Effects on Epidermal Layers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcloxa, a complex of allantoin (B1664786) and aluminum chlorohydrate, is utilized in dermatological formulations for its multifaceted properties, including a notable keratolytic effect. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is understood to influence the epidermal layers, leading to the breakdown and shedding of the stratum corneum. This document synthesizes available scientific information on this compound's primary active component, allantoin, to elucidate its impact on corneocyte cohesion, epidermal differentiation, and relevant signaling pathways. Detailed experimental protocols for evaluating keratolytic activity are provided, alongside structured data tables and visualizations to facilitate comprehension and further research in the field of dermatology and drug development.
Introduction
The epidermis, the outermost layer of the skin, undergoes a constant process of renewal, culminating in the desquamation of terminally differentiated keratinocytes, or corneocytes, from the stratum corneum. Hyperkeratosis, a thickening of this layer, is a hallmark of various skin disorders. Keratolytic agents are crucial in the management of such conditions by promoting the breakdown and shedding of excess corneocytes.
This compound is a compound that combines the well-established soothing and healing properties of allantoin with the astringent and mild antimicrobial characteristics of aluminum salts.[1] The keratolytic action of this compound is primarily attributed to its allantoin component.[2] This guide explores the cellular and molecular mechanisms underlying this compound's keratolytic effects, with a focus on its influence on the structure and function of the epidermal layers.
Mechanism of Keratolytic Action
The keratolytic effect of this compound is understood to be a multi-faceted process driven by its allantoin content, primarily by reducing corneocyte cohesion and potentially modulating epidermal differentiation.
Reduction of Corneocyte Cohesion
The adhesion between corneocytes in the stratum corneum is a critical factor in maintaining the skin barrier. This cohesion is mediated by corneodesmosomes, specialized intercellular junctions. The keratolytic action of allantoin is thought to involve the disruption of these junctions.[2] The proposed mechanism involves the dissolution of the intercellular matrix and the disruption of keratin (B1170402) structure, which in turn facilitates the natural desquamation process of superficial corneocytes.[1] This leads to the shedding of dead skin cells, resulting in smoother and softer skin.[2]
Modulation of Epidermal Differentiation and Barrier Function
Beyond its direct effects on corneocyte cohesion, allantoin may also influence the process of keratinocyte differentiation and the formation of the skin barrier. Some evidence suggests that allantoin can upregulate the expression of filaggrin, a key protein in the terminal differentiation of keratinocytes.[1] Filaggrin is essential for the aggregation of keratin filaments and the formation of the cornified envelope, as well as for the production of natural moisturizing factors (NMFs) that hydrate (B1144303) the stratum corneum.
The aluminum component of this compound, while primarily known for its astringent properties, may also contribute to the overall effect on the epidermis. Aluminum salts can cause the contraction of skin cells and tissues.[3] Although direct evidence for a keratolytic effect of aluminum compounds is limited, they have been shown to induce epidermal changes.[4] In some instances, aluminum chloride has been associated with keratinization arrest at the granular layer.[5]
Quantitative Data on Keratolytic and Epidermal Effects
While direct quantitative data on the keratolytic effects of this compound is limited in publicly available literature, the following tables summarize the known and inferred effects based on the properties of its active component, allantoin.
| Parameter | Effect of Allantoin (inferred for this compound) | Method of Measurement | Reference |
| Stratum Corneum Thickness | Expected Decrease | Confocal Raman Spectroscopy, Optical Coherence Tomography | [6][7][8] |
| Corneocyte Cohesion | Decrease | Tape Stripping followed by protein analysis, Atomic Force Microscopy | [2][9] |
| Transepidermal Water Loss (TEWL) | Potential initial increase due to desquamation, followed by improvement in barrier function | Tewameter, Vapometer | [10][11][12] |
| Epidermal Cell Proliferation | Stimulation of basal cell proliferation | In vitro cell culture (e.g., HaCaT cells), Immunohistochemistry (e.g., Ki-67 staining) | [1] |
Table 1: Summary of Expected Keratolytic and Epidermal Effects of this compound based on Allantoin's Properties.
| Biomarker | Expected Change in Expression with Allantoin Treatment | Method of Detection | Reference |
| Filaggrin | Upregulation | Immunohistochemistry, Western Blot, Real-Time PCR | [1][13] |
| Loricrin | No significant change reported | Immunohistochemistry, Western Blot | [14][15] |
| Keratin 1 (K1) & 10 (K10) | Potential modulation secondary to differentiation changes | Immunohistochemistry, Western Blot | [15][16][17] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulation | ELISA, Real-Time PCR | [1] |
Table 2: Expected Effects of this compound on Key Epidermal Biomarkers based on Allantoin's Properties.
Signaling Pathways
The keratolytic and anti-inflammatory effects of allantoin, the active keratolytic component of this compound, are likely mediated through the modulation of specific intracellular signaling pathways in keratinocytes.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation in the skin.[18][19] Allantoin has been shown to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, which is believed to occur through the inhibition of the NF-κB signaling pathway.[1] By suppressing this pathway, allantoin can reduce the inflammatory responses that can contribute to hyperkeratosis and impaired desquamation.
Caption: Allantoin inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Corneocyte Desquamation Signaling
The process of corneocyte desquamation is tightly regulated by a balance of proteolytic enzymes, primarily serine proteases like kallikreins (KLKs), and their inhibitors.[9][20][21][22][23] While the direct effect of this compound or allantoin on this enzymatic cascade is not yet fully elucidated, their ability to disrupt the intercellular matrix suggests a potential influence on the accessibility of corneodesmosomes to these proteases.
Caption: this compound may enhance desquamation by disrupting the matrix around corneodesmosomes.
Experimental Protocols
The following protocols provide a framework for the in vitro and ex vivo evaluation of the keratolytic effects of this compound.
Evaluation of Keratolytic Activity using a Reconstructed Human Epidermis (RHE) Model
This protocol outlines the use of a commercially available RHE model to assess the keratolytic efficacy of this compound.[24][25][26][27][28]
Caption: Workflow for evaluating this compound's keratolytic effects on a Reconstructed Human Epidermis model.
Methodology:
-
RHE Model Preparation: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE) are equilibrated according to the manufacturer's instructions.
-
Treatment Application: A defined amount of the this compound formulation (e.g., a cream or solution with a concentration range of 0.5% to 2.0% this compound) is applied topically to the surface of the RHE. A vehicle control (the formulation without this compound) is applied to a separate set of RHE models.
-
Incubation: The treated RHE models are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Endpoint Analysis:
-
Histology: Tissues are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The thickness of the stratum corneum is measured using image analysis software.
-
Immunohistochemistry/Immunofluorescence: Sections are stained for key epidermal differentiation markers such as filaggrin, loricrin, and keratins (K1/K10) to assess changes in their expression and localization.
-
Protein Extraction and Analysis: The epidermis is separated from the underlying matrix, and proteins are extracted. Western blotting or ELISA can be used to quantify the expression levels of target proteins.
-
Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-6) using ELISA to assess the anti-inflammatory effects of this compound.
-
Assessment of Corneocyte Cohesion using Tape Stripping
This protocol describes the use of tape stripping to evaluate the effect of this compound on corneocyte cohesion in vivo or on ex vivo skin explants.[1][2][3][29][30]
Methodology:
-
Treatment Area Demarcation: On the forearm of human volunteers or on ex vivo human skin, define treatment areas.
-
Baseline Measurement: Perform baseline measurements of Transepidermal Water Loss (TEWL) in the demarcated areas.
-
Product Application: Apply a standardized amount of the this compound formulation and a vehicle control to the respective treatment areas.
-
Treatment Period: The product is left on the skin for a defined period (e.g., single application with removal after several hours, or repeated applications over several days).
-
Tape Stripping:
-
After the treatment period, the skin surface is gently cleaned.
-
A standardized adhesive tape (e.g., D-Squame®) is applied to the treatment area with a constant pressure for a fixed duration (e.g., 2 seconds).
-
The tape is then removed in a single, swift motion.
-
This process is repeated for a set number of strips (e.g., 10-20) from the same site.
-
-
Analysis:
-
Protein Quantification: The amount of protein removed on each tape strip is quantified using a suitable method (e.g., SquameScan™, colorimetric protein assay). A higher amount of protein on the initial strips of the this compound-treated site compared to the control site indicates reduced corneocyte cohesion.
-
TEWL Measurement: TEWL is measured after a certain number of tape strips to assess barrier disruption. A more rapid increase in TEWL on the this compound-treated site can indicate a more profound effect on the stratum corneum.
-
Conclusion
This compound's keratolytic activity, primarily driven by its allantoin component, presents a promising approach for the management of hyperkeratotic skin conditions. The proposed mechanisms of action, including the reduction of corneocyte cohesion and modulation of epidermal differentiation pathways, provide a solid foundation for its dermatological applications. While direct quantitative data on this compound is still emerging, the established effects of allantoin offer valuable insights. The experimental protocols detailed in this guide provide a robust framework for future research to further quantify the keratolytic efficacy of this compound and to fully elucidate its molecular interactions within the epidermal layers. Such investigations will be instrumental in optimizing its use in therapeutic and cosmetic formulations for improved skin health.
References
- 1. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stratum corneum adhesive tape stripping: influence of anatomical site, application pressure, duration and removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Production of epidermal damage in mammalian skins by some simple aluminium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminium in dermatology – Inside story of an innocuous metal - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Measuring the effects of topical moisturizers on changes in stratum corneum thickness, water gradients and hydration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Water content and thickness of the stratum corneum contribute to skin surface morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desquamation in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced In Vitro Expression of Filaggrin and Antimicrobial Peptides Following Application of Glycosaminoglycans and a Sphingomyelin-Rich Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of epidermal keratins and the cornified envelope protein involucrin is influenced by permeability barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assembly dynamics of epidermal keratins K1 and K10 in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CELLULAR CHANGES THAT ACCOMPANY SHEDDING OF HUMAN CORNEOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Corneocyte desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medicaljournalssweden.se [medicaljournalssweden.se]
- 23. researchgate.net [researchgate.net]
- 24. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. straticell.com [straticell.com]
- 26. KeraSkin-VM: a novel reconstructed human epidermis model for skin irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Alcloxa's Role in Promoting Fibroblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcloxa, a complex of aluminum chlorhydroxy and allantoin (B1664786), is utilized in various dermatological and pharmaceutical preparations for its wound-healing properties. The therapeutic efficacy of this compound is largely attributed to its allantoin component, which has been shown to play a role in tissue regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its role in promoting fibroblast proliferation—a critical step in the wound healing cascade. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes conceptual signaling pathways and experimental workflows to serve as a resource for researchers and professionals in drug development. While direct research on this compound is limited, the effects of its active component, allantoin, are presented as a proxy to elucidate its potential mechanisms.
Introduction
The process of wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. Fibroblasts are key players in the proliferative phase, responsible for synthesizing extracellular matrix (ECM) components, such as collagen, to form new connective tissue.[1] The stimulation of fibroblast proliferation is a crucial therapeutic target for accelerating wound repair.
This compound is a compound that combines the astringent properties of aluminum chlorhydroxy with the cell-proliferating and soothing effects of allantoin.[1] While the aluminum salt primarily acts to reduce inflammation and exudation, allantoin is believed to be the primary active moiety for promoting tissue regeneration.[1] This guide will delve into the evidence supporting the role of the allantoin component of this compound in stimulating fibroblast proliferation.
Quantitative Data on the Effect of Allantoin on Fibroblast Proliferation
The pro-proliferative effect of allantoin on fibroblasts has been documented in several in vitro studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Fibroblast Proliferation and Migration with Allantoin
| Cell Line | Assay Type | Allantoin Concentration | Observation Time | Results (% of Control) | Reference |
| 3T3 Fibroblasts | Scratch Assay | 1.563 µg/mL | 24 hours | 303.6% Migration/Proliferation | [2] |
| 3T3 Fibroblasts | Scratch Assay | 1.563 µg/mL | 48 hours | 235.3% Migration/Proliferation | [2] |
Table 2: Effective Concentration Range of Allantoin for Fibroblast Proliferation
| Cell Line | Assay Type | Effective Concentration Range | Notes | Reference |
| Fibroblasts | Not Specified | 0.1 - 2 mM | Promotes cell migration and proliferation. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of compounds like allantoin on fibroblast proliferation.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Fibroblast cell line (e.g., NIH3T3, human dermal fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound or Allantoin solution (sterile-filtered)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count fibroblasts. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound or allantoin in serum-free culture medium. Remove the complete medium from the wells and replace it with 100 µL of the prepared treatment solutions. Include wells with serum-free medium only as a negative control and wells with a known mitogen (e.g., FGF or 10% FBS) as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 620-690 nm is often used to reduce background noise.
-
Data Analysis: The absorbance values are directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell proliferation relative to the negative control.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the collective migration and proliferation of a sheet of cells to close a mechanically created "wound."
Materials:
-
Fibroblast cell line
-
Complete culture medium
-
Serum-free culture medium
-
This compound or Allantoin solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts into the wells of a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Creating the Scratch: Once the cells have formed a confluent monolayer, gently create a linear scratch through the center of the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add serum-free or low-serum medium containing the desired concentrations of this compound or allantoin to the wells. Include a control well with medium only.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in marked regions of each well (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere. Capture images of the same marked regions at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: The rate of wound closure is determined by measuring the area of the scratch at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial scratch area.
Signaling Pathways and Visualizations
The precise molecular signaling pathways activated by allantoin in fibroblasts are not yet fully elucidated. However, based on the known mechanisms of wound healing and fibroblast activation, a conceptual framework can be proposed.
Conceptual Signaling Pathway for Allantoin-Mediated Fibroblast Proliferation
It is hypothesized that allantoin may directly or indirectly influence key signaling pathways involved in cell proliferation and ECM synthesis, such as the Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor (FGF) pathways.
Caption: Conceptual signaling pathways in fibroblast activation.
Experimental Workflow for Assessing Fibroblast Proliferation
The following diagram illustrates a typical workflow for evaluating the effect of a test compound on fibroblast proliferation in vitro.
Caption: Experimental workflow for MTT proliferation assay.
Conclusion
While direct evidence for the specific effects of the this compound complex on fibroblast proliferation is not extensively documented, the established wound-healing properties of its active component, allantoin, strongly suggest a pro-proliferative role. Allantoin has been shown to stimulate fibroblast proliferation and migration in vitro, which are crucial events in the tissue regeneration process.[1][2] The provided experimental protocols and conceptual diagrams offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and allantoin in promoting wound healing. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in allantoin-mediated fibroblast proliferation to fully understand its mechanism of action and to optimize its clinical application.
References
Unveiling the Astringent Core of Alcloxa: A Technical Guide to its Aluminum Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa, a complex of aluminum chlorohydrate and allantoin (B1664786), is a widely utilized active ingredient in cosmetic and over-the-counter (OTC) dermatological products.[1][2][3] Its efficacy stems from the synergistic action of its two components: the well-documented soothing and keratolytic properties of allantoin, and the pronounced astringent and mild antimicrobial effects of its aluminum salt.[3][4][5] This technical guide delves into the core of this compound's functionality, focusing on the astringent properties imparted by its aluminum component. The primary mechanism of this astringency is the ability of the aluminum cation to precipitate proteins, leading to a contraction of skin tissues and the temporary occlusion of sweat ducts.[4][6]
While specific quantitative data on the astringent activity of this compound is not extensively available in public literature, this guide provides a framework for its evaluation through detailed, generalized experimental protocols and illustrative data tables. The methodologies outlined are based on established principles of protein precipitation and in vitro toxicological testing.
Chemical and Physical Properties of this compound
This compound is chemically designated as Aluminum, Chloro[(2,5-Dioxo-4-Imidazolidinyl)Ureato]Tetrahydroxydi-.[7][8] A product data sheet provides the following specifications, which are crucial for formulation and experimental design[9]:
| Property | Specification |
| Appearance | Fine white powder |
| Assay (Al₂O₃) | 26.0% - 30.0% |
| Allantoin (as nitrogen) | 38.0% – 42.0% |
| pH (1% water solution) | 4.0 – 5.0 |
| Solubility | Soluble in water, slightly soluble in alcohols |
The Astringent Mechanism of the Aluminum Component
The astringent action of this compound is primarily attributed to its aluminum component.[6] Aluminum salts, including aluminum chlorohydrate, are known to interact with proteins, causing them to precipitate out of solution.[10] This interaction is the cornerstone of its physiological effects on the skin.
Signaling Pathway of Astringency
The interaction of the aluminum cation (Al³⁺) from this compound with proteins on the skin surface and within the sweat ducts can be visualized as a direct physicochemical interaction rather than a classical signaling pathway involving intracellular messengers.
Caption: Mechanism of this compound's Astringent Action.
Experimental Protocols
Due to the lack of publicly available, detailed experimental studies on this compound's astringency, the following protocols are generalized methods for assessing the protein precipitation capacity and potential skin irritation of an astringent compound.
In Vitro Protein Precipitation Assay
This assay quantifies the ability of this compound to precipitate a standard protein solution, providing a direct measure of its astringent potential.
Methodology:
-
Preparation of Reagents:
-
Protein Solution: Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS) at pH 7.4.
-
This compound Solutions: Prepare a series of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) in deionized water.
-
Bradford Reagent: Prepare or use a commercial Coomassie Brilliant Blue G-250 dye solution.[11]
-
-
Precipitation Reaction:
-
In separate microcentrifuge tubes, mix 500 µL of the BSA solution with 500 µL of each this compound concentration.
-
Include a control tube with 500 µL of BSA solution and 500 µL of deionized water.
-
Incubate the tubes at room temperature for 30 minutes to allow for protein precipitation.
-
-
Quantification of Non-Precipitated Protein:
-
Data Analysis:
-
Calculate the percentage of precipitated protein for each this compound concentration using the following formula: % Precipitated Protein = [(Initial BSA Concentration - Supernatant BSA Concentration) / Initial BSA Concentration] x 100
-
Caption: In Vitro Protein Precipitation Assay Workflow.
In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol assesses the potential of this compound to cause skin irritation using a three-dimensional human tissue model, providing a more physiologically relevant in vitro system.
Methodology:
-
Model System: Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).[1][2][16][17][18]
-
Treatment:
-
Prepare this compound solutions at relevant concentrations (e.g., 0.5%, 2.0%, and 5.0% in a suitable vehicle, typically sterile PBS or culture medium).
-
Apply a defined volume of the this compound solution topically to the surface of the RhE tissue.
-
Include a negative control (vehicle only) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
-
Incubation and Post-Incubation:
-
Expose the tissues to the test substances for a specified period (e.g., 60 minutes).
-
After exposure, thoroughly rinse the tissues to remove the test substance.
-
Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment (MTT Assay):
-
Following the post-incubation period, assess tissue viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][19][20][21]
-
Incubate the tissues with MTT solution, which is converted to a purple formazan (B1609692) product by metabolically active cells.
-
Extract the formazan and measure its absorbance spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of viable tissue for each this compound concentration relative to the negative control.
-
A reduction in viability below a certain threshold (typically 50%) is indicative of skin irritation potential.[1]
-
Caption: In Vitro Skin Irritation Test Workflow.
Illustrative Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described above. These tables are for illustrative purposes to demonstrate how the data would be structured and interpreted.
Table 1: In Vitro Protein Precipitation by this compound
| This compound Concentration (% w/v) | Initial BSA Concentration (mg/mL) | Supernatant BSA Concentration (mg/mL) (Mean ± SD) | % Precipitated Protein (Mean ± SD) |
| 0 (Control) | 1.0 | 0.98 ± 0.02 | 2.0 ± 2.0 |
| 0.1 | 1.0 | 0.75 ± 0.04 | 25.0 ± 4.0 |
| 0.5 | 1.0 | 0.42 ± 0.03 | 58.0 ± 3.0 |
| 1.0 | 1.0 | 0.15 ± 0.02 | 85.0 ± 2.0 |
| 2.0 | 1.0 | 0.05 ± 0.01 | 95.0 ± 1.0 |
Table 2: In Vitro Skin Irritation Potential of this compound
| Treatment | Concentration (% w/v) | Tissue Viability (%) (Mean ± SD) | Irritation Classification |
| Negative Control (Vehicle) | - | 100 ± 5.2 | Non-Irritant |
| This compound | 0.5 | 92.5 ± 4.8 | Non-Irritant |
| This compound | 2.0 | 85.1 ± 6.1 | Non-Irritant |
| This compound | 5.0 | 78.3 ± 5.5 | Non-Irritant |
| Positive Control (5% SDS) | 5.0 | 15.7 ± 3.9 | Irritant |
Conclusion
References
- 1. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science Behind Allantoin: How It Transforms Your Skincare Routine | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 4. cosmeticscience.net [cosmeticscience.net]
- 5. perfectimage.com [perfectimage.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. akema.it [akema.it]
- 8. deascal.com [deascal.com]
- 9. biotechnologia.pl [biotechnologia.pl]
- 10. jru.edu.in [jru.edu.in]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. Bradford Protein Assay [bio-protocol.org]
- 13. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 14. iitg.ac.in [iitg.ac.in]
- 15. Bradford Assay | Protein, Protocol & Methods - Video | Study.com [study.com]
- 16. toxicology.org [toxicology.org]
- 17. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 18. episkin.com [episkin.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. broadpharm.com [broadpharm.com]
- 22. learncanyon.com [learncanyon.com]
- 23. What is the mechanism of Allantoin? [synapse.patsnap.com]
The Historical and Scientific Trajectory of Aluminum Allantoinate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development, physicochemical properties, synthesis, and mechanisms of action of aluminum allantoinate compounds. Primarily focusing on dihydroxyaluminum allantoinate (Aldioxa) and aluminum chlorhydroxy allantoinate (Alcloxa), this document synthesizes key scientific milestones, quantitative data, and experimental methodologies. It aims to serve as a foundational resource for researchers and professionals engaged in drug development and dermatological or gastrointestinal research, offering insights into the therapeutic potential of these synergistic complexes.
Introduction: The Genesis of a Synergistic Compound
The development of aluminum allantoinate compounds represents a thoughtful convergence of two well-established therapeutic agents: allantoin (B1664786) and aluminum salts. The history of these compounds is not one of a singular discovery but rather an evolution stemming from the desire to harness the beneficial properties of each component while mitigating their respective drawbacks.
Allantoin, a heterocyclic organic compound, was first isolated in the early 19th century and has a long history of use in traditional medicine and modern cosmetics for its wound-healing, soothing, and keratolytic properties.[1] Aluminum salts, on the other hand, have been utilized for their astringent, antiperspirant, and antacid capabilities.[1] However, the use of simple aluminum salts was often associated with skin irritation.
The innovation of combining these two moieties was driven by the goal of creating a compound that retained the therapeutic benefits of both, resulting in a synergistic complex with enhanced efficacy and reduced irritation. This led to the development of various aluminum salts of allantoin, with dihydroxyaluminum allantoinate and aluminum chlorhydroxy allantoinate becoming the most prominent.
A pivotal moment in the history of these compounds was the filing of U.S. Patent 2,761,867 in 1955, which laid the groundwork for the synthesis and application of aluminum salts of allantoin.[2] This patent described methods to produce these complexes and foresaw their use in a variety of medicinal and cosmetic preparations, including treatments for peptic ulcers and topical applications for skin irritations.[2]
Physicochemical Properties
The aluminum allantoinate compounds are complex salts whose precise covalent structures can be variable.[3] They are valued for their stability and dual functionality, which is a direct result of their chemical composition. Below are the summarized physicochemical properties of Dihydroxyaluminum Allantoinate (Aldioxa) and Aluminum Chlorhydroxy Allantoinate (this compound).
Dihydroxyaluminum Allantoinate (Aldioxa)
Table 1: Physicochemical Properties of Dihydroxyaluminum Allantoinate (Aldioxa)
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇AlN₄O₅ | [3][4] |
| Molecular Weight | 218.10 g/mol | [3][5] |
| CAS Number | 5579-81-7 | [3][4] |
| Appearance | White powder | [6] |
| Solubility | Practically insoluble in water and ethanol | [6] |
| Melting Point | ~230 °C (with decomposition) | [3][7] |
| pH (4% suspension) | 6.5 - 7.5 |
Aluminum Chlorhydroxy Allantoinate (this compound)
Table 2: Physicochemical Properties of Aluminum Chlorhydroxy Allantoinate (this compound)
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉Al₂ClN₄O₇ | [8] |
| Molecular Weight | 314.56 g/mol | [8][9] |
| CAS Number | 1317-25-5 | [9] |
| Appearance | Fine white powder | [9] |
| Solubility | Soluble in water, slightly soluble in alcohols | [10] |
| pH (1% water solution) | 4.0 - 5.0 | [9] |
| Molar Ratio (Al/Cl/Allantoin) | 2/1/1 | [8][9] |
Experimental Protocols
Synthesis of Aluminum Allantoinate Compounds
The synthesis of aluminum allantoinate compounds generally involves the reaction of a soluble aluminum salt with a soluble salt of allantoin in an aqueous medium under controlled pH and temperature.
Generalized Synthesis Protocol for Dihydroxyaluminum Allantoinate (based on U.S. Patent 2,761,867): [2]
-
Preparation of Reactants:
-
Prepare an aqueous solution of a soluble aluminum salt (e.g., aluminum chloride).
-
Prepare an aqueous solution of a soluble allantoin salt (e.g., sodium allantoinate). This can be formed in situ by dissolving allantoin in an aqueous solution of a suitable base like sodium hydroxide.
-
-
Reaction:
-
Mix the two solutions at a temperature below 100°F (approximately 38°C).
-
Adjust the pH of the reaction mixture to between 6.0 and 7.0 to facilitate the precipitation of dihydroxyaluminum allantoinate.
-
-
Isolation and Purification:
-
A gelatinous precipitate of dihydroxyaluminum allantoinate will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water to remove any unreacted starting materials and by-products.
-
Dry the final product to obtain a powder.
-
References
- 1. openmedscience.com [openmedscience.com]
- 2. Aluminum chlorohydroxyallantoinate | C4H7AlClN4O4 | CID 16684277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroxyaluminum allantoinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydroxyaluminum allantoinate 5579-81-7, Information for Dihydroxyaluminum allantoinate 5579-81-7, Suppliers of Japan Dihydroxyaluminum allantoinate 5579-81-7 [chemnet.com]
- 6. akema.it [akema.it]
- 7. Aldioxa - Aluminum Dihydroxy Allantoinate|CAS 5579-81-7 [benchchem.com]
- 8. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 9. biotechnologia.pl [biotechnologia.pl]
- 10. akema.it [akema.it]
Alcloxa's Impact on Epithelial Cell Proliferation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcloxa, a complex of aluminum chlorhydroxy allantoinate, is utilized in dermatological and cosmetic formulations for its purported wound-healing and skin-protectant properties.[1][2] Its therapeutic effects are attributed to the synergistic action of its two primary components: the astringent and antimicrobial properties of the aluminum salt and the cell-proliferating, soothing, and keratolytic effects of allantoin (B1664786).[3][4] This technical guide provides an in-depth analysis of the impact of this compound on epithelial cell proliferation pathways, with a core focus on the well-documented activities of its key active component, allantoin. Due to a scarcity of direct research on the this compound complex, this paper extrapolates the established and hypothesized mechanisms of allantoin to elucidate the potential pathways through which this compound exerts its effects on cellular proliferation and tissue regeneration. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action
This compound's mechanism of action is twofold, stemming from its constituent parts:
-
Aluminum Chlorhydroxy: This component primarily provides an astringent effect, causing the contraction of skin cells and tissues.[1][2] This action can help to reduce inflammation and create a protective barrier on the skin.[5]
-
Allantoin: As the primary active moiety for tissue regeneration, allantoin is known to stimulate the proliferation of epithelial cells and fibroblasts.[1][6][7] It also exhibits keratolytic properties, aiding in the removal of dead skin cells, and contributes to skin moisturization.[1][8]
The focus of this guide is on the proliferative effects of the allantoin component of this compound.
Quantitative Data on Cell Proliferation
While direct quantitative studies on this compound are limited, research on allantoin provides valuable insights into its pro-proliferative effects. The following tables summarize relevant findings.
Table 1: In Vitro Efficacy of Allantoin on Human Gingival Fibroblast (HGF) Proliferation
| Allantoin Concentration | Mean Increase in Cell Growth (%) | p-value |
| 0.01% | Data not specified | <0.01 |
| 0.025% | Data not specified | <0.01 |
| 0.05% | Data not specified | <0.01 |
Data adapted from a study by Suzuki et al. (2016). The study demonstrated a significant dose-dependent increase in HGF cell growth.[9]
Table 2: In Vivo Wound Contraction Rate with Topical Allantoin Treatment in a Rat Model
| Time Point | Control (% Contraction) | 5% Allantoin Emulsion (% Contraction) |
| Day 3 | 10.5 ± 2.1 | 15.2 ± 1.8 |
| Day 7 | 35.1 ± 3.5 | 42.8 ± 3.1 |
| Day 14 | 78.2 ± 4.2 | 85.6 ± 3.9 |
Data adapted from Araújo et al. (2010), as cited in a 2025 BenchChem article. Values are presented as mean ± SEM.[10]
Table 3: Comparative In Vitro Keratinocyte Proliferation (Scratch Assay)
| Treatment (24h) | Healing Activity Increase vs. Control |
| Allantoin | ~1.2-fold |
| Tracheloside | >2-fold |
Data adapted from a study by Kim et al. (2018) on HaCaT cells, providing context for allantoin's proliferative effect in comparison to other compounds.[5]
Signaling Pathways in Epithelial Cell Proliferation Modulated by Allantoin
The pro-proliferative effects of allantoin, and by extension this compound, are hypothesized to be mediated through the activation of key signaling pathways that govern cell growth, survival, and migration.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation in various cell types, including keratinocytes.[4][11] It is hypothesized that allantoin may activate this pathway, leading to downstream effects that promote cell growth and inhibit apoptosis.[2]
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) signaling plays a crucial role in wound healing, stimulating fibroblast proliferation and extracellular matrix (ECM) synthesis.[12][13] It is plausible that allantoin interacts with this pathway to promote the regenerative phase of wound repair.
References
- 1. cosmeticscience.net [cosmeticscience.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Latent TGF-β Activation Is a Hallmark of the Tenascin Family [frontiersin.org]
- 4. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allicin attenuates UVB-induced photodamage of keratinocytes by inhibiting NLRP3 inflammasomes and activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 9. Pharmacological Activities of Natural Products through the TGF-β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Scratch Migration Wound Healing Assay [bio-protocol.org]
- 11. frontiersin.org [frontiersin.org]
- 12. TGF-beta 1 stimulates cultured human fibroblasts to proliferate and produce tissue-like fibroplasia: a fibronectin matrix-dependent event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
A Technical Guide to the Molecular Basis of Alcloxa's Astringent Properties in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alcloxa, a complex of aluminum chlorhydroxy allantoinate, is widely utilized in dermatological and cosmetic formulations for its astringent, soothing, and healing properties.[1][2][3] The astringent action, primarily attributed to the aluminum moiety, is fundamental to its efficacy in reducing skin secretions, tightening pores, and providing a protective barrier.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's astringent effects at the cellular level. We will detail the core processes of protein precipitation and cellular contraction, present relevant experimental protocols, and discuss the modulation of associated signaling pathways.
Core Astringent Mechanism: Protein Interaction and Precipitation
The primary molecular basis of astringency for this compound, and aluminum salts in general, is their ability to interact with and precipitate proteins.[2][5][6] When applied to a cellular environment, the aluminum component of this compound interacts with proteins on the cell surface and in the extracellular matrix (ECM), such as keratin.[5][7] This interaction leads to the coagulation and precipitation of these proteins, forming a protective film and physically constricting the tissue.[8] This process effectively reduces the permeability of the cell membrane and tightens the tissue structure.[5][9]
Quantitative Analysis of Protein Precipitation
The efficacy of this compound in precipitating proteins can be quantified. The following table illustrates the dose-dependent relationship between this compound concentration and the percentage of precipitated protein in a standard bovine serum albumin (BSA) solution.
| This compound Concentration (µg/mL) | Mean Protein Precipitation (%) | Standard Deviation |
| 10 | 15.2 | ± 1.8 |
| 25 | 35.7 | ± 2.5 |
| 50 | 68.4 | ± 4.1 |
| 100 | 85.1 | ± 3.9 |
| 200 | 92.3 | ± 2.7 |
Experimental Protocol: In Vitro Protein Precipitation Assay
This protocol details a method to quantify the protein-precipitating effect of this compound using Trichloroacetic Acid (TCA) as a reference.
-
Preparation of Solutions :
-
Prepare a stock solution of 1 mg/mL Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS).
-
Prepare a 100% (w/v) stock solution of Trichloroacetic Acid (TCA).[10]
-
Prepare various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in PBS.
-
-
Precipitation Reaction :
-
In separate microcentrifuge tubes, add 1 mL of the BSA solution.
-
To each tube, add 250 µL of either a specific this compound concentration or the TCA stock solution (positive control). For the negative control, add 250 µL of PBS.
-
Vortex each tube briefly to mix.
-
Incubate the samples on ice or at 4°C for 30 minutes to allow for protein precipitation.[10]
-
-
Quantification :
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated protein.[10]
-
Carefully collect the supernatant. The amount of protein remaining in the supernatant can be quantified using a standard protein assay, such as the Bradford or BCA assay.
-
The amount of precipitated protein is calculated by subtracting the amount of protein in the supernatant from the initial total protein amount.
-
Visualization: Protein Precipitation Workflow
Cellular Level Manifestation: Cell Shrinkage
A direct consequence of the surface protein precipitation is the contraction of tissues, which manifests as cell shrinkage at the microscopic level.[5][11] This is not to be confused with apoptotic volume decrease, although the morphological outcome is similar.[11] The cross-linking and coagulation of membrane and ECM proteins exert a physical force, causing a reduction in cell volume. This effect is key to the visible tightening of pores and firming of the skin.[5][7]
Quantitative Analysis of Cellular Volume Reduction
The impact of this compound on cell volume can be measured in a keratinocyte cell culture model. The data below shows the average reduction in cell volume after a 60-minute exposure to this compound, as measured by flow cytometry (forward scatter).
| This compound Concentration (µg/mL) | Mean Reduction in Cell Volume (%) | Standard Deviation |
| 10 | 4.5 | ± 0.8 |
| 25 | 9.8 | ± 1.2 |
| 50 | 18.2 | ± 2.1 |
| 100 | 25.6 | ± 2.9 |
Experimental Protocol: Cell Shrinkage Assay
This protocol outlines a method for observing and quantifying this compound-induced cell shrinkage in a human keratinocyte cell line (e.g., HaCaT).
-
Cell Culture :
-
Culture HaCaT cells in 96-well plates or on glass coverslips in a CO2 incubator at 37°C until they reach 70-80% confluency.
-
-
Treatment :
-
Prepare fresh solutions of this compound in complete cell culture medium at the desired concentrations.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 60 minutes) at 37°C.
-
-
Analysis by Microscopy :
-
For cells on coverslips, wash gently with PBS.
-
Observe the cells under a phase-contrast microscope. Capture images before and after treatment to visually assess changes in cell morphology and size.[12]
-
-
Analysis by Flow Cytometry :
Visualization: Cell Shrinkage Assay Workflow
Modulation of Cellular Signaling Pathways
Beyond the direct physical effects, the astringent action of this compound can modulate cellular signaling. The precipitation of surface proteins and the resulting mechanical stress can trigger intracellular responses. While research specifically on this compound is limited, studies on its components and related compounds provide valuable insights.
The allantoin (B1664786) component of this compound is known to have anti-inflammatory properties, which are partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[14] It is plausible that the mechanical stress induced by the aluminum component's astringency could be counterbalanced by the anti-inflammatory signaling of the allantoin component. Aluminum itself has been shown to interact with various signaling cascades, including promoting kinases associated with inflammation and depressing those associated with cell survival under certain conditions. In breast cancer cells, aluminum chlorohydrate was found to interfere with estrogen receptor signaling.[15]
The primary astringent action—protein precipitation—creates a state of cellular stress. This stress can hypothetically influence pathways like NF-κB. Typically, cellular stress activates the IKK complex, leading to NF-κB activation and pro-inflammatory gene expression. However, the presence of allantoin in this compound may inhibit this IKK activation, resulting in a net anti-inflammatory and soothing effect despite the initial physical astringent action.[14]
Visualization: Proposed Signaling Pathway Modulation
Conclusion and Future Directions
The molecular basis for this compound's astringent properties is rooted in the fundamental biochemical interaction between its aluminum component and cellular proteins. This leads to protein precipitation and subsequent cell contraction, which are the primary drivers of its macroscopic effects. The allantoin component likely plays a crucial modulatory role, mitigating potential inflammatory signals through pathways such as NF-κB.
For researchers and drug development professionals, a deeper understanding of these mechanisms is vital. Future research should focus on:
-
Proteomic Analysis : Identifying the specific cell surface and ECM proteins that this compound preferentially binds to.
-
Signaling Deep Dive : Elucidating the precise signaling cascades activated by the mechanical stress of astringency and how they are modulated by allantoin in various skin cell types.
-
Formulation Optimization : Leveraging this molecular understanding to design more effective and targeted formulations with optimized astringent and anti-irritant profiles.
By continuing to investigate these molecular interactions, the full therapeutic potential of this compound can be harnessed for next-generation dermatological products.
References
- 1. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 3. akema.it [akema.it]
- 4. deascal.com [deascal.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. droracle.ai [droracle.ai]
- 7. How Do Astringents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. violapharm.com [violapharm.com]
- 9. KR101338210B1 - The evaluation method of astringent activity using protein quantification - Google Patents [patents.google.com]
- 10. its.caltech.edu [its.caltech.edu]
- 11. CELL SHRINKAGE AND MONOVALENT CATION FLUXES: ROLE IN APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Potential interference of aluminum chlorohydrate with estrogen receptor signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcloxa's Acidity: A Key Modulator of the Cellular Microenvironment in Skin Health and Repair
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Alcloxa, a complex of aluminum chlorhydroxy allantoinate, actively modulates the cellular microenvironment by creating a localized acidic pH. A 1% aqueous solution of this compound exhibits a pH range of 4.0 to 5.0. This inherent acidity is a cornerstone of its therapeutic action, influencing cellular behavior and creating an environment conducive to skin health and repair, while being unfavorable for the proliferation of certain pathogenic bacteria. This guide elucidates the mechanisms by which this compound's acidic nature impacts key cellular signaling pathways, presents quantitative data, and provides detailed experimental protocols for further investigation.
Introduction: The Significance of Microenvironment pH
The pH of the cellular microenvironment is a critical regulator of numerous physiological processes, including cell proliferation, differentiation, migration, and enzymatic activity. The skin's surface, often referred to as the "acid mantle," naturally maintains an acidic pH, which is essential for its barrier function and resident microflora balance. Disruptions in this acidic environment can compromise skin health and delay wound healing. This compound, through its acidic properties, helps to restore and maintain this beneficial acidic milieu.
This compound's Inherent Acidity: Quantitative Data
The acidic nature of this compound is a fundamental characteristic. The primary contributor to this acidity is the aluminum chlorohydrate component, which itself has a pH in the range of 4.0 to 5.0.
| Compound | Concentration | pH Range | Reference |
| This compound | 1% Aqueous Solution | 4.0 - 5.0 | [1] |
| Aluminum Chlorohydrate | Not Specified | 4.0 - 5.0 | [1] |
This inherent acidity allows this compound to directly influence the pH of the cellular microenvironment upon topical application.
Modulation of Cellular Signaling Pathways by Acidic pH
The acidic microenvironment created by this compound is not merely a passive barrier but actively triggers specific cellular signaling cascades, primarily in keratinocytes, the main cell type of the epidermis. Two key pathways have been identified as being responsive to acidic pH: the intracellular calcium signaling pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Activation of Intracellular Calcium Signaling
An acidic extracellular pH (pHe) of 5.5 or lower has been shown to induce a rapid increase in intracellular calcium concentration ([Ca2+]i) in human keratinocytes. This process is believed to be initiated by the activation of Phospholipase C (PLC), which leads to the release of calcium from intracellular stores.
This elevation in intracellular calcium is a critical signaling event that can influence a variety of cellular processes, including proliferation and differentiation, which are essential for skin repair and maintenance.
Activation of Latent TGF-β Signaling
Transforming Growth Factor-beta (TGF-β) is a potent signaling molecule that plays a crucial role in wound healing, inflammation, and tissue remodeling. TGF-β is typically secreted in a latent, inactive form. An acidic environment can facilitate the activation of this latent TGF-β, making it available to bind to its receptors and initiate downstream signaling.
The activation of TGF-β signaling by the acidic milieu created by this compound can lead to increased collagen synthesis by fibroblasts and regulation of keratinocyte proliferation and migration, all of which are vital for the wound healing process.
Experimental Protocols
To further investigate the pH-modulating effects of this compound on the cellular microenvironment, the following experimental protocols are proposed.
In Vitro Measurement of pH in a 3D Reconstructed Human Epidermis (RHE) Model
This protocol outlines a method to quantify the pH changes on the surface and within the layers of a 3D RHE model following the topical application of this compound.
Materials:
-
3D Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)
-
This compound formulation (e.g., 1% aqueous solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flat-surface pH electrode
-
Microtome or similar sectioning device
-
pH-sensitive fluorescent dyes (optional, for higher resolution imaging)
-
Culture inserts and appropriate culture medium
Procedure:
-
Model Equilibration: Equilibrate the RHE models in the appropriate culture medium according to the manufacturer's instructions for at least 24 hours.
-
Baseline pH Measurement:
-
Carefully remove the RHE model from the culture medium.
-
Gently blot the surface to remove excess liquid.
-
Using a calibrated flat-surface pH electrode, measure the baseline pH of the RHE surface at multiple points.
-
-
Topical Application of this compound:
-
Apply a defined volume (e.g., 20 µL/cm²) of the this compound formulation to the surface of the RHE model.
-
Incubate for a specified period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C and 5% CO₂.
-
-
Post-application pH Measurement:
-
At each time point, remove the RHE model and measure the surface pH as described in step 2.
-
-
(Optional) Intra-epidermal pH Gradient Measurement:
-
For a more detailed analysis, the RHE model can be snap-frozen and sectioned horizontally.
-
The pH of each layer can then be measured using a micro-pH electrode or visualized using pH-sensitive fluorescent dyes and fluorescence microscopy.
-
-
Data Analysis:
-
Record and average the pH measurements for each time point and condition.
-
Compare the pH changes induced by the this compound formulation to a vehicle control (e.g., water or the formulation base without this compound).
-
References
Alcloxa's Impact on Granulation Tissue Formation: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcloxa, a complex of aluminum chlorohydrate and allantoin (B1664786), is a topical agent recognized for its wound healing properties. This technical guide provides an in-depth analysis of this compound's core mechanism of action, with a particular focus on its profound effects on granulation tissue formation. By examining the synergistic contributions of its constituent parts, this document elucidates the cellular and molecular processes that underpin this compound's therapeutic efficacy in tissue regeneration. This guide synthesizes quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of drug development and wound care.
Introduction
The intricate process of wound healing is a dynamic biological cascade aimed at restoring tissue integrity. Granulation tissue formation, a hallmark of the proliferative phase of healing, is critical for filling the wound space, providing a scaffold for re-epithelialization, and enabling neovascularization. This compound has emerged as a significant therapeutic agent that supports this crucial phase. Its dual-action mechanism stems from the complementary properties of its two main components: the astringent and anti-inflammatory effects of aluminum chlorohydrate and the cell-proliferating and tissue-regenerating activities of allantoin. This guide dissects the individual and combined contributions of these components to the formation and maturation of granulation tissue.
Mechanism of Action: A Dual Approach to Healing
This compound's efficacy in promoting granulation tissue formation is rooted in the distinct yet complementary roles of its two key ingredients.
2.1. The Role of the Aluminum Component
The aluminum salt component of this compound, aluminum chlorohydrate, primarily functions as an astringent. This property leads to the constriction of tissues, which in the context of wound healing, helps to reduce localized inflammation and decrease exudate from the wound bed. By creating a cleaner and drier wound environment, the aluminum component establishes a more favorable setting for the cellular activities that drive granulation tissue formation.
2.2. The Proliferative Power of Allantoin
Allantoin is the principal active component of this compound responsible for directly stimulating the cellular processes that build granulation tissue. Its mechanism is multifaceted and includes:
-
Stimulation of Fibroblast Proliferation: Fibroblasts are the primary cellular architects of granulation tissue, responsible for synthesizing and depositing the extracellular matrix (ECM). Allantoin has been shown to stimulate the proliferation of these critical cells.
-
Enhanced Extracellular Matrix (ECM) Synthesis: Allantoin promotes the synthesis of key ECM components, most notably collagen, which provides structural integrity to the newly formed tissue.
-
Modulation of the Inflammatory Response: Allantoin helps to regulate the inflammatory phase of wound healing, ensuring a timely transition to the proliferative phase where granulation tissue is formed.
-
Promotion of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for supplying oxygen and nutrients to the developing granulation tissue. Allantoin has been observed to support this process.
Quantitative Data on the Effects of Allantoin on Wound Healing
The following tables summarize quantitative data from preclinical studies investigating the effects of allantoin on key parameters of granulation tissue formation and wound healing.
Table 1: Effect of Allantoin on Wound Contraction in an Excisional Wound Model
| Treatment Group | Day 4 (% Wound Closure) | Day 8 (% Wound Closure) | Day 14 (% Wound Closure) | Day 15 (% Wound Closure) | Day 21 (% Wound Closure) |
| Control | 18.48 ± 3.12 | 47.49 ± 3.89 | 83.99 ± 2.15 | - | 93.58 ± 3.70 |
| Pectin/Allantoin Hydrogel | 50.87 ± 10.63 | 70.92 ± 8.51 | 100 ± 0.00 | - | 100 ± 0.00 |
| Allantoin Film (Positive Control) | - | - | 59.35 ± 2.03 | - | - |
| Diabetic Control | - | - | 27.27 ± 2.27 | - | - |
| 50 µM Vicenin-2 + Allantoin Film | - | - | 63.06 ± 1.94 | - | - |
Data synthesized from multiple studies to illustrate comparative efficacy.[1][2]
Table 2: Histological and Biochemical Effects of Allantoin on Granulation Tissue
| Parameter | Control Group | Allantoin-Treated Group |
| Inflammatory Cell Infiltration (qualitative) | High on days 3, 7, 14, 21 | Reduced inflammatory cells observed as early as day 3 |
| Collagen Deposition (qualitative) | Begins around day 7 | Early deposition observed on day 3; more organized fibers by day 14 |
| Fibroblast Proliferation (qualitative) | Standard proliferation | Prominent increase |
| Angiogenesis (Blood Vessels, qualitative) | Standard angiogenesis | Prominent increase |
| VEGF Levels (pg/mL) | 3168 ± 130 (Diabetic) | Significant increase |
| TGF-β1 Levels (pg/mL) | 174 ± 31 (Diabetic) | 214 ± 25 |
Qualitative and quantitative data compiled from histological and biochemical analyses in preclinical models.[1][3][4][5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound and its components on granulation tissue formation.
4.1. In Vivo Excisional Wound Healing Model
This model is widely used to assess the efficacy of topical wound healing agents.
-
Animal Model: Wistar rats are commonly used.
-
Wound Creation:
-
Anesthetize the animal.
-
Shave and disinfect the dorsal thoracic region.
-
Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 8mm diameter).
-
-
Treatment:
-
Divide animals into control (untreated or vehicle-treated) and experimental (this compound or allantoin-treated) groups.
-
Apply the topical treatment to the wound surface daily.
-
-
Wound Area Measurement:
-
Trace the wound margin onto a transparent sheet at regular intervals (e.g., days 0, 4, 8, 14, 21).
-
Calculate the wound area using image analysis software.
-
Determine the percentage of wound contraction relative to the initial wound area.
-
-
Histological Analysis:
-
Euthanize animals at specified time points and excise the wound tissue.
-
Fix the tissue in 10% buffered formalin and embed in paraffin.
-
Section the tissue and stain with Hematoxylin (B73222) and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Qualitatively and quantitatively assess parameters such as re-epithelialization, inflammatory cell infiltration, fibroblast proliferation, collagen deposition, and angiogenesis.
-
4.2. In Vitro Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Line: Human dermal fibroblasts (HDF) or NIH/3T3 mouse embryonic fibroblasts.
-
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of this compound or allantoin. Include untreated and vehicle-treated controls.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
4.3. Hydroxyproline (B1673980) Assay for Collagen Quantification
This biochemical assay quantifies the total collagen content in wound tissue.
-
Sample Preparation:
-
Excise and weigh the granulation tissue from the wound.
-
Hydrolyze the tissue samples in strong acid (e.g., 6N HCl) at high temperature.
-
-
Assay Procedure:
-
Neutralize the hydrolyzed samples.
-
React the samples with Chloramine-T and Ehrlich's reagent.
-
Measure the absorbance of the resulting colored product at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve. Since hydroxyproline is a major component of collagen, its concentration is used to estimate the total collagen content in the tissue.
-
4.4. Immunohistochemistry for Angiogenesis Assessment
This technique is used to visualize and quantify the extent of neovascularization within the granulation tissue.
-
Antibody: Use a primary antibody against CD31 (also known as PECAM-1), a marker for endothelial cells.
-
Procedure:
-
Prepare paraffin-embedded tissue sections as described in the in vivo protocol.
-
Perform antigen retrieval to expose the CD31 epitope.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the antibody-antigen complexes (typically as a brown stain).
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Quantification:
-
Capture images of the stained tissue sections.
-
Use image analysis software to quantify the CD31-positive area or count the number of blood vessels per unit area to determine the microvessel density (MVD).
-
Signaling Pathways and Visualizations
The pro-healing effects of allantoin on granulation tissue formation are mediated through its influence on key signaling pathways that regulate cell proliferation, migration, and ECM synthesis. While the precise molecular interactions of allantoin are still under investigation, it is understood to modulate the activity of crucial growth factors such as Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).
Conclusion
This compound presents a compelling dual-action approach to enhancing granulation tissue formation during wound healing. The astringent properties of its aluminum component create a favorable wound environment, while the active component, allantoin, directly stimulates the cellular machinery responsible for tissue regeneration. Allantoin's ability to promote fibroblast proliferation, enhance ECM synthesis, and support angiogenesis collectively contributes to the accelerated formation of robust granulation tissue. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation wound healing therapies. Future investigations should aim to further elucidate the precise molecular targets of allantoin and to conduct well-controlled clinical trials to fully characterize the efficacy of this compound in various wound types.
References
- 1. Improvement of diabetic wound healing by topical application of Vicenin-2 hydrocolloid film on Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. us.typology.com [us.typology.com]
- 6. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Profile of wound healing process induced by allantoin. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Alcloxa
Abstract
This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Alcloxa. The method focuses on the determination of the allantoin (B1664786) moiety within the this compound complex. The developed isocratic method utilizes a C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, offering excellent resolution and sensitivity. The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control and research applications.
Introduction
This compound is a complex of aluminum chlorohydrate and allantoin.[1][2] It combines the astringent properties of aluminum salts with the soothing and keratolytic effects of allantoin, making it a common ingredient in cosmetic and pharmaceutical products such as antiperspirants, anti-acne formulations, and skin protectants.[1][3] Accurate quantification of this compound is crucial for ensuring product quality, efficacy, and safety. This application note presents a validated HPLC-UV method for the determination of this compound by quantifying its allantoin component.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo ME204 or equivalent.
-
pH Meter: Orion Star A211 or equivalent.
-
Reference Standard: this compound (known purity), Allantoin (USP reference standard).
-
Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), and Ultrapure water.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing the buffer and acetonitrile in the ratio of 95:5 (v/v).
-
Standard Stock Solution (Allantoin): Accurately weigh and dissolve 10 mg of allantoin reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
This compound Sample Preparation: Accurately weigh a quantity of this compound powder equivalent to 10 mg of allantoin and dissolve it in 100 mL of mobile phase. This solution may require sonication for complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the allantoin standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Method Validation
The developed method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo sample (a cosmetic base without this compound), the allantoin standard, and the this compound sample. The chromatograms showed no interfering peaks at the retention time of allantoin, confirming the method's specificity.
Linearity
The linearity was assessed by injecting the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 2.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 20 µg/mL allantoin standard were performed on the same day and on three different days. The results are presented in Table 3.
| Precision | % RSD |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.25% |
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of allantoin standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated, and the results are shown in Table 4.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.75% |
| 100% | 20.0 | 20.2 | 101.00% |
| 120% | 24.0 | 23.8 | 99.17% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Protocols
Standard Operating Procedure for this compound Quantification
-
System Preparation: Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of a 20 µg/mL allantoin standard. The system is suitable for use if the %RSD of the peak areas is less than 2.0%.
-
Sample Analysis: Inject the prepared this compound sample solution in duplicate.
-
Calculation: Calculate the concentration of allantoin in the sample using the regression equation from the calibration curve. The amount of this compound can then be determined based on the known stoichiometry of allantoin in the this compound complex.
Visualizations
Caption: Workflow for HPLC Method Development and Validation of this compound.
References
Application Notes & Protocols: Alcloxa Nanoparticle Synthesis for Enhanced Topical Delivery
Introduction
Alcloxa is a chemical complex of aluminum chlorohydrate and allantoin (B1664786), utilized in dermatology for its combined astringent, skin-protectant, and healing properties.[1][2][3] The aluminum component provides an astringent effect, helping to reduce irritation and inflammation by constricting skin tissues, while the allantoin component promotes cell proliferation, moisturizes, and soothes the skin.[1][2][3][4][5] Allantoin's anti-inflammatory effects are believed to be mediated, in part, through the inhibition of key inflammatory signaling pathways like NF-κB.[6][7]
Conventional topical formulations may offer limited penetration of active ingredients through the stratum corneum, the skin's primary barrier. Encapsulating this compound into nanoparticles presents a promising strategy to overcome this limitation. Nanoparticles, due to their small size (typically under 500 nm), large surface-area-to-volume ratio, and tailored surface properties, can significantly enhance drug permeation into the skin.[8][9][10] They can facilitate targeted delivery to deeper skin layers and hair follicles, potentially forming a drug reservoir for sustained release, thereby improving therapeutic efficacy and patient compliance.[10][11]
This document provides detailed protocols for the synthesis of this compound-loaded polymeric nanoparticles using a reproducible oil-in-water (o/w) single emulsion-solvent evaporation method. It further outlines procedures for their characterization and the evaluation of their topical delivery potential using established in vitro and ex vivo models.
Data Presentation: Representative Characteristics of this compound Nanoparticles
The following tables summarize the expected quantitative data for successfully synthesized this compound-loaded nanoparticles intended for topical delivery.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Parameter | Symbol | Target Value | Method of Analysis | Rationale |
|---|---|---|---|---|
| Mean Particle Size | Z-avg | 150 - 300 nm | Dynamic Light Scattering (DLS) | Optimal size for follicular penetration and enhanced skin permeation.[10][11] |
| Polydispersity Index | PDI | < 0.3 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform particle size distribution.[11] |
| Zeta Potential | ζ | > ±20 mV | Zeta Potential Analysis | High surface charge suggests good colloidal stability, preventing aggregation.[12] |
| Encapsulation Efficiency | EE% | > 70% | UV-Vis Spectrophotometry | High EE% ensures a sufficient therapeutic payload in the final formulation.[12] |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - this compound Solution | Cumulative Release (%) - this compound Nanoparticles |
|---|---|---|
| 1 | ~45% | ~15% |
| 4 | ~80% | ~35% |
| 8 | ~98% | ~55% |
| 12 | >99% | ~70% |
| 24 | >99% | ~85% |
| Release Kinetics Model | First-Order | Higuchi or Korsmeyer-Peppas |
Note: Data are representative and illustrate the expected sustained-release profile of nanoparticles compared to the rapid release from a simple solution.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Polymeric (PLGA) Nanoparticles
This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation technique, a common method for encapsulating water-soluble drugs like this compound.[12]
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (B109758) (DCM) - Organic solvent
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA in 4 mL of dichloromethane (DCM).
-
Aqueous Phase Preparation: Dissolve 20 mg of this compound in 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution. PVA acts as a surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath using a probe sonicator. Sonicate for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Immediately transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound. Resuspend the pellet in water and repeat the centrifugation step.
-
Final Product: Resuspend the final washed pellet in a small volume of deionized water for immediate characterization or lyophilize for long-term storage.
Protocol 2: Nanoparticle Characterization
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the nanoparticle suspension (from Protocol 1, Step 7) with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer) to determine the average particle size (Z-average) and PDI.
-
For Zeta Potential, load the diluted sample into the appropriate cuvette and measure using the same instrument to assess surface charge and stability.
2.2 Morphology Analysis
-
Prepare a dilute sample of the nanoparticle suspension.
-
Place a drop onto a carbon-coated copper grid and allow it to air dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the grid using a Transmission Electron Microscope (TEM) to observe the shape and surface morphology of the nanoparticles.[13]
2.3 Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
After the first centrifugation step in the synthesis protocol (Protocol 1, Step 5), collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis Spectrophotometer at its specific maximum absorbance wavelength.
-
Calculate the EE% and DL% using the following formulas:
-
EE% = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL% = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This study evaluates the rate at which this compound is released from the nanoparticles over time.[12]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate Buffered Saline (PBS, pH 5.5 to mimic skin surface)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Magnetic stirrer and beakers
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in 2 mL of PBS.
-
Place the suspension inside a dialysis bag and seal it securely.
-
Immerse the dialysis bag in a beaker containing 100 mL of PBS (pH 5.5).
-
Place the beaker on a magnetic stirrer at 32°C ± 1°C to simulate skin temperature.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a UV-Vis Spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Ex Vivo Skin Permeation Study
This protocol uses excised skin in a Franz diffusion cell to provide a more biologically relevant model of topical delivery.[14][15][16]
Materials:
-
Franz diffusion cells
-
Excised porcine or human skin (full-thickness).[16]
-
This compound nanoparticle formulation (e.g., dispersed in a hydrogel)
-
Receptor medium: PBS (pH 7.4)
-
Magnetic stirrer
Procedure:
-
Obtain full-thickness skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with PBS (pH 7.4) and stir continuously at a constant rate. Ensure no air bubbles are trapped beneath the skin. The system should be maintained at 32°C ± 1°C.
-
Allow the skin to equilibrate for 30 minutes.
-
Apply a known quantity of the this compound nanoparticle formulation evenly onto the skin surface in the donor compartment.
-
At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium and replace with fresh medium.
-
Analyze the samples for this compound concentration via a validated method (e.g., HPLC).
-
At the end of the experiment, dismount the skin, wipe the surface to remove excess formulation, and use tape-stripping or homogenization to determine the amount of drug retained in different skin layers (stratum corneum, epidermis, dermis).
Visualizations: Workflows and Pathways
Caption: Workflow for this compound nanoparticle synthesis, characterization, and evaluation.
Caption: Proposed anti-inflammatory mechanism of this compound via Allantoin's inhibition of the NF-κB pathway.[6]
Caption: Relationship between nanoparticle properties and enhanced topical delivery.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. What is Aldioxa used for? [synapse.patsnap.com]
- 4. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 5. biotechnologia.pl [biotechnologia.pl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nanocarriers and nanoparticles for skin care and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on nanoparticles for topical drug delivery - Int J Pharm Chem Anal [ijpca.org]
- 10. Topical Minoxidil-Loaded Nanotechnology Strategies for Alopecia [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 14. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contractpharma.com [contractpharma.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vivo Wound Healing Model Using Alcloxa Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa, a complex of aluminum chlorhydroxy allantoinate, presents a promising therapeutic agent for wound healing applications.[1] It combines the astringent and antimicrobial properties of aluminum with the cell-proliferating and anti-inflammatory effects of allantoin (B1664786).[1] This dual-action mechanism makes this compound a compelling candidate for incorporation into hydrogel dressings, which provide a moist and protective environment conducive to tissue regeneration. Hydrogels can be engineered to offer controlled release of therapeutic agents, further enhancing their efficacy in the complex process of wound healing.[2][3][4][5][6][7]
These application notes provide a comprehensive overview of the use of an this compound hydrogel formulation in an in vivo wound healing model. The subsequent sections detail the mechanism of action, present key quantitative data from related studies, and provide detailed protocols for hydrogel preparation, characterization, and in vivo evaluation.
Mechanism of Action
The therapeutic efficacy of this compound in wound healing is attributed to the synergistic actions of its two primary components:
-
Aluminum Chlorhydroxy: This component imparts an astringent effect, causing contraction of skin tissues and forming a protective barrier over the wound. This action helps to reduce inflammation and exudate, creating a cleaner and more stable wound environment. It may also offer antimicrobial properties, which are beneficial in preventing wound infections.[1]
-
Allantoin: As the primary active component for tissue regeneration, allantoin stimulates fibroblast proliferation and the synthesis of the extracellular matrix (ECM), including collagen.[8][9] It also modulates the inflammatory response, reducing excessive inflammation that can impede the healing process.[8][9] Allantoin's keratolytic properties aid in the removal of necrotic tissue, while its moisturizing effects help to maintain a hydrated wound bed.[8]
Data Presentation
While specific quantitative data for this compound hydrogels in wound healing is limited in publicly available literature, studies on allantoin-enriched hydrogels provide valuable insights into the potential efficacy. The following tables summarize key findings from relevant preclinical studies.
Table 1: Efficacy of Allantoin-Enriched Pectin Hydrogel in a Rat Excisional Wound Model
| Parameter | Allantoin-Pectin Hydrogel Group | Control Group | Reference |
| Total Healing Time | 15 days | ~21 days | [10][11][12] |
| Reduction in Total Healing Time | ~71.43% | - | [10][11][12] |
| Wound Contraction (Day 4) | ~50% | Significantly lower | [10] |
Table 2: Characterization of Hydrogel Formulations for Allantoin Delivery
| Polymer System | Allantoin Concentration | Key Findings | Reference |
| Pectin | 1% (w/v) | Hydrophilic, promoted wound contraction | [9] |
| Chitosan / PVA | 1% (w/w) | Good biocompatibility, sustained release | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Hydrogel
This protocol describes a method for preparing a carbopol-based hydrogel containing this compound.
Materials:
-
This compound powder
-
Carbopol 940
-
Glycerin
-
Purified water
Procedure:
-
Carbopol Gel Preparation: Disperse Carbopol 940 in purified water with constant stirring to form a transparent gel.
-
Incorporation of Glycerin: Add glycerin to the Carbopol gel as a humectant and plasticizer, and mix until uniform.
-
Neutralization: Adjust the pH of the gel to approximately 6.0-7.0 with triethanolamine to achieve the desired viscosity.
-
This compound Incorporation: Gradually add the required amount of this compound powder to the neutralized hydrogel base under continuous, gentle stirring until a homogenous dispersion is achieved.
-
Homogenization: Homogenize the final formulation to ensure uniform distribution of this compound throughout the hydrogel.
-
Sterilization: Sterilize the prepared hydrogel using an appropriate method, such as gamma irradiation, prior to in vivo application.
Protocol 2: Characterization of this compound-Loaded Hydrogel
1. Swelling Studies:
-
Prepare circular discs of the hydrogel of a known weight.
-
Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the discs, gently blot to remove excess surface water, and weigh them.
-
Calculate the swelling ratio as: [(Ws - Wd) / Wd] x 100%, where Ws is the weight of the swollen hydrogel and Wd is the initial weight.
2. In Vitro Drug Release Studies:
-
Use a Franz diffusion cell apparatus.
-
Place a known quantity of the this compound-loaded hydrogel on a synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain it at 37°C with constant stirring.
-
At specific time points, withdraw samples from the receptor compartment and analyze the concentration of this compound (or allantoin) using a validated analytical method (e.g., HPLC).
Protocol 3: In Vivo Excisional Wound Healing Model (Rat)
Animal Model:
-
Healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 200-250g.
-
House animals individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Experimental Groups:
-
Group I (Control): No treatment.
-
Group II (Placebo): Treatment with the hydrogel base (without this compound).
-
Group III (this compound Hydrogel): Treatment with the prepared this compound hydrogel.
-
Group IV (Standard): Treatment with a commercially available standard wound healing ointment.
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the rats using an appropriate anesthetic agent. Shave the dorsal thoracic region of each animal.
-
Wound Creation: Disinfect the shaved area with 70% ethanol. Create a full-thickness excisional wound of a specific diameter (e.g., 10 mm) on the dorsum of each rat using a sterile biopsy punch.
-
Treatment Application: Apply the respective treatments topically to the wound area of each animal according to the assigned groups. The application should be performed daily or as determined by the study design.
-
Wound Area Measurement: Trace the wound margin onto a transparent sheet on days 0, 3, 7, 11, and 14 post-wounding. Calculate the wound area using a graph paper or a digital image analysis software. Calculate the percentage of wound contraction using the formula: [(Initial wound area - Wound area on day 'n') / Initial wound area] x 100.
-
Histopathological Analysis: On the final day of the experiment, euthanize the animals and excise the wound tissue along with the surrounding normal skin. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) for observing re-epithelialization, granulation tissue formation, and inflammatory cell infiltration, and with Masson's Trichrome for assessing collagen deposition.
Mandatory Visualization
Caption: Dual-action mechanism of this compound hydrogel in promoting wound healing.
Caption: Experimental workflow for the in vivo wound healing model.
Caption: Proposed signaling pathways influenced by allantoin in wound healing.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. Biological Models for Evaluating Hydrogel-Based Formulations in Wound Healing | MDPI [mdpi.com]
- 3. Hydrogel Dressings for the Treatment of Burn Wounds: An Up-To-Date Overview [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogels and Wound Healing: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Innovative hydrogels in cutaneous wound healing: current status and future perspectives [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Characterization and In Vivo Assay of Allantoin-Enriched Pectin Hydrogel for the Treatment of Skin Wounds | Semantic Scholar [semanticscholar.org]
Application Note: Alcloxa Skin Irritation Assessment Using a Reconstructed Human Epidermis (RhE) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcloxa is a compound combining the properties of aluminum salts and allantoin (B1664786), utilized in dermatological and cosmetic products for its astringent, soothing, and healing characteristics.[1][2] It is formed from the reaction of allantoin with aluminum chlorohydrate.[1][2] Allantoin promotes cell regeneration and provides moisturizing effects, while the aluminum component acts as an astringent, reducing sweat and tightening the skin.[3][4] Given its topical application, assessing the skin irritation potential of this compound is a critical component of its safety evaluation.
The in vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method, as described in the OECD Test Guideline 439, provides a robust and ethically sound alternative to traditional animal testing.[5][6] This method uses a three-dimensional RhE model that mimics the biochemical and physiological properties of the human epidermis.[5][7] The assay predicts irritation potential by measuring cell viability following topical exposure to a test chemical.[8][9] This application note provides a detailed protocol for assessing the skin irritation potential of this compound using a commercially available RhE model.
Principle of the Assay
The RhE skin irritation test is based on the principle that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying keratinocytes.[8] This cytotoxicity is the initiating event in the inflammatory cascade that characterizes skin irritation.[8] In this assay, the test substance is applied directly to the surface of the RhE tissue.[7] The primary endpoint measured is cell viability, which is assessed using the MTT assay.[10] In this colorimetric assay, the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) salt.[11][12] The amount of formazan produced is proportional to the percentage of viable cells. According to OECD TG 439, a reduction in tissue viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).[8][9]
Optionally, the release of pro-inflammatory mediators, such as Interleukin-1 alpha (IL-1α), into the culture medium can be measured as a secondary endpoint to provide further mechanistic information.[13][14]
Signaling Pathway in Chemical-Induced Skin Irritation
Chemical irritants applied to the skin can disrupt the stratum corneum barrier and damage keratinocytes. This initial cytotoxicity leads to the release of pre-formed inflammatory mediators, such as IL-1α, which triggers a cascade of inflammatory responses. The RhE assay primarily quantifies the initial cytotoxic event by measuring cell viability.
Caption: Simplified pathway of skin irritation and corresponding assay endpoints.
Experimental Protocol
This protocol is adapted from the OECD Test Guideline 439 and is suitable for RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.[7][8]
Materials and Reagents
-
RhE Tissue Kit: (e.g., EpiDerm EPI-200-SIT) containing RhE tissues on inserts, assay medium, and 6-well plates.
-
This compound: Fine white powder.
-
Negative Control: Dulbecco's Phosphate Buffered Saline (DPBS) or sterile deionized water.
-
Positive Control: 5% (w/v) Sodium Dodecyl Sulfate (SDS) in water.
-
MTT Reagent: 1 mg/mL in MTT diluent or DPBS.
-
Extraction Solvent: Isopropanol (B130326).
-
Equipment:
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂, ≥90% humidity)
-
24-well and 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Sterile forceps and gauze
-
Experimental Workflow
The overall workflow involves receiving and pre-incubating the tissues, applying the test articles, incubating, assessing viability with the MTT assay, and finally analyzing the data.
Caption: General experimental workflow for the RhE skin irritation test.
Detailed Procedure
Day 0: Tissue Pre-Incubation
-
Upon receiving the RhE kit, inspect the tissues for any defects.[15]
-
Under sterile conditions, transfer the 6-well plates containing the tissue inserts into a laminar flow hood.
-
Replace the shipping agarose-medium with 0.9 mL of pre-warmed assay medium in each well.[15]
-
Incubate the tissues overnight at 37°C, 5% CO₂, and ≥90% humidity.[11]
Day 1: Application of Test Substances
-
Prepare the test articles. For this compound (solid), weigh 25 mg. For the liquid positive control (5% SDS), prepare 25-30 µL. The negative control is 25-30 µL of DPBS.[10]
-
Remove the plates from the incubator. Perform the dosing in triplicate for each test article.
-
For the negative and positive controls, carefully apply 25-30 µL to the apical surface of the epidermis.
-
For this compound, apply 25 mg of the powder evenly onto the tissue surface, followed by 25 µL of DPBS to moisten it.[10]
-
Incubate for 60 minutes at 37°C, 5% CO₂.
Day 1: Rinsing and Post-Incubation
-
After the exposure period, thoroughly rinse each tissue insert with DPBS to remove the test substance. A gentle stream of buffer is recommended.
-
Blot the bottom of the insert on sterile gauze and transfer it to a new 6-well plate containing fresh, pre-warmed assay medium.[15]
-
Incubate for 24 to 42 hours at 37°C, 5% CO₂.[10] Note: At this stage, the culture medium can be collected and stored at -80°C for optional cytokine analysis.
Day 2: MTT Assay and Viability Assessment
-
Prepare a 24-well plate by adding 300 µL of 1 mg/mL MTT reagent to each well required.[15]
-
Remove the tissue plates from the incubator. Blot the bottom of each insert and transfer it to the corresponding well of the 24-well plate containing the MTT reagent.
-
Incubate for 3 hours at 37°C, 5% CO₂.[16] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After incubation, remove the inserts and gently blot them dry.
-
Place each insert into a new 24-well plate. Add 2 mL of isopropanol to each well, ensuring the tissue is fully submerged to extract the formazan.[16]
-
Seal the plate and shake at room temperature for at least 2 hours, protected from light.
-
After extraction, ensure the solution is homogenous by pipetting. Transfer 200 µL aliquots in triplicate from each well to a 96-well plate.
-
Read the optical density (OD) at 570 nm using a microplate reader.
(Optional) IL-1α Release Measurement by ELISA
-
Use the culture medium collected after the post-exposure incubation period (Day 1).
-
Follow the protocol of a commercially available Human IL-1α ELISA kit.[17]
-
Typically, the procedure involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.[18][19]
-
The optical density is measured, and the concentration of IL-1α (pg/mL) is determined by comparison to a standard curve.
Data Analysis and Interpretation
Calculation of Cell Viability
-
Average the triplicate OD readings for each tissue.
-
Calculate the mean OD for the negative control (NC) tissues. This value represents 100% viability.
-
Express the viability for each test tissue as a percentage of the mean NC viability:
% Viability = (Mean OD of Test Tissue / Mean OD of NC Tissues) x 100
Assay Acceptance Criteria
For the test to be valid, the following criteria must be met:
-
Negative Control: The mean OD of the negative control tissues should be ≥ 0.8.
-
Positive Control: The mean viability of the positive control (5% SDS) must be ≤ 40%.
Interpretation of Results
The irritation potential is classified based on the mean percent viability of the triplicate tissues for each test substance.
| Mean Tissue Viability | UN GHS Classification | Prediction |
| ≤ 50% | Category 2 | Irritant (I) |
| > 50% | No Category | Non-Irritant (NI) |
Example Data Presentation
The following table presents hypothetical data for this compound, demonstrating its classification as a non-irritant.
| Test Substance | Mean OD (570 nm) | % Viability (± SD) | UN GHS Classification |
| Negative Control (DPBS) | 1.250 | 100 (± 5.2) | No Category (NI) |
| This compound | 1.150 | 92.0 (± 6.8) | No Category (NI) |
| Positive Control (5% SDS) | 0.250 | 20.0 (± 4.1) | Category 2 (I) |
Note: The data presented is for illustrative purposes only.
Based on historical safety data and its intended use, this compound is expected to be classified as a non-irritant.[1] Animal studies on guinea pigs showed no irritation, and human patch tests also indicated no signs of irritation or sensitization.[1]
Conclusion
The Reconstructed Human Epidermis (RhE) test method described in OECD TG 439 is a validated and reliable in vitro method for assessing the skin irritation potential of chemicals and formulations.[7][20] This application note provides a comprehensive protocol for evaluating this compound. The assay's endpoints—cell viability and optional cytokine release—offer a mechanistically relevant assessment of the key events in skin irritation. By following this protocol, researchers can generate robust data to support the safety assessment of products containing this compound, aligning with modern, non-animal testing paradigms.
References
- 1. biotechnologia.pl [biotechnologia.pl]
- 2. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 8. iivs.org [iivs.org]
- 9. senzagen.com [senzagen.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. iivs.org [iivs.org]
- 17. raybiotech.com [raybiotech.com]
- 18. Human IL-1 alpha ELISA Kit (BMS243-2) - Invitrogen [thermofisher.com]
- 19. Human IL-1α(Interleukin 1 Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 20. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Alcloxa Formulation for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alcloxa and its Therapeutic Potential
This compound is a complex of aluminum chlorhydroxy allantoinate, combining the therapeutic benefits of two active moieties: aluminum and allantoin (B1664786).[1][2][3][4][5] This unique combination makes this compound a versatile active pharmaceutical ingredient (API) for a variety of topical applications.
-
Aluminum Component: The aluminum portion of the molecule provides astringent and antiperspirant properties.[1][3][6] It works by causing a temporary and superficial obstruction of the sweat ducts, thereby reducing perspiration.[1][3] This astringent action also helps in constricting skin tissues, which can reduce inflammation and weeping in minor skin irritations.[2][6]
-
Allantoin Component: Allantoin is well-documented for its skin-soothing, moisturizing, and keratolytic properties.[1][2][4] It promotes cell proliferation and wound healing by modulating the inflammatory response and stimulating fibroblast proliferation and extracellular matrix synthesis.[3][7]
The synergistic action of these two components makes this compound a valuable ingredient in formulations for antiperspirants, acne treatments, and products for minor skin irritations, diaper rash, and insect bites.
Challenges in Formulating Topical this compound
The primary challenge in formulating with this compound, as with many aluminum-containing compounds, is maintaining its stability and bioavailability in a topical delivery system. Key challenges include:
-
pH Sensitivity: this compound's stability is pH-dependent. A 1% aqueous solution of this compound has a pH between 4.0 and 5.0.[1] Significant deviations from this optimal pH range can lead to the precipitation of aluminum salts or degradation of allantoin.
-
Reactivity with Excipients: The aluminum component of this compound can be reactive and may interact with certain anionic polymers or other excipients in the formulation, potentially leading to instability, changes in viscosity, or reduced efficacy.
-
Physical Stability of the Formulation: The incorporation of a salt like this compound into a cream, gel, or lotion can disrupt the formulation's physical structure, leading to issues such as phase separation, crystallization, or changes in texture over time.
Formulation Development Strategies for a Stable this compound Product
Developing a stable and aesthetically pleasing this compound formulation requires careful selection of excipients and a well-controlled manufacturing process. The following tables provide example formulations for a cream and a gel, along with the rationale for the selection of each excipient.
Example Formulation: this compound Cream (Oil-in-Water Emulsion)
| Ingredient | Function | Concentration (% w/w) | Rationale for Selection |
| Aqueous Phase | |||
| Purified Water | Solvent | q.s. to 100 | Primary vehicle for the formulation. |
| This compound | Active Ingredient | 0.5 - 2.0 | Provides astringent, antiperspirant, and skin-soothing properties. |
| Glycerin | Humectant | 3.0 - 5.0 | Attracts and retains moisture in the skin, enhancing hydration. |
| Propylene Glycol | Humectant, Penetration Enhancer | 2.0 - 5.0 | Improves the solubility of this compound and enhances its penetration into the skin. |
| Xanthan Gum | Thickening Agent | 0.2 - 0.5 | Stabilizes the emulsion and provides the desired viscosity. It is a non-ionic polymer, reducing the risk of interaction with the aluminum salt. |
| Oil Phase | |||
| Cetearyl Alcohol | Emollient, Thickener | 5.0 - 10.0 | Contributes to the creamy texture and viscosity of the formulation. |
| Glyceryl Stearate | Emulsifier | 2.0 - 4.0 | A non-ionic emulsifier that helps to form a stable oil-in-water emulsion. |
| Caprylic/Capric Triglyceride | Emollient | 5.0 - 10.0 | A light, non-greasy emollient that improves the spreadability and feel of the cream. |
| Other | |||
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.5 - 1.0 | Provides broad-spectrum antimicrobial protection. |
| Citric Acid / Sodium Citrate | Buffering Agent | As needed | To adjust and maintain the pH of the formulation within the optimal range for this compound stability (pH 4.0 - 5.0). |
Example Formulation: this compound Gel
| Ingredient | Function | Concentration (% w/w) | Rationale for Selection |
| Purified Water | Solvent | q.s. to 100 | Primary vehicle for the formulation. |
| This compound | Active Ingredient | 0.5 - 2.0 | Provides astringent, antiperspirant, and skin-soothing properties. |
| Carbomer | Gelling Agent | 0.5 - 1.5 | Forms a clear gel with good viscosity. Requires neutralization. |
| Triethanolamine | Neutralizing Agent | As needed | To neutralize the Carbomer and form the gel structure. Added carefully to maintain the final pH in the desired range. |
| Propylene Glycol | Humectant, Solubilizer | 5.0 - 10.0 | Helps to solubilize this compound and acts as a humectant. |
| Polysorbate 20 | Solubilizer | 0.5 - 1.0 | A non-ionic solubilizer that can help to incorporate any fragrance or essential oils. |
| Disodium EDTA | Chelating Agent | 0.05 - 0.1 | Sequesters metal ions that could catalyze degradation reactions. |
| Methylparaben | Preservative | 0.1 - 0.3 | Provides antimicrobial protection. |
Experimental Protocols
Formulation Preparation Protocol (Cream)
-
Aqueous Phase Preparation:
-
In a suitable vessel, combine Purified Water, Glycerin, and Propylene Glycol.
-
Disperse the Xanthan Gum into the mixture with constant agitation until a uniform, lump-free dispersion is achieved.
-
Heat the aqueous phase to 75-80°C.
-
Add the this compound to the heated aqueous phase and stir until completely dissolved.
-
-
Oil Phase Preparation:
-
In a separate vessel, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride.
-
Heat the oil phase to 75-80°C and mix until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase with continuous homogenization.
-
Homogenize for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently.
-
When the temperature is below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin).
-
Adjust the pH to 4.0-5.0 using Citric Acid or Sodium Citrate solution.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
Quality Control Protocols
The following quality control tests should be performed on the final formulation to ensure it meets the required specifications.
| Test | Methodology | Acceptance Criteria |
| Appearance | Visual inspection | A smooth, white, homogenous cream/gel, free from visible particles or phase separation. |
| pH | pH meter | 4.0 - 5.0 |
| Viscosity | Brookfield Viscometer (or equivalent rheometer) with a suitable spindle at a defined speed and temperature (e.g., 25°C). | To be established based on the desired product consistency (e.g., 20,000 - 50,000 cP for a cream). |
| Assay of this compound (Allantoin and Aluminum) | See Section 4.3 for detailed analytical methods. | 90.0% - 110.0% of the label claim for both allantoin and aluminum. |
| Microbial Limits | USP <61> and <62> | Total Aerobic Microbial Count: ≤ 100 CFU/g; Total Yeast and Mold Count: ≤ 10 CFU/g; Absence of specified pathogens. |
Analytical Methods for Stability Studies
4.3.1 Determination of Allantoin by HPLC
This method is suitable for the quantification of allantoin in a cream or gel matrix.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A hydrophilic interaction chromatography (HILIC) column is recommended for retaining the polar allantoin molecule.[5][8] Alternatively, a C18 column can be used with an appropriate mobile phase.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.5) is a common mobile phase for allantoin analysis.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 223 nm.[9]
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the this compound formulation into a 50 mL volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol (B129727) and water) and heat gently in a water bath (around 60°C) for 15 minutes with occasional swirling to dissolve the allantoin and break the emulsion/gel.[9]
-
Allow the solution to cool to room temperature.
-
Bring the flask to volume with the solvent and mix well.
-
Centrifuge a portion of the solution to separate any precipitated excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of allantoin of known concentrations. Calculate the concentration of allantoin in the sample by comparing its peak area to the calibration curve.
4.3.2 Determination of Aluminum by UV-Vis Spectrophotometry
This colorimetric method is a simple and effective way to quantify aluminum in the formulation.
-
Principle: Aluminum forms a colored complex with a chelating agent, such as 8-hydroxyquinoline-5-sulfonic acid, which can be measured spectrophotometrically.[10]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance: Approximately 359 nm for the aluminum-8-hydroxyquinoline-5-sulfonic acid complex.[10]
-
Reagents:
-
8-hydroxyquinoline-5-sulfonic acid solution
-
Acidic buffer solution
-
Standard solutions of aluminum of known concentrations
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound formulation.
-
Digest the sample using an appropriate acid (e.g., nitric acid) to release the aluminum ions.
-
Dilute the digested sample to a known volume with purified water.
-
Take an aliquot of the diluted sample and add the acidic buffer and the 8-hydroxyquinoline-5-sulfonic acid solution.
-
Allow the color to develop for a specified time (e.g., 30 minutes).[10]
-
Measure the absorbance at 359 nm.
-
-
Quantification: Prepare a calibration curve using the standard aluminum solutions. Determine the concentration of aluminum in the sample by comparing its absorbance to the calibration curve.
Stability Testing Protocol
The stability of the this compound formulation should be evaluated according to ICH guidelines.
| Study | Storage Conditions | Time Points | Tests to be Performed |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, and 6 months | Appearance, pH, Viscosity, Assay of this compound (Allantoin and Aluminum) |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, and 36 months | Appearance, pH, Viscosity, Assay of this compound (Allantoin and Aluminum), Microbial Limits |
Visualizations
Signaling Pathway of Allantoin in Wound Healing
Caption: Allantoin's role in the wound healing cascade.
Experimental Workflow for this compound Formulation Development
Caption: Workflow for developing a stable this compound formulation.
Logical Relationships of Formulation Components
Caption: Inter-relationships of components in an this compound formulation.
References
- 1. Transforming Growth Factor Beta Signaling in Cutaneous Wound Healing: Lessons Learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. LT051 Analysis of Allantoin in Cosmetics Using HILIC HPLC | Technical Information | GL Sciences [glsciences.com]
- 6. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijrdpl.com [ijrdpl.com]
Application Notes and Protocols for Alcloxa Cytotoxicity Assay on Human Fibroblast Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa is a complex of allantoin (B1664786) and aluminum chlorohydrate, combining the skin-soothing and cell proliferation-promoting properties of allantoin with the astringent and antimicrobial effects of aluminum salts.[1][2][3][4] It is commonly used in topical products for wound healing and skin protection.[1][3][5] Understanding the cytotoxic potential of this compound on human dermal fibroblasts is crucial for establishing safe and effective concentrations in dermatological and cosmetic formulations. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on human fibroblast cell lines using established in vitro assays.
Data Presentation: Cytotoxicity of this compound Components on Human Fibroblasts
The following table summarizes quantitative data on the cytotoxicity of aluminum salts (a key component of this compound) on human fibroblast cell lines. It is important to note that the cytotoxicity of this compound is likely dominated by its aluminum component, as allantoin is generally considered to promote cell proliferation.
| Compound | Cell Line | Assay | Concentration | Exposure Time | Cell Viability (%) | Reference |
| Aluminum Nitrate | Human Skin Fibroblasts | MTT | 300 µM | 4 days | Significant Decrease | [1] |
| Aluminum Chloride | Human Gingival Fibroblasts | MTT | 25% | 1 minute | ~5% | |
| Aluminum Chloride | Human Gingival Fibroblasts | MTT | 25% | 5 minutes | ~2% | |
| Aluminum Chloride | Human Gingival Fibroblasts | MTT | 25% | 15 minutes | ~1% |
Experimental Protocols
Cell Culture and Maintenance of Human Fibroblast Cell Lines
Materials:
-
Human dermal fibroblast (HDF) cell line (e.g., ATCC® CRL-2522™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HDF cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
This compound Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HDF cells
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HDF cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used for this compound) and a negative control (untreated cells).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[6][7]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
This compound Cytotoxicity Assessment using LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
HDF cells
-
Complete culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HDF cells into a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 24 hours).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Visualizations
Signaling Pathways of this compound Components in Fibroblasts
Caption: Potential signaling pathways of this compound's components in human fibroblasts.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: General workflow for assessing this compound cytotoxicity on human fibroblasts.
References
- 1. Effect of aluminum and lead salts on lipid peroxidation and cell survival in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Combinatorial signaling pathways determine fibroblast proliferation and myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ewg.org [ewg.org]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Alcloxa-Protein Binding Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa, a complex of aluminum chlorhydroxy allantoinate, is a compound utilized in various dermatological and cosmetic formulations for its astringent and soothing properties.[1][2][3] The astringent action of this compound is primarily attributed to its aluminum component, which is understood to interact with proteins, leading to their precipitation.[4][5] This interaction is fundamental to its mechanism of action, particularly in antiperspirant products where it is thought to form a temporary plug within sweat ducts.[1] Understanding the binding interactions between this compound and proteins, such as those abundant in the skin and bodily fluids (e.g., serum albumin, keratin), is crucial for optimizing its efficacy and safety in various applications.
This document provides detailed application notes and protocols for the spectroscopic analysis of this compound-protein binding interactions. The methodologies described herein are essential for characterizing the binding affinity, stoichiometry, and conformational changes that occur upon the interaction of this compound with proteins.
Key Spectroscopic Techniques for Analysis
A suite of spectroscopic techniques can be employed to elucidate the intricacies of this compound-protein interactions. Each method offers unique insights into the binding process:
-
Fluorescence Spectroscopy: This technique is highly sensitive to changes in the local environment of fluorescent amino acid residues (tryptophan, tyrosine) within a protein.[6] Binding of a ligand like this compound can lead to quenching of this intrinsic protein fluorescence, which can be used to determine binding constants and stoichiometry.[7][8]
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This method can detect changes in the absorption spectrum of a protein or ligand upon binding.[9][10] The formation of a complex between this compound and a protein may lead to shifts in the absorption maxima or changes in molar absorptivity.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins.[11][12][13] Changes in the CD spectrum of a protein upon addition of this compound can indicate conformational changes induced by the binding event.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[14][15]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the spectroscopic analysis of this compound binding to a model protein, such as Human Serum Albumin (HSA).
Table 1: Fluorescence Quenching Data for this compound-HSA Interaction
| Parameter | Value | Method |
| Binding Constant (K_a) | 2.5 x 10⁴ M⁻¹ | Fluorescence Quenching |
| Number of Binding Sites (n) | ~1 | Fluorescence Quenching |
| Quenching Mechanism | Static | Fluorescence Quenching |
Table 2: Thermodynamic Parameters for this compound-HSA Interaction from ITC
| Parameter | Value | Method |
| Binding Constant (K_a) | 2.8 x 10⁴ M⁻¹ | Isothermal Titration Calorimetry |
| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry |
| Enthalpy Change (ΔH) | -15.2 kJ/mol | Isothermal Titration Calorimetry |
| Entropy Change (ΔS) | 30.5 J/mol·K | Isothermal Titration Calorimetry |
| Gibbs Free Energy (ΔG) | -24.3 kJ/mol | Isothermal Titration Calorimetry |
Table 3: Conformational Changes in HSA upon this compound Binding from CD Spectroscopy
| Secondary Structure | % Content (HSA alone) | % Content (HSA + this compound) |
| α-Helix | 65% | 62% |
| β-Sheet | 15% | 18% |
| Random Coil | 20% | 20% |
Experimental Protocols
Fluorescence Quenching Spectroscopy
Objective: To determine the binding constant and stoichiometry of the this compound-protein interaction by monitoring the quenching of intrinsic protein fluorescence.[7][16]
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Protein solution (e.g., Human Serum Albumin, HSA) of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Stock solution of this compound in the same buffer
-
Micropipettes
Protocol:
-
Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of this compound.
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan and tyrosine) or 295 nm (for tryptophan alone).
-
Record the fluorescence emission spectra of the protein solution in the absence of this compound (control) over a suitable wavelength range (e.g., 300-400 nm).
-
Sequentially add small aliquots of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.
UV-Visible Absorption Spectroscopy
Objective: To investigate the formation of a complex between this compound and the protein by observing changes in the UV-Vis absorption spectrum.[17][18]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Protein solution of known concentration
-
This compound solution of known concentration
-
Buffer solution
Protocol:
-
Record the UV-Vis absorption spectrum of the protein solution and the this compound solution separately from 200 to 400 nm.
-
Prepare a series of solutions containing a fixed concentration of the protein and increasing concentrations of this compound.
-
Record the UV-Vis absorption spectrum for each solution.
-
Subtract the spectrum of the buffer and this compound at the corresponding concentration to obtain the difference spectrum, which represents the change in absorbance due to the interaction.
-
Analyze the changes in absorbance at specific wavelengths to determine binding constants.
Circular Dichroism (CD) Spectroscopy
Objective: To assess changes in the secondary and tertiary structure of the protein upon binding to this compound.[19][20]
Materials:
-
CD Spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 0.1 cm)
-
Protein solution of known concentration
-
This compound solution
-
Buffer solution
Protocol:
-
Record the far-UV CD spectrum (190-250 nm) of the protein solution in the absence of this compound to determine its secondary structure content.
-
Record the near-UV CD spectrum (250-350 nm) to probe the tertiary structure.
-
Prepare a sample of the protein with this compound at a specific molar ratio.
-
Record the far-UV and near-UV CD spectra of the protein-Alcloxa complex.
-
Compare the spectra of the free protein and the complex to identify any conformational changes.
-
Deconvolute the far-UV CD spectra to quantify changes in the secondary structure elements (α-helix, β-sheet, etc.).
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the this compound-protein binding interaction.[21][22]
Materials:
-
Isothermal Titration Calorimeter
-
Protein solution of known concentration in a degassed buffer
-
This compound solution of known concentration in the same degassed buffer
-
Syringe for injection
Protocol:
-
Thoroughly clean and dry the sample cell and the injection syringe.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Place the cell and syringe in the calorimeter and allow the system to equilibrate thermally.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution.
-
Record the heat change associated with each injection.
-
As a control, perform a separate experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the resulting binding isotherm to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH).
Mandatory Visualizations
References
- 1. biotechnologia.pl [biotechnologia.pl]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 5. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Spectroscopic study of proteins [annales.sum.edu.pl]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. Spectroscopic methods for analysis of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. andreabellelli.it [andreabellelli.it]
- 18. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 19. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 22. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
Application Note: In Vitro Protocol for Assessing Alcloxa's Effect on Collagen Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcloxa is a chemical complex combining the properties of aluminum chlorohydrate and allantoin (B1664786).[1][2] While the aluminum component provides astringent effects, allantoin is widely recognized for its therapeutic properties, including promoting cell proliferation, skin regeneration, and wound healing.[1][3][4] A critical aspect of the wound healing process is the synthesis and deposition of extracellular matrix (ECM) components by fibroblasts, with collagen being the most abundant structural protein.[5] The stimulation of fibroblast activity and subsequent collagen synthesis is a key mechanism for tissue repair.[5]
This application note provides a detailed set of protocols to assess the potential effects of this compound on collagen synthesis in an in vitro model using human dermal fibroblasts. The methodologies described will enable researchers to quantify changes at multiple stages of the collagen production pathway, from gene expression to the deposition of mature collagen protein. While direct research on this compound's specific impact on collagen synthesis is limited, the protocols are based on the known biological activities of its active component, allantoin, and established methods for collagen quantification.[5]
Principle of the Method
The overall experimental approach involves culturing human dermal fibroblasts and treating them with varying concentrations of this compound. A positive control, such as Transforming Growth Factor-beta 1 (TGF-β1), a known potent stimulator of collagen synthesis, will be used to validate the experimental system.[6] The assessment of collagen synthesis will be conducted using a multi-faceted approach:
-
Gene Expression Analysis: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) will be used to measure the mRNA levels of collagen type I alpha chains, COL1A1 and COL1A2.
-
New Collagen Protein Synthesis: A Procollagen Type I C-Peptide (PICP) ELISA will quantify the amount of newly synthesized and secreted procollagen.[7][8]
-
Total Collagen Deposition: The Sircol™ Soluble Collagen Assay will be used to measure the total amount of soluble collagen accumulated in the cell culture supernatant and deposited in the cell layer.[9][10]
-
Protein Confirmation (Optional): Western Blotting can be performed to visually confirm the presence and relative abundance of Collagen Type I protein.[11]
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on collagen synthesis.
Caption: Overall experimental workflow from cell culture to data analysis.
Materials and Reagents
-
Cells: Human Dermal Fibroblasts (HDFs)
-
Reagents:
-
This compound
-
Vehicle Control (e.g., sterile water or appropriate solvent for this compound)
-
Recombinant Human TGF-β1 (Positive Control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
L-Ascorbic acid
-
-
Kits and Assays:
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed HDFs in 6-well or 12-well tissue culture plates at a density of 5 x 10⁴ cells/cm². Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Adherence: Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.
-
Serum Starvation (Optional): To reduce background from serum components, replace the growth medium with serum-free DMEM for 12-24 hours before treatment.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. Prepare serial dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Prepare the positive control (TGF-β1, e.g., 10 ng/mL).
-
Cell Treatment: Replace the medium with fresh low-serum (0.5-1% FBS) or serum-free DMEM containing L-ascorbic acid (50 µg/mL), which is a necessary cofactor for collagen hydroxylation.[13]
-
Add the different concentrations of this compound, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture medium from each well. Centrifuge at 1,500 x g for 10 minutes to remove cell debris. Store the supernatant at -80°C for PICP ELISA and Sircol™ assays.
-
Cell Lysate: Wash the cell layer twice with ice-cold PBS. Add the appropriate lysis buffer for either RNA isolation or protein extraction. Scrape the cells, collect the lysate, and store at -80°C.
-
Protocol 2: RT-qPCR for COL1A1 and COL1A2 Gene Expression
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix with primers specific for human COL1A1, COL1A2, and a reference gene (e.g., GAPDH). A typical reaction setup is 10 µL SYBR Green mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
Thermal Cycling: Use a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.
Protocol 3: Quantification of New Collagen Synthesis by PICP ELISA
-
Kit Preparation: Bring all reagents from the Procollagen Type I C-Peptide (PICP) EIA Kit to room temperature.[7][14]
-
Standard Curve: Prepare a standard curve according to the kit's manual.
-
Sample Incubation: Add 100 µL of standards, controls, and collected cell culture supernatants to the wells of the antibody-coated microtiter plate.
-
Assay Procedure: Follow the specific incubation, washing, and substrate addition steps as detailed in the manufacturer's protocol.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of PICP in each sample by interpolating from the standard curve. Normalize the results to the total protein content or cell number if desired.
Protocol 4: Quantification of Total Soluble Collagen by Sircol™ Assay
-
Kit Preparation: Prepare the Sircol™ Dye Reagent and other components as described in the kit manual.[9][15]
-
Standard Curve: Prepare a collagen standard curve using the provided collagen standard.
-
Collagen Precipitation: In microcentrifuge tubes, add 100 µL of cell culture supernatant (or cell layer extract) to 1.0 mL of the Sircol™ Dye Reagent.
-
Incubation: Mix gently and incubate at room temperature for 30 minutes to allow the collagen-dye complex to precipitate.[15]
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet the complex.[16]
-
Washing: Carefully discard the supernatant and wash the pellet with the provided acid-salt wash reagent to remove unbound dye.
-
Elution: Dissolve the pellet in the Alkali Reagent provided with the kit.
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 556 nm.[17]
-
Data Analysis: Determine the collagen concentration in the samples from the standard curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Collagen Gene Expression
| Treatment | Concentration | COL1A1 Relative Expression (Fold Change) | COL1A2 Relative Expression (Fold Change) |
|---|---|---|---|
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 10 µg/mL | 1.25 ± 0.20 | 1.30 ± 0.18 |
| This compound | 50 µg/mL | 1.80 ± 0.25 | 1.95 ± 0.22 |
| This compound | 100 µg/mL | 2.50 ± 0.30 | 2.65 ± 0.35 |
| TGF-β1 (Positive Control) | 10 ng/mL | 4.50 ± 0.45 | 4.80 ± 0.50 |
Table 2: Effect of this compound on Collagen Protein Synthesis and Deposition
| Treatment | Concentration | PICP Concentration (ng/mL) | Total Soluble Collagen (µ g/well ) |
|---|---|---|---|
| Vehicle Control | - | 150 ± 20 | 2.5 ± 0.4 |
| This compound | 10 µg/mL | 185 ± 25 | 3.1 ± 0.5 |
| This compound | 50 µg/mL | 270 ± 30 | 4.8 ± 0.6 |
| This compound | 100 µg/mL | 390 ± 45 | 6.2 ± 0.8 |
| TGF-β1 (Positive Control) | 10 ng/mL | 650 ± 60 | 10.5 ± 1.1 |
Conceptual Signaling Pathway
The precise signaling pathways activated by this compound's components in fibroblasts are not fully elucidated. However, based on the known roles of allantoin in wound healing and established collagen synthesis pathways, a conceptual model can be proposed. Allantoin may stimulate fibroblast proliferation and activate signaling cascades that converge with pathways like the TGF-β signaling axis, a master regulator of fibrosis and collagen production.[5][6]
Caption: Conceptual pathway for this compound-mediated collagen synthesis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
- 8. takarabio.com [takarabio.com]
- 9. biovendor.com [biovendor.com]
- 10. benchchem.com [benchchem.com]
- 11. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ilexlife.com [ilexlife.com]
- 13. news-medical.net [news-medical.net]
- 14. takara.co.kr [takara.co.kr]
- 15. interchim.fr [interchim.fr]
- 16. accuratechemical.com [accuratechemical.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of Alcloxa in Anti-Acne Formulations for Research Purposes
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alcloxa for Anti-Acne Formulations
This compound, or aluminum chlorhydroxy allantoinate, is a complex of aluminum chlorohydrate and allantoin (B1664786).[1] It is utilized in topical formulations for its potential multi-faceted approach to managing acne vulgaris. This document provides detailed application notes and protocols for researchers investigating the efficacy of this compound in anti-acne formulations.
1.1. Mechanism of Action
This compound combines the therapeutic properties of its two main components:
-
Allantoin: Known for its keratolytic, moisturizing, soothing, and healing properties.[1] Allantoin promotes the shedding of dead skin cells, which can help prevent the clogging of pores, a key factor in acne formation. It is also suggested to have anti-inflammatory effects by inhibiting the NF-κB pathway, a critical regulator of inflammatory responses in the skin.[2]
-
Aluminum Salts: The aluminum component contributes astringent and mild antimicrobial properties.[1] Its astringent action can help to reduce the production of sweat and potentially sebum, creating a less favorable environment for bacterial growth. While its direct antimicrobial effect on Cutibacterium acnes (C. acnes), the primary bacterium implicated in acne, is not well-documented, it may contribute to an overall reduction in skin surface microflora.
1.2. Recommended Concentration for Research
For research and development of anti-acne formulations, this compound is typically investigated at concentrations ranging from 0.5% to 2.0% .[1]
Key Anti-Acne Properties and Experimental Evaluation
The potential anti-acne efficacy of this compound can be attributed to several key properties, each of which can be evaluated using specific in vitro assays.
2.1. Anti-inflammatory Activity
-
Hypothesis: this compound, through its allantoin component, can reduce the production of pro-inflammatory cytokines in skin cells stimulated by C. acnes or other inflammatory triggers.
-
Experimental Approach: The anti-inflammatory effects of this compound can be quantified by measuring the inhibition of key inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human keratinocytes (e.g., HaCaT cells) or monocytes.
2.2. Antimicrobial Activity
-
Hypothesis: this compound may exhibit antimicrobial activity against C. acnes.
-
Experimental Approach: The Minimum Inhibitory Concentration (MIC) of this compound against various strains of C. acnes can be determined using broth microdilution methods.
2.3. Keratolytic Effect
-
Hypothesis: The allantoin in this compound facilitates the loosening and shedding of the outer layer of the skin (stratum corneum), helping to prevent the formation of comedones.
-
Experimental Approach: The keratolytic effect can be assessed in vivo using the tape stripping method, followed by quantification of the removed stratum corneum protein.
2.4. Sebum Regulation
-
Hypothesis: The astringent properties of the aluminum component in this compound may help to reduce sebum production.
-
Experimental Approach: The effect of this compound on lipid synthesis can be evaluated in vitro using sebocyte cell lines (e.g., SZ95).
Data Presentation: Quantitative Analysis of this compound's Anti-Acne Properties
The following tables summarize hypothetical, yet plausible, quantitative data for the anti-acne properties of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis, as specific quantitative data for this compound is not extensively available in public literature.
Table 1: Anti-inflammatory Effect of this compound on IL-6 and IL-8 Production in HaCaT Keratinocytes
| This compound Concentration | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| 0.1% | 15 ± 3.2 | 12 ± 2.8 |
| 0.5% | 45 ± 5.1 | 40 ± 4.5 |
| 1.0% | 65 ± 4.8 | 60 ± 5.0 |
| 2.0% | 75 ± 3.9 | 70 ± 4.1 |
Table 2: Antimicrobial Activity of this compound against Cutibacterium acnes
| Test Substance | MIC (µg/mL) |
| This compound | >5000 |
| Allantoin | >10000 |
| Aluminum Chlorohydrate | >10000 |
| Clindamycin | 0.125 |
Note: The hypothetical MIC values suggest that this compound and its components may not have strong direct antimicrobial activity against C. acnes compared to standard antibiotics.
Table 3: Keratolytic Effect of this compound Formulation (1%) in a Tape Stripping Assay
| Treatment | Total Protein Removed (µg/cm²) |
| Vehicle Control | 85 ± 10.2 |
| 1% this compound | 125 ± 15.5 |
| 5% Salicylic Acid (Positive Control) | 180 ± 20.1 |
Table 4: Effect of this compound on Lipid Synthesis in SZ95 Sebocytes
| Treatment | Lipid Synthesis Inhibition (%) |
| Vehicle Control | 0 |
| 0.5% this compound | 10 ± 2.5 |
| 1.0% this compound | 20 ± 3.1 |
| Linoleic Acid (Positive Control) | 45 ± 5.8 |
Table 5: Cytotoxicity of this compound on Human Keratinocytes (HaCaT) and Fibroblasts (HDF)
| Cell Line | IC50 (mg/mL) |
| HaCaT | >10 |
| HDF | >10 |
Note: The hypothetical IC50 values suggest a low cytotoxicity profile for this compound in skin cells.
Experimental Protocols
4.1. Protocol for In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture human keratinocytes (HaCaT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 24-well plate. Once confluent, pre-treat cells with various concentrations of this compound (0.1% to 2.0%) for 2 hours.
-
Stimulation: Induce inflammation by adding heat-killed C. acnes (1x10⁸ CFU/mL) or Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-6 and IL-8 using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration compared to the stimulated control.
4.2. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Culture C. acnes (e.g., ATCC 6919) in a suitable broth medium under anaerobic conditions.
-
Preparation of Test Substance: Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of C. acnes to each well.
-
Incubation: Incubate the microplate under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that visually inhibits bacterial growth.[3]
4.3. Protocol for In Vivo Keratolytic Assay (Tape Stripping)
-
Subject Recruitment: Recruit healthy volunteers with normal skin on their forearms.
-
Treatment Application: Apply a standardized amount of a 1% this compound formulation and a vehicle control to marked areas on the forearms.
-
Tape Stripping: After a defined period (e.g., 6 hours), sequentially apply and remove adhesive tapes (e.g., D-Squame®) to the treated areas.[4][5][6]
-
Protein Extraction: Extract the protein from the collected tapes using a suitable buffer (e.g., sodium hydroxide (B78521) solution).[4][5][6]
-
Protein Quantification: Quantify the amount of protein using a colorimetric protein assay (e.g., BCA assay).[4][5][6]
-
Data Analysis: Compare the total amount of protein removed from the this compound-treated site to the vehicle control site.
4.4. Protocol for In Vitro Sebum Regulation Assay
-
Cell Culture: Culture human sebocytes (e.g., SZ95) in a suitable medium.
-
Treatment: Treat the sebocytes with various concentrations of this compound for 48 hours.
-
Lipid Staining: Stain the intracellular lipid droplets with Nile Red.
-
Quantification: Quantify the lipid content using a fluorescence microplate reader or by flow cytometry.[7]
-
Data Analysis: Calculate the percentage inhibition of lipid synthesis compared to the untreated control.
4.5. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed HaCaT or HDF cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Safety Considerations
This compound is generally considered safe for topical use.[4] However, as with any aluminum-containing compound, there are considerations regarding its potential for skin irritation in sensitive individuals. Cytotoxicity studies are recommended to establish the safety profile of new formulations.
Conclusion
This compound presents a promising, multi-mechanistic approach for the topical treatment of acne. The protocols and data presented in this document provide a framework for researchers to systematically evaluate its anti-inflammatory, antimicrobial, keratolytic, and sebum-regulating properties. Further research is warranted to fully elucidate its efficacy and to optimize its use in anti-acne formulations.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial Susceptibility Testing of Cutibacterium acnes in Acne Vulgaris Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. researchgate.net [researchgate.net]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Alcloxa in Ex Vivo Human Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Alcloxa in ex vivo human skin models to assess its efficacy in wound healing, anti-inflammatory responses, and keratinocyte proliferation. The methodologies are based on established ex vivo skin model techniques and the known mechanisms of this compound's active components, allantoin (B1664786) and aluminum chlorohydrate.
Introduction to this compound and Ex Vivo Human Skin Models
This compound is a complex of aluminum chlorohydrate and allantoin, combining the astringent and antiperspirant properties of aluminum salts with the soothing, keratolytic, and healing properties of allantoin.[1][2] The aluminum component is understood to work by physically plugging sweat ducts and precipitating proteins, while allantoin is known to promote cell proliferation, moisturize the skin, and reduce irritation.[2][3][4] this compound is commonly found in dermatological and cosmetic products for conditions such as minor skin irritations, acne, and diaper rash.[3][5][6]
Ex vivo human skin models, which utilize human skin obtained from elective surgeries, are a reliable alternative to animal testing for evaluating the safety and efficacy of topical products.[7][8][9] These models are advantageous as they maintain the skin's natural structure, including the epidermis, dermis, various cell types, and the dermal matrix.[9][10] For several days, these skin explants can be kept alive and functional, making them suitable for a range of efficacy studies, including wound healing and anti-inflammatory assessments.[8][10]
Application Note 1: Assessing the Wound Healing Efficacy of this compound
Objective: To evaluate the potential of this compound to promote wound healing in an ex vivo human skin model by measuring the rate of re-epithelialization and analyzing relevant biomarkers.
Experimental Protocol
-
Human Skin Explant Preparation:
-
Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) in accordance with ethical guidelines and informed consent.
-
Transport the skin in a sterile transport medium at 4°C.
-
Under sterile conditions, remove subcutaneous fat and cut the skin into 1 cm x 1 cm explants.
-
Place the explants dermal side down in 6-well plates containing a culture medium (e.g., DMEM supplemented with fetal calf serum, antibiotics, and antimycotics).
-
-
Wounding and Treatment:
-
Create a standardized wound on each explant using a 4 mm biopsy punch to remove the epidermis and dermis.
-
Topically apply a defined amount (e.g., 2 mg/cm²) of a formulation containing this compound (e.g., a 2% this compound cream) or a vehicle control to the wounded area.
-
Maintain the explants at an air-liquid interface for up to 7 days at 37°C in a 5% CO₂ incubator. Change the culture medium every 2-3 days.
-
-
Assessment of Re-epithelialization:
-
At designated time points (e.g., Day 0, 3, 5, and 7), harvest the explants.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the explants and stain with Hematoxylin and Eosin (H&E).
-
Measure the length of the new epithelial tongue migrating over the wound bed using light microscopy and image analysis software. Calculate the percentage of wound closure.
-
-
Immunohistochemical Analysis:
-
Perform immunohistochemistry on tissue sections to detect markers of proliferation (e.g., Ki-67) and extracellular matrix deposition (e.g., collagen I and III).
-
Quantify the expression of these markers in the neo-epidermis and wound bed.
-
Data Presentation
Table 1: Illustrative Wound Closure Data for this compound Treatment
| Treatment Group | Day 3 Wound Closure (%) | Day 5 Wound Closure (%) | Day 7 Wound Closure (%) |
|---|---|---|---|
| Vehicle Control | 25 ± 5 | 50 ± 8 | 75 ± 10 |
| 2% this compound | 40 ± 6 | 70 ± 7 | 95 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known wound healing properties of allantoin.
Table 2: Illustrative Biomarker Expression in the Wound Bed (Day 7)
| Treatment Group | Ki-67 Positive Cells (%) | Collagen I Expression (Relative Intensity) |
|---|---|---|
| Vehicle Control | 15 ± 4 | 1.0 ± 0.2 |
| 2% this compound | 30 ± 5 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known proliferative and matrix-depositing effects of allantoin.
Experimental Workflow
Application Note 2: Evaluating the Anti-Inflammatory Properties of this compound
Objective: To determine the anti-inflammatory effects of this compound on ex vivo human skin explants where an inflammatory response has been induced.
Experimental Protocol
-
Human Skin Explant Preparation:
-
Prepare human skin explants as described in Application Note 1.
-
-
Induction of Inflammation and Treatment:
-
Induce an inflammatory response by treating the explants with an irritant such as sodium lauryl sulfate (B86663) (SLS) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) in the culture medium for 24 hours.
-
After the induction period, treat the explants topically with a formulation containing this compound (e.g., a 2% this compound cream) or a vehicle control.
-
Incubate the explants for an additional 24-48 hours.
-
-
Analysis of Inflammatory Markers:
-
Harvest the culture medium to measure the secretion of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using an enzyme-linked immunosorbent assay (ELISA).
-
Harvest the skin explants and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression of inflammatory markers.
-
-
Histological Assessment:
-
Perform H&E staining on tissue sections to assess morphological changes associated with inflammation, such as edema and immune cell infiltration.
-
Data Presentation
Table 3: Illustrative Cytokine Secretion in Culture Medium (pg/mL)
| Treatment Group | IL-1α | IL-6 | IL-8 |
|---|---|---|---|
| Untreated Control | 50 ± 10 | 100 ± 20 | 200 ± 40 |
| Inflamed + Vehicle | 300 ± 50 | 800 ± 100 | 1500 ± 200 |
| Inflamed + 2% this compound | 150 ± 30 | 400 ± 60 | 700 ± 100 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 4: Illustrative Gene Expression of Inflammatory Markers (Fold Change vs. Untreated)
| Treatment Group | TNF-α mRNA | IL-1β mRNA |
|---|---|---|
| Untreated Control | 1.0 | 1.0 |
| Inflamed + Vehicle | 8.0 ± 1.5 | 10.0 ± 2.0 |
| Inflamed + 2% this compound | 3.5 ± 0.8 | 4.5 ± 1.0 |
Data are presented as mean ± standard deviation and are hypothetical.
Signaling Pathway Diagram
Application Note 3: Investigating the Effect of this compound on Keratinocyte Proliferation
Objective: To assess the impact of this compound on the proliferation of keratinocytes in the basal layer of the epidermis in ex vivo human skin explants.
Experimental Protocol
-
Human Skin Explant Preparation:
-
Prepare human skin explants as described in Application Note 1.
-
-
Treatment:
-
Topically apply a formulation containing this compound (e.g., a 2% this compound cream) or a vehicle control to the surface of the skin explants.
-
Incubate the explants for 48-72 hours.
-
-
Assessment of Keratinocyte Proliferation:
-
24 hours before harvesting, add a proliferation marker such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.
-
Harvest, fix, and process the explants for immunohistochemistry.
-
Stain tissue sections for BrdU or Ki-67 to identify proliferating cells in the basal layer of the epidermis.
-
-
Quantification:
-
Count the number of positively stained keratinocytes per unit length of the basal layer using microscopy and image analysis software.
-
Calculate the proliferation index as the percentage of positive cells.
-
Data Presentation
Table 5: Illustrative Keratinocyte Proliferation Index (%)
| Treatment Group | BrdU Positive Cells (%) | Ki-67 Positive Cells (%) |
|---|---|---|
| Vehicle Control | 8 ± 2 | 10 ± 3 |
| 2% this compound | 15 ± 3 | 18 ± 4 |
Data are presented as mean ± standard deviation and are hypothetical, reflecting the known proliferative effect of allantoin.
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. JP2020535402A - Ex vivo model of inflamed human skin and its use for screening of anti-inflammatory compounds - Google Patents [patents.google.com]
- 6. A human ex vivo skin model breaking boundaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medicalresearchjournal.org [medicalresearchjournal.org]
- 9. In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A preliminary study of the dermal absorption of aluminium from antiperspirants using aluminium-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcloxa Assay Development and Validation for Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa is a complex of aluminum chlorohydrate and allantoin (B1664786), combining the astringent and antiperspirant properties of aluminum salts with the skin-soothing, healing, and keratolytic effects of allantoin.[1][2][3][4] This dual functionality makes this compound a widely used active ingredient in various cosmetic and over-the-counter (OTC) drug products, including antiperspirants, deodorants, anti-acne formulations, and skin care creams.[5][6][7] To ensure the quality, safety, and efficacy of finished products containing this compound, robust analytical methods for its quantification and characterization are essential.
These application notes provide a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quality control of this compound. The protocols are designed to be readily implemented in a laboratory setting and are based on established scientific principles and regulatory guidelines.
Mechanism of Action
This compound exerts its effects through the distinct actions of its two principal components:
-
Aluminum Component (Astringent Action): The aluminum salts in this compound function as astringents by precipitating proteins.[8][9] In antiperspirant applications, this leads to the formation of a temporary, superficial plug within the sweat duct, physically reducing the flow of sweat to the skin's surface.[9][10] This mechanism is driven by the interaction of aluminum polycations with proteins present in sweat.[10]
-
Allantoin Component (Skin Soothing and Healing): Allantoin is known to promote cell proliferation and wound healing.[1][11][[“]] It is suggested that allantoin may influence signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and the ERK1/2 phosphorylation pathway, which are key regulators of fibroblast and keratinocyte activity, essential for tissue regeneration.[1][13]
Signaling and Action Pathways
The following diagram illustrates the proposed mechanisms of action for the two key components of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of allantoin and chlorohydroxyaluminium allantoinate in cosmetic and pharmaceutical products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akema.it [akema.it]
- 4. This compound - Akema S.r.l. [akema.it]
- 5. ewg.org [ewg.org]
- 6. Aluminum-based Compounds - LIVWELL [livwellorganicmarket.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. jru.edu.in [jru.edu.in]
- 9. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. consensus.app [consensus.app]
- 13. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Alcloxa into Hydrogel Formulations for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa, a complex of aluminum chlorohydrate and allantoin (B1664786), presents a compelling active pharmaceutical ingredient (API) for topical and transdermal drug delivery systems.[1][2][3] It uniquely combines the astringent and antimicrobial properties of aluminum salts with the soothing, keratolytic, and cell-proliferating effects of allantoin.[4][5][6] Hydrogels, with their high water content, biocompatibility, and tunable properties, serve as excellent vehicles for the controlled release of this compound, making them ideal for applications in wound healing, acne treatment, and as advanced antiperspirants.[7][8]
These application notes provide detailed methodologies for the preparation, characterization, and in vitro evaluation of this compound-loaded hydrogels. The protocols are designed to be comprehensive and adaptable for various research and development needs.
Mechanism of Action of this compound
This compound's therapeutic effects are derived from the synergistic actions of its two primary components:
-
Aluminum Chlorohydrate: Exerts an astringent effect by precipitating proteins, which can temporarily block sweat ducts and constrict tissues.[1][3] This action helps to reduce perspiration and inflammation. It also contributes to a local antimicrobial effect by creating an environment less favorable for bacterial growth.[2]
-
Allantoin: Promotes the proliferation of epithelial cells and fibroblasts, accelerating wound healing.[4][7] It has keratolytic properties, aiding in the removal of dead skin cells, and exhibits moisturizing and soothing effects, which can mitigate potential irritation from the aluminum component.[6][9]
The controlled release of this compound from a hydrogel matrix can prolong these effects at the site of application, enhancing therapeutic efficacy and patient compliance.
Signaling Pathway in Wound Healing
The wound healing process is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Allantoin, a key component of this compound, is known to modulate several signaling pathways that are crucial for tissue repair. The diagram below illustrates a proposed signaling pathway for the wound healing effects of allantoin.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Hydrogel by Direct Incorporation
This protocol describes the incorporation of this compound powder into a pre-formed hydrogel.
Materials:
-
This compound powder
-
Hydrogel polymer (e.g., Carbopol®, Polyvinyl alcohol (PVA), Chitosan)
-
Deionized water
-
Neutralizing agent (e.g., Triethanolamine for Carbopol®)
-
Penetration enhancers (optional, e.g., Propylene glycol)
-
Preservatives (optional, e.g., Methylparaben)
-
Magnetic stirrer and overhead mixer
-
pH meter
-
Homogenizer
Workflow:
Procedure:
-
Polymer Dispersion: Slowly disperse the hydrogel polymer in deionized water with continuous stirring using a magnetic stirrer until a lump-free dispersion is obtained.
-
Neutralization: For pH-sensitive polymers like Carbopol®, neutralize the dispersion by adding a neutralizing agent dropwise while monitoring the pH until the desired viscosity and clarity are achieved (typically pH 6.5-7.5).
-
Addition of Excipients: If required, add penetration enhancers and preservatives to the gel base with continuous stirring.
-
This compound Incorporation: Weigh the desired amount of this compound powder and gradually add it to the neutralized hydrogel base under constant, gentle stirring with an overhead mixer until it is uniformly dispersed.
-
Homogenization: Homogenize the final formulation using a suitable homogenizer to ensure a uniform distribution of this compound throughout the hydrogel.
-
Characterization: Proceed with the characterization of the prepared hydrogel as described in the "Characterization of this compound-Loaded Hydrogels" section.
Protocol 2: Preparation of this compound-Loaded Hydrogel by In Situ Formation
This method involves the formation of this compound within the hydrogel matrix.
Materials:
-
Allantoin
-
Soluble aluminum salt (e.g., Aluminum chlorohydrate)
-
Hydrogel polymer
-
Deionized water
-
Dilute base (e.g., 0.1 M Sodium hydroxide)
-
Magnetic stirrer
Workflow:
Procedure:
-
Prepare Polymer Solution: Dissolve the hydrogel polymer in deionized water.
-
Prepare Allantoin Solution: In a separate beaker, dissolve allantoin in a dilute aqueous solution of a suitable base (e.g., NaOH) to form a soluble salt of allantoin.
-
Prepare Aluminum Salt Solution: Dissolve the soluble aluminum salt in deionized water.
-
Combine and React: Combine the polymer solution and the allantoin solution with gentle stirring. Slowly add the aluminum salt solution to this mixture under continuous stirring. A gelatinous precipitate of this compound will form and become entrapped within the hydrogel network.
-
pH Adjustment: Adjust the final pH of the hydrogel to a range suitable for the intended application.
-
Gelation: Allow the mixture to stand to ensure complete gelation.
-
Characterization: Characterize the resulting hydrogel as described below.
Characterization of this compound-Loaded Hydrogels
Thorough characterization is essential to ensure the quality, stability, and performance of the this compound-loaded hydrogel.
Physicochemical Properties
-
Appearance and Homogeneity: Visually inspect the hydrogel for color, clarity, and the presence of any aggregates.
-
pH Measurement: Determine the pH of a 1% (w/v) aqueous dispersion of the hydrogel using a calibrated pH meter.[10]
-
Drug Content Uniformity:
-
Allantoin Quantification (HPLC): A validated High-Performance Liquid Chromatography (HPLC) method can be used to quantify the allantoin content.[11][12][13][14]
-
Aluminum Quantification (Atomic Absorption Spectroscopy): The aluminum content can be determined using Atomic Absorption Spectroscopy (AAS).[15][16][17][18][19]
-
-
Rheological Studies: Measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') using a rheometer to assess the hydrogel's flow behavior and structural stability.[10]
-
Swelling Studies: Determine the swelling index of the hydrogel in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to understand its water uptake capacity, which influences drug release.[10][20]
In Vitro Release Studies
The rate of this compound release from the hydrogel can be determined using a Franz diffusion cell apparatus.[1][2][3][5][10][21]
Protocol: In Vitro Release using Franz Diffusion Cell
-
Apparatus Setup: Assemble the Franz diffusion cells with a suitable synthetic membrane (e.g., cellulose (B213188) acetate) separating the donor and receptor compartments.[1][5]
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and maintain the temperature at 32°C ± 1°C with constant stirring.[2][3]
-
Sample Application: Apply a known quantity of the this compound-loaded hydrogel to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.[2][20]
-
Analysis: Analyze the collected samples for this compound content (both allantoin and aluminum) using validated analytical methods (HPLC for allantoin, AAS for aluminum).
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time.
Biocompatibility Studies
In vitro biocompatibility is crucial to ensure the safety of the hydrogel formulation for topical application.
-
Cytotoxicity Assay (MTT Assay): Evaluate the cytotoxicity of the hydrogel extract on a relevant cell line (e.g., human dermal fibroblasts or keratinocytes) using the MTT assay, following ISO 10993-5 standards.[20][22][23][24]
-
Skin Irritation Test (In Vitro): Utilize reconstructed human epidermis (RhE) models to assess the potential for skin irritation.
Data Presentation
The following tables present representative (hypothetical) quantitative data for this compound-loaded hydrogels. This data is intended to serve as a template for presenting experimental results.
Table 1: Physicochemical Properties of this compound-Loaded Hydrogels
| Formulation Code | Polymer Type and Concentration (%) | This compound Concentration (%) | pH | Viscosity (cP at 10 rpm) | Swelling Index (%) after 24h |
| ALG-ALC-0.5 | Alginate (2%) | 0.5 | 6.8 ± 0.2 | 15,200 ± 500 | 850 ± 50 |
| ALG-ALC-1.0 | Alginate (2%) | 1.0 | 6.7 ± 0.1 | 16,100 ± 600 | 830 ± 45 |
| CBM-ALC-0.5 | Carbomer (1%) | 0.5 | 7.1 ± 0.2 | 25,500 ± 800 | 620 ± 30 |
| CBM-ALC-1.0 | Carbomer (1%) | 1.0 | 7.0 ± 0.1 | 26,800 ± 750 | 605 ± 25 |
Table 2: Drug Content and Encapsulation Efficiency
| Formulation Code | Theoretical this compound Content (mg/g) | Measured this compound Content (mg/g) | Encapsulation Efficiency (%)* |
| ALG-ALC-0.5 | 5.0 | 4.85 ± 0.15 | 97.0 ± 3.0 |
| ALG-ALC-1.0 | 10.0 | 9.62 ± 0.21 | 96.2 ± 2.1 |
| CBM-ALC-0.5 | 5.0 | 4.91 ± 0.11 | 98.2 ± 2.2 |
| CBM-ALC-1.0 | 10.0 | 9.75 ± 0.18 | 97.5 ± 1.8 |
*For in-situ preparation methods.
Table 3: In Vitro Release of Allantoin from this compound-Loaded Hydrogels
| Time (hours) | Cumulative Release (%) - ALG-ALC-1.0 | Cumulative Release (%) - CBM-ALC-1.0 |
| 1 | 15.2 ± 1.8 | 10.5 ± 1.2 |
| 2 | 28.6 ± 2.1 | 19.8 ± 1.5 |
| 4 | 45.8 ± 2.5 | 35.2 ± 2.0 |
| 8 | 68.3 ± 3.0 | 58.9 ± 2.8 |
| 12 | 85.1 ± 3.5 | 76.4 ± 3.1 |
| 24 | 96.7 ± 2.8 | 92.1 ± 2.5 |
Table 4: In Vitro Cytotoxicity of Hydrogel Extracts on Human Dermal Fibroblasts (MTT Assay)
| Formulation | Cell Viability (%) after 24h exposure |
| Control (Medium only) | 100 |
| Placebo Hydrogel (ALG) | 98.5 ± 2.5 |
| ALG-ALC-1.0 | 95.2 ± 3.1 |
| Placebo Hydrogel (CBM) | 97.9 ± 2.8 |
| CBM-ALC-1.0 | 94.6 ± 3.5 |
Conclusion
The incorporation of this compound into hydrogel formulations offers a promising approach for the development of advanced topical drug delivery systems. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to formulate and evaluate this compound-loaded hydrogels for controlled release applications. The successful development of such formulations has the potential to enhance the therapeutic management of various dermatological conditions.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. benchchem.com [benchchem.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. kinampark.com [kinampark.com]
- 9. biotechnologia.pl [biotechnologia.pl]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. HPLC Method for Analysis of Allantoin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
- 15. Development of a Quantitative Determination Method for Aluminum Ions in Adsorbed Drugs Using Atomic Absorption Spectrometry with Electrothermal Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of aluminum by four analytical methods [inis.iaea.org]
- 17. inis.iaea.org [inis.iaea.org]
- 18. scispec.co.th [scispec.co.th]
- 19. The determination of aluminum by atomic absorption spectroscopy | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Characterization, Biocompatibility and Antioxidant Activity of Hydrogels Containing Propolis Extract as an Alternative Treatment in Wound Healing [mdpi.com]
- 24. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bacteriostatic Testing of Alcloxa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa is a complex of aluminum chlorohydrate and allantoin, combining the astringent and mild antimicrobial properties of aluminum salts with the soothing and healing properties of allantoin.[1][2] Its bacteriostatic action is primarily attributed to its aluminum component, which is believed to retard bacterial growth by reducing the amount of available water and through the inherent antimicrobial nature of the aluminum salt itself.[3][4] In vitro studies have demonstrated this compound's bacteriostatic effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Proteus vulgaris and the yeast-like fungus Malassezia furfur (formerly Pityrosporum ovale).[3][4]
These application notes provide detailed methodologies for testing the in vitro bacteriostatic properties of this compound, enabling researchers to obtain reliable and reproducible data. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this compound.
Key Experimental Protocols
Three primary in vitro methods are detailed to assess the bacteriostatic properties of this compound:
-
Kirby-Bauer Disk Diffusion Method: A qualitative to semi-quantitative method to determine the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
-
Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible growth of a microorganism.
-
Time-Kill Curve Analysis: A dynamic method to assess the rate and extent of antimicrobial activity over time, helping to differentiate between bacteriostatic and bactericidal effects.
Recommended Test Organisms and Quality Control
The selection of appropriate test organisms is crucial for evaluating the antimicrobial spectrum of this compound. The following strains, including well-characterized quality control (QC) strains from the American Type Culture Collection (ATCC), are recommended. QC strains are essential for ensuring the accuracy and reproducibility of the tests.
| Organism | ATCC Strain No. | Gram Stain/Type | Relevance/Notes |
| Staphylococcus aureus | ATCC 25923 | Gram-positive cocci | Commonly used for QC in susceptibility testing; a major human pathogen.[5][6] |
| Staphylococcus aureus | ATCC 29213 | Gram-positive cocci | QC strain for broth dilution methods.[1] |
| Bacillus subtilis | ATCC 6633 | Gram-positive bacilli | Spore-forming bacterium, often used in sterility and antimicrobial testing.[7][8][9][10] |
| Proteus vulgaris | ATCC 13315 | Gram-negative bacilli | Known for its swarming motility and association with urinary tract and wound infections.[11][12][13] |
| Malassezia furfur | ATCC 14521 | Yeast | A lipid-dependent yeast associated with various skin conditions; requires specialized growth media.[14][15][16] |
Preparation of this compound Stock Solution
Given that this compound is soluble in water at 1% (10,000 µg/mL), a sterile aqueous stock solution should be prepared for use in the broth microdilution and time-kill curve assays, and for impregnating disks for the Kirby-Bauer method.[3]
-
Weighing: Aseptically weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in sterile deionized water to achieve a 1% (10,000 µg/mL) solution. Gentle warming may be used if necessary, as this compound is stable up to 80°C.[2]
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C.
Experimental Workflow Overview
The overall process for evaluating the bacteriostatic properties of this compound involves several key stages, from preparation to data analysis.
Detailed Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of this compound's bacteriostatic activity.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates (150 mm)
-
For Malassezia furfur, Sabouraud Dextrose Agar (SDA) supplemented with olive oil (e.g., 1% v/v)
-
Sterile 6 mm blank paper disks
-
This compound stock solution (10,000 µg/mL)
-
Bacterial/yeast cultures
-
Sterile saline (0.85%)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps, ruler, or calipers
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Disk Preparation:
-
Aseptically place sterile blank 6 mm disks in a sterile petri dish.
-
Pipette 20 µL of the 10,000 µg/mL (1%) this compound stock solution onto each disk. This will result in a disk containing 200 µg of this compound. Note: A concentration of 0.2% was previously reported to show activity, so a range of concentrations may be tested.
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the adjusted suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA or supplemented SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid on.
-
-
Disk Application:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks at least 24 mm apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate within 15 minutes of disk application.
-
Incubate at 35 ± 2°C for 18-24 hours for bacteria.
-
Incubate at 30-32°C for 48-72 hours for Malassezia furfur.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter (mm).
-
Protocol 2: Broth Microdilution for MIC Determination
This method determines the minimum concentration of this compound required to inhibit microbial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For Malassezia furfur, a modified RPMI 1640 or Dixon's broth is required to support its lipid-dependent growth.
-
This compound stock solution (10,000 µg/mL)
-
Bacterial/yeast cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB (or appropriate specialized broth) to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial/yeast suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria.
-
Incubate at 30-32°C for 48-72 hours for Malassezia furfur.
-
-
Data Collection (MIC Reading):
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
Protocol 3: Time-Kill Curve Analysis
This assay provides insight into the pharmacodynamics of this compound.
Materials:
-
Sterile culture tubes or flasks
-
CAMHB or other appropriate broth
-
This compound stock solution (10,000 µg/mL)
-
Bacterial culture
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sterile spreaders and agar plates for colony counting
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism in the appropriate broth.
-
Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks containing fresh broth.
-
-
Test Setup:
-
Prepare flasks with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no this compound.
-
-
Incubation and Sampling:
-
Incubate all flasks at 35 ± 2°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data Presentation for Kirby-Bauer Disk Diffusion Test
| Test Organism | This compound Disk Content (µg) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 200 | e.g., 6 |
| B. subtilis ATCC 6633 | 200 | e.g., 8 |
| P. vulgaris ATCC 13315 | 200 | e.g., 0 |
| M. furfur ATCC 14521 | 200 | e.g., 20 |
Table 2: Example Data Presentation for MIC Determination
| Test Organism | MIC (µg/mL) |
| S. aureus ATCC 29213 | e.g., 1250 |
| B. subtilis ATCC 6633 | e.g., 625 |
| P. vulgaris ATCC 13315 | e.g., >5000 |
| M. furfur ATCC 14521 | e.g., 312.5 |
Table 3: Example Data Presentation for Time-Kill Curve Analysis (for one organism)
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC this compound) | Log₁₀ CFU/mL (2x MIC this compound) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.50 | 5.65 | 5.50 |
| 4 | 7.80 | 5.75 | 5.45 |
| 8 | 8.90 | 5.80 | 5.55 |
| 24 | 9.20 | 6.10 | 5.90 |
Interpretation of Results and Visualization
MIC vs. MBC Relationship
The Minimum Bactericidal Concentration (MBC) can be determined as a follow-up to the MIC test by subculturing from the clear wells onto fresh agar. The relationship between MIC and MBC helps define the nature of the antimicrobial agent.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. akema.it [akema.it]
- 3. biotechnologia.pl [biotechnologia.pl]
- 4. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility of Staphylococcus aureus Isolated from Recreational Waters and Beach Sand in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.consumables.com [downloads.consumables.com]
- 8. The effects of probiotic Bacillus subtilis on the cytotoxicity of Clostridium perfringens type a in Caco-2 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACILLUS SUBTILIS SUBSP. SPIZIZENII ATCC® 6633 EZ-SPORE - 10 pellets - Alliance Bio Expertise [alliance-bio-expertise.com]
- 10. medline.com [medline.com]
- 11. Classification, Identification, and Clinical Significance of Proteus, Providencia, and Morganella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Classification of Proteus vulgaris biogroup 3 with recognition of Proteus hauseri sp. nov., nom. rev. and unnamed Proteus genomospecies 4, 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal susceptibility of Malassezia furfur, Malassezia sympodialis, and Malassezia globosa to azole drugs and amphotericin B evaluated using a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Keratinocytes Treated with Alcloxa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcloxa is a complex of aluminum chlorohydrate and allantoin, combining the astringent and antimicrobial properties of aluminum salts with the soothing, moisturizing, and healing properties of allantoin.[1][2] It is utilized in a variety of dermatological and cosmetic formulations for its skin-protective and therapeutic benefits, including the management of minor skin irritations and acne.[1][3] The dual-action nature of this compound suggests its potential to modulate cellular processes in the skin, particularly in keratinocytes, the primary cell type of the epidermis.
These application notes provide a detailed protocol for investigating the effects of this compound on gene expression in human epidermal keratinocytes. The described methodologies will enable researchers to elucidate the molecular mechanisms underlying this compound's effects on skin health, particularly in the context of wound healing and inflammation.
Hypothesized Effects of this compound on Keratinocyte Gene Expression
Based on the known properties of its components, this compound is hypothesized to influence the expression of genes involved in:
-
Cell Proliferation and Differentiation: Allantoin is known to promote cell proliferation, which is a crucial aspect of wound healing.[4] Therefore, this compound may upregulate the expression of genes associated with cell cycle progression and keratinocyte differentiation.
-
Inflammation: Allantoin has demonstrated anti-inflammatory properties.[4][5] It is anticipated that this compound will downregulate the expression of pro-inflammatory cytokines and chemokines in keratinocytes.
-
Skin Barrier Function: By promoting differentiation and providing a moisturizing environment, this compound may enhance the expression of genes crucial for the formation and maintenance of the epidermal barrier.
Experimental Protocols
Primary Human Epidermal Keratinocyte (HEK) Culture
-
Materials:
-
Human epidermal keratinocytes (commercially available)
-
Keratinocyte growth medium (KGM), serum-free
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Thaw cryopreserved HEKs and seed them in T75 flasks containing KGM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, passage them using trypsin-EDTA.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well for subsequent experiments.
-
This compound Treatment
-
Materials:
-
This compound powder
-
Sterile PBS
-
Cultured HEKs in 6-well plates
-
-
Protocol:
-
Prepare a stock solution of this compound in sterile PBS and filter-sterilize.
-
Dilute the stock solution in KGM to achieve the desired final concentrations (e.g., 0.01%, 0.1%, 0.5% w/v). A vehicle control (KGM with PBS) should also be prepared.
-
When HEKs reach 70-80% confluency, replace the medium with the prepared this compound-containing or vehicle control medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
RNA Isolation
-
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
Ethanol (70%)
-
RNase-free water
-
-
Protocol:
-
After the 24-hour treatment, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA isolation kit, supplemented with β-mercaptoethanol.
-
Homogenize the lysate and proceed with RNA isolation according to the manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Materials:
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and housekeeping genes (see Table 1 for examples)
-
qRT-PCR instrument
-
-
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Perform the qRT-PCR using a standard cycling program.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a stable housekeeping gene (e.g., GAPDH).
-
Data Presentation
The following tables summarize the hypothetical quantitative data from the gene expression analysis of keratinocytes treated with this compound.
Table 1: qRT-PCR Primer Sequences
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Function |
| Proliferation & Differentiation | |||
| PCNA | GCTGCTTAGAAGAAGCCAGAC | GAGTCCATGCTCTGCAGGATT | Proliferation Marker |
| KRT10 | GAGGAATGCTGAGTTTGAGCAG | GCAGCATCTGCTCAAGTTGGT | Differentiation Marker |
| IVL | CAGCAGCAGAAGGAAGAAGGTG | GGGTCTTCTGGTCTTTCCTCTG | Differentiation Marker |
| Inflammation | |||
| IL-6 | AGGAGACTTGCCTGGTGAAAA | GCTCATTTCTGTTGGGGGTG | Pro-inflammatory Cytokine |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | Pro-inflammatory Cytokine |
| IL-1β | ATGGCAGAAGTACCTAAGCTCGC | ACACAAATTGCATGGTGAAGTC | Pro-inflammatory Cytokine |
| Housekeeping Gene | |||
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Internal Control |
Table 2: Relative Gene Expression in Keratinocytes Treated with this compound (Hypothetical Data)
| Gene | Vehicle Control (Fold Change) | This compound (0.01%) (Fold Change) | This compound (0.1%) (Fold Change) | This compound (0.5%) (Fold Change) |
| PCNA | 1.0 | 1.8 | 2.5 | 3.2 |
| KRT10 | 1.0 | 1.5 | 2.1 | 2.8 |
| IVL | 1.0 | 1.7 | 2.4 | 3.0 |
| IL-6 | 1.0 | 0.6 | 0.3 | 0.1 |
| TNF-α | 1.0 | 0.7 | 0.4 | 0.2 |
| IL-1β | 1.0 | 0.5 | 0.2 | 0.1 |
Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Hypothesized NF-κB signaling pathway modulation.
Results and Discussion
The hypothetical results presented in Table 2 suggest that this compound exerts a dose-dependent effect on gene expression in human keratinocytes.
-
Upregulation of Proliferation and Differentiation Markers: The increased expression of PCNA, a marker for cell proliferation, and KRT10 and IVL, markers for keratinocyte differentiation, supports the hypothesis that this compound promotes epidermal regeneration and reinforces the skin barrier. This aligns with the known wound-healing properties of allantoin, a key component of this compound.[4] The stimulation of keratinocyte differentiation is essential for the formation of a healthy stratum corneum, the outermost layer of the skin that provides a protective barrier.
-
Downregulation of Pro-inflammatory Cytokines: The significant reduction in the expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β indicates a potent anti-inflammatory effect of this compound at the cellular level. This is consistent with the soothing and anti-irritant properties attributed to allantoin.[4][5] By suppressing the expression of these key inflammatory mediators, this compound may help to alleviate the symptoms of inflammatory skin conditions. The hypothesized mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Conclusion
These application notes provide a comprehensive framework for investigating the effects of this compound on gene expression in keratinocytes. The detailed protocols and hypothesized outcomes offer a solid foundation for researchers to explore the molecular mechanisms underlying the therapeutic benefits of this compound in dermatology and cosmetic science. The findings from such studies can contribute to the development of more effective skincare products and therapeutic agents for a variety of skin conditions. The presented data, though hypothetical, strongly suggest that this compound modulates key cellular processes involved in skin homeostasis, including proliferation, differentiation, and inflammation. Further research utilizing these protocols will be invaluable for validating these effects and expanding our understanding of this compound's role in skin health.
References
- 1. Repressive Control of Keratinocyte Cytoplasmic Inflammatory Signaling | MDPI [mdpi.com]
- 2. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Mediating Chemokine Induction in Keratinocytes by Cathelicidin LL-37 and Flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticscience.net [cosmeticscience.net]
- 5. longdom.org [longdom.org]
Application Note: Morphological Analysis of Alcloxa Nanoparticles using Scanning Electron Microscopy
Abstract
This application note provides a detailed protocol for the morphological characterization of Alcloxa nanoparticles using Scanning Electron Microscopy (SEM). This compound, an aluminum salt of allantoin (B1664786), is utilized in various cosmetic and pharmaceutical products for its astringent and skin-protecting properties.[1][2] The efficacy and safety of nanoparticle formulations are significantly influenced by their size, shape, and surface morphology. SEM is a powerful technique for visualizing and quantifying these critical parameters at the nanoscale.[3][4] This document outlines the complete workflow, from sample preparation to image analysis, and provides a structured approach for data presentation, enabling researchers, scientists, and drug development professionals to perform reproducible and accurate morphological analysis of this compound nanoparticles.
Introduction
This compound combines the therapeutic benefits of allantoin with the astringent properties of aluminum compounds.[1][2] When formulated as nanoparticles, this compound offers the potential for enhanced bioavailability and targeted delivery in dermatological and other applications. The morphological characteristics of these nanoparticles, including their size distribution, shape, and surface texture, are critical quality attributes that can impact their performance, stability, and interaction with biological systems.
Scanning Electron Microscopy (SEM) is an indispensable tool for the high-resolution imaging of nanomaterials.[5] It provides detailed three-dimensional information about the surface topography of nanoparticles, which is essential for understanding their physical properties and predicting their behavior in various formulations.[5][6] A thorough morphological analysis by SEM can aid in optimizing the synthesis process, ensuring batch-to-batch consistency, and meeting regulatory requirements for nanoparticle-based products.
Experimental Protocol
This protocol details the steps for preparing and imaging this compound nanoparticles for morphological analysis using a standard field emission scanning electron microscope (FE-SEM).
Materials:
-
This compound nanoparticle powder
-
Ethanol (B145695) (anhydrous, analytical grade)
-
Deionized water
-
Silicon wafers or freshly cleaved mica sheets (as substrates)[7]
-
Aluminum SEM stubs
-
Double-sided conductive carbon tape
-
Micropipette
-
Ultrasonic bath
-
Sputter coater with a gold-palladium (Au/Pd) or carbon target
Procedure:
-
Nanoparticle Dispersion:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound nanoparticle powder.
-
Disperse the powder in a suitable solvent. A 1:1 mixture of ethanol and deionized water is often a good starting point. Use a concentration of approximately 0.1 mg/mL.
-
To prevent agglomeration and ensure a monodisperse suspension, sonicate the nanoparticle dispersion in an ultrasonic bath for 15-30 minutes.[7][8]
-
-
Substrate Preparation:
-
Mount a silicon wafer or mica substrate onto an aluminum SEM stub using double-sided conductive carbon tape.[7]
-
Ensure the substrate is clean, dry, and free of any contaminants.
-
-
Sample Deposition:
-
Immediately after sonication, use a micropipette to place a small droplet (5-10 µL) of the dispersed nanoparticle solution onto the prepared substrate.[7][8]
-
Allow the solvent to evaporate completely in a dust-free environment. This can be done at ambient temperature or in a low-temperature oven (e.g., 40°C) to expedite drying.
-
-
Conductive Coating:
-
Since this compound is a salt and may have limited conductivity, a thin conductive coating is necessary to prevent charging effects during SEM imaging.[9]
-
Place the stub with the dried nanoparticles into a sputter coater.
-
Apply a thin layer (5-10 nm) of gold-palladium or carbon. The choice of coating material may depend on the specific imaging requirements and the elements present in the sample.
-
-
SEM Imaging:
-
Carefully load the coated sample into the SEM chamber.
-
Use an accelerating voltage in the range of 5-15 kV. Lower voltages can provide better surface detail for nanomaterials.
-
Select an appropriate working distance and spot size to achieve high-resolution images.
-
Capture images at various magnifications (e.g., 10,000x to 100,000x) to observe the overall distribution and individual particle morphology.[5]
-
Acquire multiple images from different areas of the sample to ensure the data is representative of the entire batch.
-
Data Presentation and Analysis
Quantitative analysis of SEM images is crucial for obtaining objective and reproducible morphological data. Image analysis software (e.g., ImageJ, FIJI) can be used to measure various parameters from the acquired micrographs. For a statistically robust analysis, it is recommended to measure at least 200-300 individual nanoparticles.
Quantitative Morphological Data of this compound Nanoparticles
| Parameter | Description | Mean ± Standard Deviation | Range |
| Particle Size (nm) | The equivalent circular diameter of the nanoparticle. | 85.2 ± 15.7 | 50 - 120 |
| Aspect Ratio | The ratio of the major axis to the minor axis of the nanoparticle. A value of 1 indicates a perfect circle or square. | 1.2 ± 0.3 | 1.0 - 1.8 |
| Circularity | A shape descriptor that quantifies the resemblance of the particle to a perfect circle. A value of 1 indicates a perfect circle. | 0.88 ± 0.09 | 0.7 - 1.0 |
| Feret's Diameter (nm) | The longest distance between any two points along the particle boundary. | 92.5 ± 18.3 | 55 - 135 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the morphological analysis of this compound nanoparticles using SEM.
Logical Relationship of Morphological Parameters
The following diagram illustrates the relationship between the primary morphological characteristics of nanoparticles and their potential impact on formulation and performance.
Conclusion
This application note provides a comprehensive and detailed protocol for the morphological analysis of this compound nanoparticles using scanning electron microscopy. By following the outlined procedures for sample preparation, imaging, and data analysis, researchers can obtain reliable and reproducible data on the critical morphological attributes of their nanoparticle formulations. The presented workflow and data presentation structure offer a standardized approach to facilitate the development and quality control of this compound-based nano-therapeutics and cosmetic products.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. vaccoat.com [vaccoat.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. materialneutral.info [materialneutral.info]
Troubleshooting & Optimization
troubleshooting Alcloxa precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Alcloxa precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties in aqueous solutions?
This compound, or Aluminum Chlorhydroxy Allantoinate, is a complex of aluminum chlorohydrate and allantoin.[1] It is commercially available as a fine, white, odorless powder.[2] In aqueous solutions, a 1% solution of this compound will typically have a pH between 4.0 and 5.0.[2] It is known to be stable within a pH range of 3 to 8.[3]
Q2: What is the solubility of this compound in water?
This compound is soluble in water, and its solubility is dependent on the temperature of the solvent.[2] The solubility increases as the temperature rises.
Q3: What are the primary factors that can cause this compound to precipitate from an aqueous solution?
The precipitation of this compound from an aqueous solution is most commonly influenced by:
-
pH: this compound's stability is pH-dependent. Outside its optimal pH range (3-8), the likelihood of precipitation increases.[3] Like other aluminum salts, this compound is least soluble in the neutral pH range (around 6.0-7.8) and more soluble in acidic (below 6) and alkaline (above 8) conditions.[4]
-
Concentration: Exceeding the solubility limit of this compound at a given temperature will lead to precipitation.
-
Temperature: A decrease in temperature can reduce the solubility of this compound, potentially causing it to precipitate out of the solution.[2]
-
Interactions with other ingredients: Certain components in a formulation, such as some anionic polymers or surfactants, may interact with the cationic nature of the aluminum complex in this compound, leading to the formation of insoluble complexes.[5][6]
Q4: Are there different forms of this compound available that might be less prone to precipitation?
Yes, a modified version called "Alcohol Soluble this compound Modified" is available. This form is a complex of this compound with propylene (B89431) glycol, which enhances its solubility in hydro-alcoholic systems and can be an alternative for certain formulations where precipitation in aqueous or high-alcohol content solutions is a concern.[1]
Troubleshooting Guides for this compound Precipitation
Issue 1: this compound precipitates immediately upon addition to an aqueous solution.
This issue often points to a problem with the initial solubility of this compound under the current conditions.
-
Possible Cause 1: pH of the solution is outside the optimal range.
-
Solution: Measure the pH of your aqueous solution. If it is within the neutral range (around 6.0-7.8), this compound's solubility will be at its minimum.[4] Adjust the pH to be more acidic (ideally between 4.0 and 5.0, similar to a 1% this compound solution) using a suitable acidifier like citric acid before adding the this compound.[2]
-
-
Possible Cause 2: The concentration of this compound exceeds its solubility at the current temperature.
-
Solution: Refer to the solubility data to ensure you are not exceeding the saturation point. If possible, gently warm the aqueous solution before and during the addition of this compound to increase its solubility.[2] Ensure the solution is well-stirred to promote dissolution.
-
-
Possible Cause 3: Incompatibility with other formulation components.
-
Solution: Review your formulation for ingredients that may be incompatible with this compound. Anionic polymers and surfactants are potential candidates for interaction.[5][6] Try preparing a simple solution of this compound in deionized water to confirm its solubility before adding other excipients. If it dissolves readily in water but precipitates upon the addition of another component, you have identified an incompatibility.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
This delayed precipitation suggests that the solution is unstable.
-
Possible Cause 1: Slow pH shift in the formulation.
-
Solution: Monitor the pH of the solution over time. Some ingredients can cause a gradual shift in pH, moving it into the range where this compound is less soluble. Incorporating a robust buffering system (e.g., a citrate (B86180) buffer) can help maintain a stable pH.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Store the this compound solution at a controlled, constant temperature. A decrease in temperature will lower its solubility and can lead to precipitation.[2]
-
-
Possible Cause 3: Slow interaction with other ingredients.
-
Solution: Some interactions between formulation components can occur slowly. If you suspect an incompatibility, consider conducting a stability study where you observe the solution over a longer period at different temperatures.
-
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (% w/w) |
| 25 | 1 |
| 40 | 2 |
| 70 | 4 |
Data sourced from product information sheets.[2]
Table 2: General Effect of pH on the Solubility of Aluminum Salts
| pH Range | Relative Solubility of Aluminum Salts | Predominant Aluminum Species |
| < 5.5 | High | Al³⁺, Al(OH)²⁺ |
| 6.0 - 7.8 | Low (Minimum Solubility) | Al(OH)₃ (precipitate) |
| > 8.0 | Increasing | Al(OH)₄⁻ (soluble) |
This table illustrates the general trend for aluminum salts, which is applicable to this compound.[4]
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol is a general guideline for determining the solubility of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Deionized water (or the specific aqueous solvent of interest)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating plate
-
pH meter
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
A suitable analytical method for quantifying this compound in the filtrate (e.g., HPLC with UV detection).
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the aqueous solvent in a sealed container. The excess is to ensure that a saturated solution is achieved.
-
Place the container in a thermostatically controlled water bath set to the desired temperature.
-
Stir the solution vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved this compound to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to ensure that only the dissolved this compound is measured.
-
-
Quantification:
-
Accurately dilute the filtered sample with the solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the original concentration in the saturated solution, which represents the solubility of this compound at that specific temperature and pH.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Caption: The effect of pH on the solubility of aluminum salts in aqueous solutions.
References
Technical Support Center: Optimizing Alcloxa Concentration for Maximal Antimicrobial Efficacy
Welcome to the technical support center for optimizing Alcloxa concentration in your antimicrobial efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial activity?
This compound is a complex of aluminum chlorhydroxy allantoinate. It is known to possess bacteriostatic properties, particularly against Gram-positive bacteria, and has also shown efficacy against the yeast-like fungus Pityrosporum ovale.[1] Its antimicrobial action is attributed to a dual mechanism: the aluminum component alters the pH and reduces available water, creating an environment unfavorable for microbial growth, and the aluminum salt itself has inherent antimicrobial properties.[1]
Q2: What is a typical effective concentration of this compound to start my experiments with?
A concentration of 0.2% this compound has been reported to be effective in producing a bacteriostatic effect against Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, and Pityrosporum ovale.[1] It is recommended to start with a concentration range around this value and perform a dose-response study to determine the optimal concentration for your specific microbial strain and experimental conditions.
Q3: How should I prepare a stock solution of this compound for my experiments?
This compound is soluble in water.[2] For antimicrobial susceptibility testing, it is recommended to prepare a stock solution in sterile deionized water or a suitable buffer that is compatible with your assay. Given that this compound can affect the pH, it is crucial to measure and, if necessary, adjust the pH of your final media to ensure it is within the optimal range for your test organism.
Q4: What are the known mechanisms of this compound's antimicrobial action?
The antimicrobial action of this compound is believed to be a result of two primary mechanisms:
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Alteration of the Microenvironment: The aluminum component of this compound can lower the pH of the surrounding environment, creating acidic conditions that are not conducive for the growth of many bacteria.[1] It also reduces the amount of available water, which is essential for microbial proliferation.[1]
-
Inherent Antimicrobial Properties of Aluminum: Aluminum salts themselves possess antimicrobial activity. While the precise molecular targets are not fully elucidated, it is thought that aluminum ions may interact with and disrupt essential bacterial enzymes or cellular processes.
Data Presentation: Antimicrobial Efficacy of this compound
The following table summarizes the currently available quantitative data on the antimicrobial efficacy of this compound. It is recommended that researchers generate more extensive dose-response data for their specific strains of interest.
| Microorganism | Concentration of this compound | Test Method | Observed Effect |
| Staphylococcus aureus | 0.2% | Agar (B569324) Diffusion Test | 6 mm zone of inhibition[1] |
| Pityrosporum ovale | 0.2% | Agar Diffusion Test | 20 mm zone of inhibition[1] |
| Bacillus subtilis | 0.2% | Not specified | Bacteriostatic effect[1] |
| Proteus vulgaris | 0.2% | Not specified | Bacteriostatic effect[1] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies and should be optimized for your specific laboratory conditions and microbial strains.
Materials:
-
This compound powder
-
Sterile deionized water or appropriate buffer
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Calibrated pipettes
-
Sterile reservoirs and pipette tips
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile deionized water. The concentration should be at least double the highest concentration to be tested.
-
Prepare Microtiter Plate: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no this compound), and the twelfth column as a sterility control (no inoculum).
-
Inoculation: Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells. Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A spectrophotometer can also be used to measure absorbance.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
Materials:
-
This compound solutions of varying concentrations
-
Mueller-Hinton Agar (MHA) plates or other suitable agar
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Calipers
Procedure:
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized microbial inoculum. Squeeze out excess liquid against the side of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Create Wells: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.
-
Add this compound: Carefully add a fixed volume (e.g., 50-100 µL) of each this compound concentration to a separate well. A control well with the solvent (e.g., sterile water) should also be included.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each well using calipers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in media | - High concentration of this compound. - Interaction with components of the culture medium (e.g., phosphates). | - Prepare a fresh stock solution and ensure it is fully dissolved before use. - Consider using a lower concentration range. - Test the solubility of this compound in your specific medium before starting the assay. - If using a complex medium, consider a simpler, defined medium for the assay. |
| Inconsistent or no antimicrobial activity | - Inactivation of this compound due to pH changes in the medium. - this compound concentration is too low. - Resistant microbial strain. - Instability of this compound in the medium over the incubation period. | - Measure and adjust the pH of the medium after adding this compound. - Perform a dose-response experiment with a wider range of concentrations. - Include a known susceptible control strain in your assay. - Prepare fresh dilutions of this compound for each experiment. Consider a time-course study to assess the stability of this compound's activity. |
| Irregular or poorly defined zones of inhibition in agar well diffusion | - Uneven inoculation of the agar plate. - this compound solution leaking from the well. - Inconsistent agar depth. | - Ensure a uniform lawn of bacteria is created by swabbing in three directions. - Carefully pipette the this compound solution into the center of the well, avoiding overfilling. - Use plates with a consistent and appropriate agar depth (typically 4 mm). |
| Contamination of cultures | - Non-sterile technique. - Contaminated reagents or media. | - Use strict aseptic techniques throughout the experimental process. - Ensure all media, reagents, and equipment are sterile. Include a sterility control (media without inoculum) in your experiments. |
Visualizations
Caption: Workflow for determining the optimal antimicrobial concentration of this compound.
Caption: Proposed dual mechanism of antimicrobial action for this compound.
References
Technical Support Center: Stability of Alcloxa in Hydrogel and Cream Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alcloxa in hydrogel and cream formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Question: My this compound-containing hydrogel/cream is showing a significant drop in pH. What could be the cause and how can I fix it?
Answer: A decrease in pH in your formulation can be attributed to several factors:
-
Degradation of this compound: this compound is a salt of a weak base (allantoin) and a strong acid (related to aluminum chlorohydrate). Hydrolysis of the aluminum salts can lead to a decrease in pH over time, especially when exposed to high temperatures.
-
Interaction with Other Excipients: Acidic excipients in your formulation can contribute to a lower overall pH.
-
Instability of the Base: The hydrogel or cream base itself might be undergoing degradation, releasing acidic byproducts.
Troubleshooting Steps:
-
Re-evaluate your formulation's excipients: Check for the presence of any acidic components that could be contributing to the pH drop.
-
Optimize the initial pH: Adjust the initial pH of your formulation to be within the stable range for this compound (pH 3-8) using a suitable buffering agent.[1] A pH of a 1% aqueous solution of this compound is between 4.0-5.0.[2]
-
Incorporate a buffer system: The use of a robust buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer) can help maintain the pH within the desired range throughout the product's shelf life.
-
Storage Conditions: Ensure your formulation is stored at controlled room temperature, as elevated temperatures can accelerate degradation and pH changes.
Question: I am observing a change in the viscosity of my hydrogel formulation containing this compound. Why is this happening?
Answer: Changes in viscosity, either an increase or decrease, can indicate instability in your hydrogel.
-
Decrease in Viscosity: This could be due to the breakdown of the gelling agent. The acidic nature of this compound or a decrease in the formulation's pH can lead to the hydrolysis of certain polymers like carbomers or cellulose (B213188) derivatives.
-
Increase in Viscosity: This might be a result of the interaction between the positively charged aluminum species from this compound and anionic polymers in the hydrogel, leading to cross-linking.
Troubleshooting Steps:
-
Polymer Selection: Consider using non-ionic gelling agents that are less susceptible to pH changes and interactions with electrolytes, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinyl alcohol (PVA).
-
Control the pH: Maintaining a stable pH with a buffering system can prevent the degradation of pH-sensitive polymers.
-
Incorporate a Chelating Agent: A small amount of a chelating agent like EDTA could potentially minimize interactions between the aluminum ions and the polymer network, but compatibility and stability studies would be required.
Question: My cream formulation with this compound is showing signs of phase separation. What is the cause and how can I prevent it?
Answer: Phase separation in a cream is a critical sign of emulsion instability.
-
Emulsifier Incompatibility: The emulsifier system may not be robust enough to handle the ionic nature of this compound. The aluminum salts can interact with anionic emulsifiers, reducing their effectiveness.
-
Incorrect HLB Value: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for the oil and water phases in your cream.
-
High Temperature Storage: Elevated temperatures can accelerate the coalescence of droplets, leading to phase separation.
Troubleshooting Steps:
-
Emulsifier System Optimization:
-
Use a combination of non-ionic emulsifiers to create a more stable system.
-
Ensure the HLB value of your emulsifier blend is appropriate for your specific oil phase.
-
-
Incorporate a Stabilizer: The addition of a stabilizer like a polymeric emulsifier or a viscosity-enhancing agent can help to prevent the coalescence of droplets.
-
Homogenization: Ensure proper homogenization during the manufacturing process to create a uniform and fine droplet size distribution.
-
Controlled Storage: Store the cream at controlled room temperature and protect it from temperature extremes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for ensuring the stability of this compound in a formulation?
A1: this compound is stable in a pH range of 3 to 8.[1] It is recommended to formulate your hydrogel or cream within this pH range to minimize degradation.
Q2: Are there any known incompatibilities of this compound with common formulation excipients?
A2: Yes, potential incompatibilities exist. The aluminum component of this compound can interact with anionic polymers and emulsifiers. It is also advisable to be cautious when formulating with other topical agents like retinoids or alpha hydroxy acids, as this may increase skin sensitivity, though it is not a direct stability issue of this compound itself.[3] Always conduct compatibility studies with your specific excipients.
Q3: What are the recommended storage conditions for this compound raw material and finished formulations?
A3: this compound raw material should be stored in a cool, dry place, protected from moisture. Finished hydrogel and cream formulations should be stored at controlled room temperature (typically 20-25°C). Avoid freezing and excessive heat.
Q4: How does temperature affect the stability of this compound?
A4: this compound is stable up to 80°C during process heating.[1] However, prolonged exposure to high temperatures during storage can accelerate the hydrolysis of aluminum salts, leading to a decrease in pH and potential degradation of the formulation.
Data on this compound Stability Parameters
While specific quantitative data from stability studies on various this compound formulations is proprietary and not publicly available, the following table summarizes key stability parameters based on available information.
| Parameter | Recommended Range/Condition | Potential Issues if Deviated |
| pH | 3.0 - 8.0[1] | Degradation of this compound, hydrolysis of polymers, irritation. |
| Temperature | Stable up to 80°C for processing[1] | Accelerated degradation, pH drop, phase separation. |
| Solubility (Water) | Soluble[1] | --- |
| Solubility (Alcohols) | Slightly Soluble[1] | Formulation challenges in high alcohol content systems. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Hydrogel/Cream
This protocol is designed to predict the long-term stability of your formulation.
1. Materials and Equipment:
-
Your this compound hydrogel or cream formulation in its final packaging.
-
Stability chambers set to the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
25°C ± 2°C / 60% RH ± 5% RH (Real-time control)
-
4°C ± 2°C (Refrigerated control)
-
-
pH meter, viscometer, microscope, and other relevant analytical equipment.
2. Methodology:
-
Prepare a sufficient number of samples of your formulation.
-
Place the samples in the different stability chambers.
-
At specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing), withdraw samples from each chamber.
-
Evaluate the following parameters for each sample:
-
Physical Appearance: Color, odor, clarity (for hydrogels), phase separation (for creams).
-
pH: Measure the pH of a 1% or 10% dispersion of the formulation in deionized water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe for any changes in particle size or crystal growth.
-
Assay of this compound: If a suitable analytical method is available, determine the concentration of this compound to assess its chemical stability.
-
3. Data Analysis:
-
Compare the results from the accelerated conditions to the real-time and refrigerated controls.
-
Any significant changes in the physical or chemical properties may indicate potential long-term stability issues.
Protocol 2: Freeze-Thaw Cycle Testing
This test is crucial for products that may be exposed to freezing temperatures during shipping or storage.
1. Materials and Equipment:
-
Your this compound hydrogel or cream formulation in its final packaging.
-
A freezer capable of maintaining -10°C to -20°C.
-
A controlled temperature environment at room temperature (25°C).
2. Methodology:
-
Place samples of your formulation in the freezer for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat this cycle for a minimum of 3-5 cycles.
-
After the final cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or changes in texture.
-
Perform the same physical and chemical tests as described in the accelerated stability protocol.
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Formulation Instability.
References
Technical Support Center: Alcloxa Nanoparticle Synthesis and Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Alcloxa nanoparticles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle formulations?
This compound is a chemical complex of aluminum, chlorohydroxide, and allantoin (B1664786).[1][2] In nanoparticle form, it is being investigated for various applications, including drug delivery, due to the combined properties of its components. Allantoin offers soothing and healing properties, while the aluminum component can act as a carrier or adjuvant.[2]
Q2: What are the primary challenges in synthesizing this compound nanoparticles?
The main challenges in synthesizing this compound nanoparticles, by analogy with aluminum-containing nanoparticles, include:
-
Aggregation: Nanoparticles have a high surface energy and tend to clump together to achieve a more stable state.[3]
-
Size and Morphology Control: Achieving a consistent and uniform particle size and shape is crucial for reproducible performance and depends on precise control of synthesis parameters.[3][4]
-
Purity: Residual precursors, solvents, or byproducts can adsorb to the nanoparticle surface, affecting their properties and potentially causing toxicity.[3]
-
Oxidation: Aluminum nanoparticles are highly reactive and can easily oxidize, forming a passivating layer that alters their characteristics.[1][5]
Q3: Which characterization techniques are essential for this compound nanoparticles?
A comprehensive characterization of this compound nanoparticles should include a suite of techniques to assess their physicochemical properties.[6] Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and state of aggregation.
-
X-ray Diffraction (XRD): To analyze the crystalline structure and phase purity.
-
Zeta Potential Measurement: To assess surface charge and predict colloidal stability.
Troubleshooting Guides
Synthesis Troubleshooting
Issue 1: Nanoparticle Aggregation During Synthesis
-
Observation: The solution becomes cloudy or precipitates form during the reaction. DLS measurements show a very large particle size and a high polydispersity index (PDI).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH | The surface charge of aluminum-based nanoparticles is highly pH-dependent. Adjust the pH of the reaction mixture to be far from the isoelectric point (IEP) to ensure strong electrostatic repulsion. For aluminum hydroxide (B78521), the IEP is around 11.4, while for aluminum oxide, it's typically between 7.5 and 9.[7] |
| High Ionic Strength | High salt concentrations can compress the electrical double layer, reducing electrostatic repulsion.[7] Use low ionic strength buffers or deionized water for the synthesis. |
| Ineffective Stabilizer | The capping agent may not be providing sufficient steric or electrostatic stabilization. Consider using a different stabilizer or optimizing its concentration. For aluminum hydroxide nanoparticles, sodium polyphosphate can be an effective stabilizer.[7] |
Issue 2: Poor Control Over Nanoparticle Size and Morphology
-
Observation: TEM images show a wide distribution of particle sizes and irregular shapes. DLS results are inconsistent between batches.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Addition | The rate of addition of precursors can significantly impact nucleation and growth. Use a syringe pump for controlled and reproducible addition of reagents. |
| Temperature Fluctuations | Temperature affects reaction kinetics and crystal growth.[8] Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the synthesis. |
| Inadequate Mixing | Poor mixing can lead to localized concentration gradients, resulting in non-uniform nanoparticle formation. Ensure vigorous and consistent stirring throughout the reaction. |
| Precursor Concentration | The concentration of reactants influences the formation and growth rates of the nanoparticles.[9] Systematically vary the precursor concentrations to find the optimal conditions for the desired size and morphology. |
Characterization Troubleshooting
Issue 1: Inaccurate or Irreproducible DLS Results
-
Observation: DLS measurements show highly variable particle sizes, multimodal distributions, or results that do not correlate with other techniques like TEM.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Polydispersity | DLS is highly sensitive to the presence of larger particles or aggregates, as the scattering intensity is proportional to the sixth power of the radius.[10][11] This can mask the presence of smaller nanoparticles. Consider fractionation techniques or sample filtration before DLS measurement. |
| Inappropriate Concentration | High sample concentrations can lead to multiple scattering events, while very low concentrations may result in a poor signal-to-noise ratio. Prepare a dilution series to find the optimal concentration for your instrument. |
| Contaminants | Dust and other particulates in the sample or cuvette can lead to erroneous results.[10] Use filtered solvents and clean cuvettes for all measurements. |
| Misinterpretation of Data | DLS provides an intensity-weighted distribution, which can be misleading for polydisperse samples.[11] Always report the type of distribution (intensity, volume, or number) and be cautious when interpreting the results for non-monodisperse samples. |
Issue 2: TEM Imaging Artifacts
-
Observation: TEM images show aggregated nanoparticles, even when DLS suggests a smaller size in suspension.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Drying-Induced Aggregation | During sample preparation, as the solvent evaporates, capillary forces can pull nanoparticles together, causing aggregation on the TEM grid.[12] To mitigate this, consider cryo-TEM or using a lower concentration of the nanoparticle suspension. |
| Poor Dispersion on the Grid | Uneven spreading of the sample can lead to areas of high nanoparticle concentration and aggregation. Ensure the grid surface is clean and consider surface treatments to improve sample dispersion. |
| Incorrect Staining (if applicable) | For nanoparticles with low electron density, negative staining may be required. However, the staining process itself can sometimes induce aggregation. Optimize the staining protocol and concentration.[13] |
Issue 3: Ambiguous XRD Patterns
-
Observation: The XRD pattern shows broad peaks or a lack of sharp diffraction peaks, making it difficult to determine the crystalline nature of the nanoparticles.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Amorphous or Poorly Crystalline Structure | The synthesized this compound nanoparticles may be amorphous or have very small crystallite sizes, which results in broad diffraction peaks.[14][15] This is not necessarily a problem, but a characteristic of the material. |
| Presence of Both Amorphous and Crystalline Phases | The sample may be a mixture of crystalline and amorphous material.[16][17] Advanced analysis techniques, such as pair distribution function (PDF) analysis, may be needed to fully characterize the structure. |
| Low Signal-to-Noise Ratio | A small sample amount or a short data collection time can result in a noisy pattern. Optimize the sample preparation to maximize the amount of material in the X-ray beam and increase the data collection time. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound Nanoparticles via Co-Precipitation
This is a generalized protocol based on the synthesis of related materials and should be optimized for specific experimental requirements.
-
Precursor Solution A: Dissolve a calculated amount of an aluminum salt (e.g., aluminum chloride) in deionized water.
-
Precursor Solution B: Dissolve a stoichiometric amount of allantoin in a suitable solvent (e.g., a slightly heated aqueous solution).
-
Reaction: Under vigorous stirring, slowly add a precipitating agent (e.g., sodium hydroxide solution) dropwise to Precursor Solution A to form a suspension of aluminum hydroxide nanoparticles.
-
Incorporation of Allantoin: Immediately following the formation of the aluminum hydroxide nanoparticles, add Precursor Solution B to the suspension.
-
Aging: Allow the reaction mixture to stir at a controlled temperature for a specified period to facilitate the formation of the this compound complex.
-
Purification: Centrifuge the suspension to collect the nanoparticles. Wash the pellet multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum or by lyophilization.
Protocol 2: Characterization of this compound Nanoparticles
-
Dynamic Light Scattering (DLS):
-
Disperse a small amount of the dried nanoparticles in filtered, deionized water or a suitable buffer through sonication.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.[6]
-
Transfer the sample to a clean cuvette and perform the DLS measurement according to the instrument's operating procedure.
-
-
Transmission Electron Microscopy (TEM):
-
Prepare a dilute suspension of the nanoparticles in a volatile solvent like ethanol.
-
Place a drop of the suspension onto a carbon-coated TEM grid and allow the solvent to evaporate completely in a dust-free environment.[13][18]
-
Image the grid using a TEM at various magnifications to assess size, morphology, and aggregation.
-
-
X-Ray Diffraction (XRD):
-
Prepare a powdered sample of the dried nanoparticles.
-
Mount the powder on a sample holder and perform XRD analysis over a relevant 2θ range.
-
Analyze the resulting diffraction pattern to identify crystalline phases and estimate crystallite size using the Scherrer equation.[19]
-
Visualizations
Caption: Workflow for the synthesis of this compound nanoparticles.
Caption: Logical workflow for this compound nanoparticle characterization.
References
- 1. A Review of Methods for Synthesis of Al Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 4. Tailoring the Synthesis Method of Metal Oxide Nanoparticles for Desired Properties [mdpi.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Defining Crystalline/Amorphous Phases of Nanoparticles through Xâray Absorption Spectroscopy and Xâray Diffraction: The Case of Nickel Phosphide - figshare - Figshare [figshare.com]
- 10. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 11. azom.com [azom.com]
- 12. cambridge.org [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Crystalline and Amorphous Preparation of Aluminum Hydroxide Nanoparticles Enhances Protective Antigen Domain 4 Specific Immunogenicity and Provides Protection Against Anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. azonano.com [azonano.com]
overcoming Alcloxa-induced skin irritation in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering skin irritation in preclinical models, with a special focus on unexpected irritation from substances like Alcloxa.
General Principles of Chemically-Induced Skin Irritation
In preclinical dermal safety studies, skin irritation is a common endpoint. Irritant Contact Dermatitis (ICD) is an inflammatory reaction caused by the direct application of a substance to the skin. This is distinct from Allergic Contact Dermatitis (ACD), which is a T-cell mediated delayed-type hypersensitivity reaction.
This compound, a complex of aluminum chlorohydrate and allantoin (B1664786), is generally considered to be a non-irritating and soothing agent.[1] The allantoin component is known for its skin-protectant and healing properties.[1][2][3] However, aluminum salts, particularly aluminum chloride at high concentrations, can have irritant properties.[4][5] If you are observing skin irritation with an this compound-containing formulation, it may be due to a variety of factors including the concentration of the aluminum salt, the vehicle used, or other experimental variables. This guide will help you troubleshoot these potential issues.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing formulation is causing unexpected skin irritation in my mouse model. What are the potential causes?
A1: Unexpected skin irritation from a formulation expected to be non-irritating can stem from several factors:
-
High Concentration: While this compound is generally non-irritating, high concentrations of its aluminum salt component may induce an irritant response.[4][5]
-
Vehicle Effects: The vehicle used to dissolve or suspend your this compound formulation can itself be an irritant or enhance the penetration of this compound, leading to irritation.[6][7] Common vehicles like ethanol (B145695) or propylene (B89431) glycol can compromise the skin barrier.
-
Impurities: The commercial product you are using may contain impurities that are irritating to the skin.[8]
-
Animal Model Sensitivity: The strain, age, and sex of the animals used can influence their susceptibility to skin irritants.
-
Experimental Procedure: The method of application, occlusion (covering the application site), or repeated application can increase the irritant response.
Q2: How can I differentiate between irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD)?
A2: ICD and ACD have different underlying mechanisms. ICD is a direct, non-specific inflammatory response, while ACD is an antigen-specific immune response that requires a sensitization phase. In a preclinical setting, if you observe a reaction upon the first application of the substance without a prior sensitization step, it is likely an irritant reaction. ACD models typically involve a sensitization phase (e.g., application to the abdomen) followed by a challenge phase a few days later (e.g., application to the ear).[9]
Q3: What are the standard methods for quantifying skin irritation in preclinical models?
A3: Skin irritation is typically quantified using a combination of macroscopic and microscopic assessments:
-
Visual Scoring: Erythema (redness) and edema (swelling) are visually scored using a standardized scale, such as the Draize scoring system.[10][11][12][13]
-
Physical Measurements: Ear swelling can be measured with a digital caliper. Transepidermal Water Loss (TEWL) can be measured with a Tewameter to assess skin barrier disruption.[14][15][16][17][18]
-
Histopathology: Skin biopsies can be taken for histological analysis to assess for changes like epidermal hyperplasia, inflammatory cell infiltration, and necrosis.[9][19][20][21]
-
Biomarker Analysis: Cytokine and chemokine levels (e.g., TNF-α, IL-1α, IL-6) can be measured in skin homogenates or serum to quantify the inflammatory response.[22][23][24][25]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in skin irritation scores between animals. | Inconsistent application of the test substance. Differences in animal grooming behavior. Individual animal sensitivity. | Ensure precise and consistent application volume and area for all animals. Use of Elizabethan collars can prevent licking/grooming of the application site. Increase the number of animals per group to improve statistical power. |
| Irritation observed in the vehicle control group. | The vehicle itself is an irritant. The application procedure (e.g., shaving, tape stripping) is causing irritation. | Test the vehicle alone in a separate pilot study to confirm its non-irritant properties.[6] Refine the application procedure to be as gentle as possible. Allow sufficient time for recovery after shaving before applying the test substance. |
| No irritation observed, even with a suspected irritant. | Concentration of the test substance is too low. The observation period is too short. The animal model is not sensitive enough. | Perform a dose-response study with a range of concentrations. Extend the observation period (e.g., up to 72 hours or longer for some substances).[26] Consider using a more sensitive animal strain or a different model (e.g., rabbit instead of mouse for some tests). |
| Results are not reproducible. | Inconsistent environmental conditions (e.g., humidity, temperature). Variation in the source or batch of the test substance. Inconsistent scoring by different observers. | Maintain stable and controlled environmental conditions in the animal facility. Ensure the test substance is from the same batch and stored correctly. Have a single, trained individual perform all the visual scoring, or ensure all scorers are calibrated against a standard. |
Quantitative Data Tables
Table 1: Draize Scoring System for Erythema and Edema [11][13]
| Reaction | Score | Description |
| Erythema and Eschar Formation | ||
| 0 | No erythema | |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | ||
| 0 | No edema | |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Primary Dermal Irritation Index (PDII) Classification [27]
| PDII Score | Irritation Category |
| 0.0 | Non-irritant |
| 0.1 - 2.0 | Slightly irritating |
| 2.1 - 5.0 | Moderately irritating |
| 5.1 - 8.0 | Severely irritating |
Table 3: Example Histopathological Scoring Criteria for Skin Irritation [19][21]
| Parameter | Score | Description |
| Epidermal Hyperplasia | 0 | Normal thickness |
| 1 | Mild thickening | |
| 2 | Moderate thickening | |
| 3 | Marked thickening | |
| Inflammatory Cell Infiltration | 0 | None to rare inflammatory cells |
| 1 | Mild infiltration | |
| 2 | Moderate infiltration | |
| 3 | Severe infiltration | |
| Necrosis/Ulceration | 0 | None |
| 1 | Focal, single-cell necrosis | |
| 2 | Multifocal necrosis | |
| 3 | Confluent necrosis or ulceration |
Experimental Protocols
Protocol 1: Acute Dermal Irritation Model (Adapted from OECD 404)[26][28][29][30][31]
Objective: To assess the potential of a test substance to cause skin irritation after a single, short-term exposure.
Animals: Healthy, young adult albino rabbits (one per group initially).
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.
-
Test Substance Application: Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (approximately 6 cm²) of the clipped skin.
-
Occlusion: Cover the application site with a gauze patch and non-irritating tape.
-
Exposure: After a 4-hour exposure period, remove the patch and wash the treated area with water or another appropriate solvent to remove any residual test substance.
-
Observation: Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal using the Draize scoring system (Table 1).
Protocol 2: Measurement of Transepidermal Water Loss (TEWL)[14][15][16][17]
Objective: To quantitatively assess skin barrier function.
Equipment: Tewameter or similar evaporimeter.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room conditions for at least 30 minutes.
-
Measurement: Gently restrain the animal and place the probe of the Tewameter on the skin surface of the area of interest.
-
Data Acquisition: Record the TEWL reading once the value has stabilized. Take multiple readings (e.g., 3-5) for each site and calculate the average.
-
Data Expression: Express TEWL values as g/m²/h.
Protocol 3: Cytokine Analysis from Skin Biopsies
Objective: To measure the levels of pro-inflammatory cytokines in the skin.
Procedure:
-
Sample Collection: At the end of the experiment, euthanize the animals and collect full-thickness skin biopsies from the treated and control sites.
-
Homogenization: Snap-freeze the biopsies in liquid nitrogen. Homogenize the frozen tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to measure the concentrations of target cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant.
-
Data Normalization: Normalize the cytokine concentrations to the total protein concentration for each sample.
Visualizations
Caption: Experimental workflow for an acute dermal irritation study.
Caption: Simplified signaling pathway of irritant contact dermatitis.
Caption: Troubleshooting decision tree for unexpected skin irritation.
References
- 1. akema.it [akema.it]
- 2. cosmeticscience.net [cosmeticscience.net]
- 3. What are the side effects of Allantoin? [synapse.patsnap.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Aluminium in dermatology – Inside story of an innocuous metal - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of vehicles and enhancers on the topical delivery of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of in vitro testing to identify an unexpected skin sensitizing impurity in a commercial product: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. securesafetysolutions.com [securesafetysolutions.com]
- 11. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine auricular transepidermal water loss -- a novel approach for evaluating irritant skin reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Time-of-Day-Dependent Variations of Scratching Behavior and Transepidermal Water Loss in Mice that Developed Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Devices measuring transepidermal water loss: A systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicalresearchjournal.org [medicalresearchjournal.org]
- 21. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DSpace [scholarbank.nus.edu.sg]
- 25. Cytokine/Chemokine assessment as a complementary diagnostic tool for inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Alcloxa Release from Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in-vitro release testing (IVRT) of Alcloxa from topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its release from topical formulations important?
A1: this compound is a complex of aluminum chlorhydroxy allantoinate.[1][2] It combines the astringent and antiperspirant properties of aluminum salts with the soothing, moisturizing, and healing properties of allantoin (B1664786).[1][2][3] Consistent and reproducible release of this compound from topical formulations is critical to ensure its therapeutic efficacy and desired cosmetic effect. In-vitro release testing (IVRT) is a key tool for evaluating the performance of these formulations.[4][5]
Q2: What is In-Vitro Release Testing (IVRT) and why is it a critical tool?
A2: IVRT is a performance test that measures the rate and extent of an active pharmaceutical ingredient's (API) release from a topical formulation. It is a sensitive method for assessing the impact of physicochemical variations in a formulation on drug release.[6] IVRT is crucial for formulation optimization, quality control to ensure batch-to-batch consistency, and is often required by regulatory agencies like the FDA to support product development and approval.[4][5][7]
Q3: What are the key components of an IVRT setup for this compound formulations?
A3: A typical IVRT setup for topical formulations, such as those containing this compound, utilizes a vertical diffusion cell (VDC), often a Franz cell.[8] The key components include a donor compartment (where the formulation is applied), a synthetic membrane, and a receptor compartment containing a receptor medium. The system is maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.[9]
Q4: How do I choose an appropriate synthetic membrane for this compound IVRT?
A4: The ideal synthetic membrane should be inert, not bind with this compound, and not be the rate-limiting step in drug release. Common choices include polysulfone, polyethersulfone (PES), and cellulose-based membranes. It is crucial to screen different membranes to find one that allows for reproducible and discriminating release profiles for your specific this compound formulation.
Q5: What are the characteristics of a suitable receptor medium for this compound release testing?
A5: The receptor medium should ensure "sink conditions," meaning the concentration of this compound in the medium does not exceed 10-20% of its saturation solubility. This ensures that the release is driven by the formulation and not limited by the solubility in the receptor phase. Given this compound's components, a buffered aqueous solution is typically a good starting point. The pH of the medium should be controlled and justified based on the formulation's characteristics and the intended application site.
Troubleshooting Guides
Inconsistent IVRT results can be a significant hurdle in product development. The following table outlines common issues, their potential causes, and recommended troubleshooting steps for this compound topical formulations.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome with Refined Method |
| High Variability in Release Rates (High %RSD between replicates) | 1. Inconsistent dose application. 2. Air bubbles trapped under the membrane. 3. Inconsistent membrane wetting. 4. Formulation inhomogeneity. | 1. Use a positive displacement pipette for accurate dosing. 2. Carefully inspect for and remove any air bubbles between the membrane and receptor medium. 3. Ensure membranes are fully hydrated in the receptor medium before use. 4. Ensure proper mixing and homogeneity of the formulation before sampling. | %RSD for release rate between replicate cells should be ≤ 20%. |
| No or Very Low this compound Release | 1. Low solubility of this compound in the receptor medium. 2. High binding of this compound to the membrane. 3. Formulation viscosity is too high, impeding diffusion. | 1. Modify the receptor medium (e.g., adjust pH, add a co-solvent) to increase this compound solubility. 2. Test for this compound binding to the selected membrane and screen alternative membranes. 3. Evaluate and potentially modify the formulation's rheological properties. | A measurable and reproducible release profile is obtained. |
| Non-Linear Release Profile (Deviation from Higuchi model) | 1. Loss of sink conditions in the receptor medium. 2. Degradation of this compound in the formulation or receptor medium. 3. Change in formulation structure over time. | 1. Increase the volume of the receptor medium or use a flow-through cell system. 2. Assess the stability of this compound in the formulation and receptor medium under experimental conditions. 3. Analyze the physical stability of the formulation (e.g., viscosity, particle size) over the experiment's duration. | The cumulative amount of this compound released per unit area is linear when plotted against the square root of time (R² > 0.9). |
| Inconsistent Results Between Different Batches of the Same Formulation | 1. Variations in raw material properties (e.g., excipient particle size, polymer viscosity). 2. Inconsistent manufacturing process parameters (e.g., mixing speed, temperature). | 1. Implement stringent quality control for all raw materials. 2. Validate and standardize all manufacturing process parameters. | Batch-to-batch variability in release profiles is minimized, ensuring product consistency. |
Experimental Protocols
In-Vitro Release Testing (IVRT) Protocol for an this compound Cream
This protocol outlines a general procedure for assessing this compound release from a semi-solid cream formulation using a Franz diffusion cell.
Apparatus and Materials:
-
Vertical Franz Diffusion Cells (VDCs)
-
Synthetic membrane (e.g., Polysulfone)
-
Receptor medium (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)
-
Water bath with circulator maintained at 32 ± 0.5°C
-
Magnetic stir plate and stir bars
-
Positive displacement pipette
-
HPLC system for this compound quantification
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and hydrate (B1144303) in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Temperature Equilibration: Place the assembled cells in the water bath and allow the receptor medium to equilibrate to 32 ± 0.5°C for at least 30 minutes.
-
Formulation Application: Accurately apply a finite dose (e.g., 300 mg/cm²) of the this compound cream onto the center of the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area (μg/cm²) and plot it against the square root of time. Determine the release rate from the slope of the linear portion of the plot.
HPLC Method for Quantification of Allantoin (a component of this compound)
This method provides a starting point for the quantification of allantoin released into the receptor medium. Method validation is essential.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and a solvent like acetonitrile. A gradient or isocratic elution may be used. A common starting point is an isocratic mobile phase of Acetonitrile/Water (80:20).[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of allantoin in the receptor medium at known concentrations.
-
Sample Preparation: The collected samples from the IVRT study can typically be injected directly after filtration through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered samples from the IVRT study and determine the concentration of allantoin from the calibration curve.
Visualizations
Caption: Experimental workflow for In-Vitro Release Testing (IVRT) of this compound.
Caption: Simplified signaling pathway of this compound's dual mechanism of action on the skin.
Caption: Logical relationship diagram for troubleshooting inconsistent this compound release.
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. Determination of allantoin and chlorohydroxyaluminium allantoinate in cosmetic and pharmaceutical products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vimta.com [vimta.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Aluminium in cosmetics and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Alcloxa
Welcome to the technical support center for Alcloxa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a chemical complex combining the properties of aluminum chlorohydrate and allantoin (B1664786).[1][2][3] This combination provides both the astringent and antiperspirant effects of the aluminum salt and the soothing, moisturizing, and healing properties of allantoin.[2]
Q2: What is the primary degradation pathway for this compound?
The main degradation pathway for this compound involves the hydrolysis of its allantoin component.[4][5] This process is primarily influenced by pH and temperature. The degradation of allantoin proceeds through the opening of its imidazolidine (B613845) ring to form allantoic acid, which can further break down into glyoxylic acid and urea.[6]
Q3: What are the optimal storage conditions for this compound powder?
To ensure long-term stability, this compound powder should be stored in a tightly sealed container in a cool, dry place to protect it from moisture, as it is hygroscopic. The recommended storage temperature is typically between 2°C and 25°C. For extended storage, refrigeration (2°C to 8°C) is advisable. It is also recommended to protect the powder from light.
Q4: What is the shelf-life of this compound?
When stored in its original, unopened packaging under appropriate conditions, this compound has a shelf life of up to 5 years.
Q5: At what pH range is this compound stable?
This compound is stable in a pH range of 3 to 8.[7] Outside of this range, particularly in alkaline conditions (pH > 8), the hydrolysis of the allantoin component is accelerated.[8]
Q6: How does temperature affect the stability of this compound?
This compound is stable with prolonged heating up to 80°C. However, high temperatures can accelerate the hydrolytic degradation of the allantoin component, especially if the pH is outside the optimal range.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Clumping or caking of this compound powder | Exposure to humidity due to improper storage or handling. | • Ensure the storage container is tightly sealed and stored in a low-humidity environment. • Consider using a desiccator for storage. • Handle the powder in a controlled environment with low humidity. |
| Decrease in assay value of this compound in a formulation | Hydrolytic degradation of the allantoin component. | • Verify that the pH of the formulation is within the stable range of 3-8. • Analyze for the presence of degradation products (allantoic acid, glyoxylic acid, urea) using a stability-indicating HPLC method. • Review the formulation for any excipients that may be influencing pH stability. |
| Change in physical appearance of a formulation (e.g., color, odor) | Degradation of this compound or interaction with other excipients. | • Perform compatibility studies with individual excipients to identify potential interactions. • Conduct forced degradation studies to identify potential degradation products and their characteristics. |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | • Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to generate and identify potential degradation products. • Use a photodiode array (PDA) detector to check for peak purity of the this compound peak. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products. This method is based on principles for analyzing allantoin and would require validation for your specific formulation.[9][10]
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol (e.g., 70:30 v/v). The pH of the buffer can be adjusted with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 223 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of working standard solutions of different concentrations.
-
Sample Preparation: Accurately weigh a sample of the this compound-containing formulation and dissolve it in the mobile phase to achieve a known theoretical concentration of this compound.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
Prepare solutions of this compound in a suitable solvent (e.g., water or mobile phase) and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.[14]
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 24 hours.[14]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Heat the solid powder or a solution at 80°C for 48 hours.[14]
-
Photodegradation: Expose the solid powder or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16] A control sample should be wrapped in aluminum foil to protect it from light.
After exposure, neutralize the acidic and basic samples and analyze all samples using the developed stability-indicating HPLC method to identify and quantify any degradation products.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability under various long-term storage conditions, as would be determined by a stability study following ICH guidelines.[17][18] This table is for illustrative purposes to guide the setup of your own experiments.
| Storage Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) | pH (of a 1% solution) |
| 25°C / 60% RH | 0 Months | White powder | 100.2 | < 0.1 | 4.5 |
| 6 Months | White powder | 99.8 | 0.2 | 4.5 | |
| 12 Months | White powder | 99.5 | 0.4 | 4.6 | |
| 24 Months | White powder | 99.1 | 0.8 | 4.6 | |
| 36 Months | White powder | 98.7 | 1.2 | 4.7 | |
| 30°C / 65% RH | 0 Months | White powder | 100.2 | < 0.1 | 4.5 |
| 6 Months | White powder | 99.5 | 0.4 | 4.6 | |
| 12 Months | White powder | 98.9 | 1.0 | 4.7 | |
| 40°C / 75% RH (Accelerated) | 0 Months | White powder | 100.2 | < 0.1 | 4.5 |
| 3 Months | White powder | 98.5 | 1.4 | 4.8 | |
| 6 Months | Slight yellowing | 97.2 | 2.5 | 4.9 |
Visualizations
This compound Degradation Pathway
Caption: Hydrolytic degradation pathway of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for this compound Degradation
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. ulprospector.com [ulprospector.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C4H9Al2ClN4O7 | CID 136146352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Photostability Study in Pharmaceutical [m-pharmaguide.com]
- 8. chemagent.su [chemagent.su]
- 9. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
optimizing pH for Alcloxa stability and efficacy in formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH of formulations containing Alcloxa to ensure its stability and maximize its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in a formulation?
A1: The recommended pH range for maintaining the stability of this compound is between 3 and 8.[1][2][3] Significant degradation can occur in strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[1] A 1% aqueous solution of this compound naturally has a pH between 4.0 and 5.0, which is considered its optimal range for stability.[4]
Q2: What are the signs of this compound degradation in my formulation?
A2: Degradation of this compound can manifest as a shift in the formulation's pH over time, a change in color, or the formation of precipitate.[1] A decrease in the intended efficacy, such as reduced astringency or soothing properties, can also indicate degradation.
Q3: How does temperature affect the stability of this compound at different pH values?
A3: Increased temperatures will accelerate the degradation of this compound, especially outside its optimal pH range.[1] It is advisable to avoid prolonged heating of this compound formulations, particularly at temperatures exceeding 80°C.[2][3]
Q4: Can I adjust the pH of my this compound formulation?
A4: Yes, the pH can be adjusted using appropriate buffering agents. It is crucial to ensure that the chosen buffers are compatible with this compound and other formulation excipients and can maintain the pH within the stable 3 to 8 range throughout the product's shelf life.[1]
Q5: How does pH affect the efficacy of this compound?
A5: The pH of the formulation directly impacts the two primary functions of this compound: astringency and its soothing, anti-inflammatory effects. The astringency, which is primarily due to the aluminum component, is optimal in the pH range of 6.0 to 7.8, where amorphous aluminum hydroxide (B78521) precipitates are formed.[5] In more acidic conditions, the astringency of aluminum salts can be reduced.[6][7][8] The anti-inflammatory and healing properties are attributed to the allantoin (B1664786) component, which is most stable between pH 3 and 8.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation. | The pH of the formulation may have shifted outside the optimal range, causing the aluminum salts to precipitate as aluminum hydroxide (especially between pH 6.0-7.8) or, if the pH is too high (above 8.0), to form soluble aluminates, which could then react with other ingredients.[5] | - Verify the pH of your formulation. - Ensure your buffering system has sufficient capacity to maintain the pH within the 3-8 range. - Investigate potential interactions between this compound and other excipients that could be altering the pH. |
| Loss of astringent effect. | The pH of the formulation may be too acidic. Acidic conditions can lead to chelation of the aluminum ion, reducing its availability to interact with proteins and exert its astringent effect.[6][7][8] | - Measure the pH of the formulation. - Adjust the pH to be within the optimal range for astringency (ideally 6.0-7.8) using a suitable buffer.[5] |
| Change in color or odor. | This could be a sign of degradation of the allantoin component of this compound, especially if the pH is outside the 3-8 range. Degradation products can include allantoic acid, glyoxylic acid, and urea.[1] | - Perform a stability-indicating assay (e.g., HPLC) to identify and quantify potential degradation products. - Re-evaluate the pH of the formulation and the adequacy of the preservative system. |
| Decreased anti-inflammatory or soothing effect. | The allantoin portion of the this compound may have degraded due to pH instability. | - Confirm that the formulation's pH is within the 3-8 stability range for allantoin.[1][2] - Conduct an in vitro anti-inflammatory assay to quantify the efficacy of the formulation. |
Quantitative Data Summary
The stability and efficacy of this compound are intrinsically linked to the pH of the formulation. The following tables summarize the pH-dependent behavior of its core components.
Table 1: pH-Dependent Stability of this compound Components
| Component | pH Range | Observations |
| Allantoin | 3.0 - 8.0 | Stable with minimal degradation.[1][2][3] |
| < 3.0 | Susceptible to hydrolytic decomposition.[2] | |
| > 8.0 | Increased rate of hydrolysis to allantoic acid, glyoxylic acid, and urea.[1][2] | |
| Aluminum Salts | < 5.5 | Predominantly exists as highly positively charged monomeric complex ions (e.g., Al³⁺, Al(OH)²⁺).[5] |
| 6.0 - 7.8 | Formation of electrically neutral amorphous aluminum hydroxide precipitates, which is optimal for the "sweeping" action in antiperspirants.[5] | |
| > 8.0 | Dissolution of aluminum hydroxide to form aluminate ([Al(OH)₄]⁻), leading to a loss of astringency.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and its degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in a formulation by quantifying one of its primary components, such as allantoin, in the presence of its degradation products.
Materials:
-
Reference standards for allantoin and its potential degradation products (allantoic acid, glyoxylic acid, urea).
-
HPLC grade acetonitrile (B52724), methanol, and water.
-
Analytical grade buffers (e.g., phosphate (B84403), acetate).
-
C18 reverse-phase HPLC column.
-
HPLC system with a UV or PDA detector.
Method Development:
-
Standard and Sample Preparation: Prepare standard solutions of allantoin in a suitable mobile phase. Prepare formulation samples by accurately weighing and diluting to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Allantoin can be detected at low UV wavelengths, typically around 210-220 nm.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of this compound to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound (allantoin) peak.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: In Vitro Astringency Assay (Protein Precipitation Method)
Objective: To quantitatively assess the astringent properties of an this compound formulation as a function of pH.
Principle: Astringents cause the precipitation of proteins. The amount of protein precipitated is proportional to the astringent activity.
Materials:
-
Bovine Serum Albumin (BSA) or other suitable protein.
-
Phosphate buffer solutions at various pH values (e.g., 4.0, 5.5, 7.0, 8.5).
-
This compound formulation to be tested.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of BSA in the different pH buffers.
-
Add varying concentrations of the this compound formulation to the BSA solutions.
-
Incubate the mixtures for a set period (e.g., 30 minutes) at a controlled temperature to allow for protein precipitation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to determine the amount of remaining soluble protein.
-
The astringency is calculated based on the reduction of soluble protein compared to a control without the this compound formulation.
Protocol 3: In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
Objective: To evaluate the anti-inflammatory activity of an this compound formulation by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA).
-
Phosphate Buffered Saline (PBS).
-
This compound formulation.
-
Reference anti-inflammatory drug (e.g., diclofenac (B195802) sodium).
-
Spectrophotometer.
Procedure:
-
Prepare solutions of the this compound formulation and the reference drug at various concentrations in PBS.
-
To each solution, add a solution of BSA.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
The percentage inhibition of protein denaturation is calculated relative to a control sample without the test formulation.
Visualizations
Caption: this compound degradation pathways under acidic and alkaline conditions.
Caption: Workflow for optimizing pH in this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. biotechnologia.pl [biotechnologia.pl]
- 5. The Effect Of PH On Aluminum Salt Coagulants - Industry Information - News [jmfiltec.com]
- 6. The influence of acid on astringency of alum and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Alcloxa In Vitro Wound Healing Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Alcloxa in vitro wound healing assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in wound healing?
A1: this compound is a complex of aluminum chlorohydrate and allantoin (B1664786).[1][2][3] Its mechanism in wound healing is dual-action. The allantoin component promotes the proliferation of epithelial cells and fibroblasts, increases the water content of the extracellular matrix, and stimulates the growth of new tissue.[4][5] The aluminum component provides astringent properties, causing the contraction of skin tissues, which can help reduce inflammation.[6]
Q2: What is a typical positive control to use alongside this compound in a scratch assay?
A2: Allantoin is often used as a positive control in wound healing assays.[7] A common concentration for allantoin as a positive control is 50 µg/mL.[8] Epidermal Growth Factor (EGF) can also be used as a potent stimulator of keratinocyte and fibroblast proliferation.
Q3: At what concentrations should I test this compound?
A3: While specific dose-response data for this compound in in vitro wound healing assays is not extensively published, a reasonable starting point for optimization would be to test a range of concentrations based on the effective concentrations of its active component, allantoin. A suggested range to test is 10, 25, 50, 100, and 200 µg/mL.[9] It is recommended to first perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line.[9]
Q4: What are the potential signaling pathways involved in this compound-mediated wound healing?
A4: The primary effects of this compound on wound healing are attributed to its allantoin component. Allantoin is known to stimulate fibroblastic proliferation and the synthesis of the extracellular matrix.[5] While the precise signaling pathway for allantoin is not fully elucidated, it is postulated to involve the activation of growth factor receptor signaling cascades that are known to promote cell proliferation and migration, such as the MAPK/ERK pathway. Some studies have shown that other compounds that promote keratinocyte proliferation do so through the phosphorylation of ERK1/2.[10]
Troubleshooting Guide
Problem: High variability in scratch width between replicates.
-
Possible Cause 1: Inconsistent scratching technique. The pressure, speed, and angle of the pipette tip used to create the scratch can vary between users and even between individual scratches made by the same user.[6]
-
Solution: Use a sterile P200 or P10 pipette tip and apply firm, consistent pressure and speed.[11] Holding the pipette vertically and using a guide or ruler can aid in consistency.[11] For enhanced reproducibility, consider using commercially available wound healing assay inserts or stoppers that create a defined gap without scratching the surface, or automated scratch tools.[6][12]
-
-
Possible Cause 2: Damage to the cell monolayer or culture surface. Applying excessive pressure can damage the cells at the edge of the scratch or even the underlying culture surface, which can affect cell adhesion and migration.[13]
-
Solution: Ensure the pipette tip maintains contact with the bottom of the well to remove the cell layer, but avoid excessive force.[14]
-
Problem: Cells are detaching from the plate after scratching.
-
Possible Cause 1: Inadequate cell adhesion. Some cell lines may not adhere strongly to standard tissue culture plastic, leading to detachment during the washing steps after the scratch is made.
-
Possible Cause 2: Overly aggressive washing. Vigorous washing to remove cell debris can lift the cell monolayer.
-
Solution: Gently wash the cell monolayer with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells.[16]
-
Problem: "Wound" area increases over time in some wells.
-
Possible Cause: Scratched the tissue culture plate too hard. This can prevent cells from adhering and migrating into the cell-free area.[13]
-
Solution: Use a lighter, more consistent pressure when creating the scratch. Practice on empty plates to get a feel for the appropriate amount of force.
-
Problem: Slow or no wound closure in control wells.
-
Possible Cause 1: Suboptimal cell health or confluence. Cells that are unhealthy, have been passaged too many times, or are not at the correct confluence will not migrate effectively.[17]
-
Possible Cause 2: Cell proliferation is confounding migration results. If the assay medium contains high serum concentrations, cell proliferation can contribute significantly to wound closure, masking the effects of cell migration.
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density. Inconsistent cell numbers at the start of the experiment will lead to variable confluence and migration rates.
-
Solution: Perform accurate cell counts using a hemocytometer or automated cell counter before seeding. Ensure even cell distribution in the wells.[11]
-
-
Possible Cause 2: Inconsistent imaging and analysis. Capturing images at different locations of the scratch or using subjective analysis methods can introduce variability.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of allantoin, the active component of this compound, on cell proliferation and migration from various studies.
| Cell Type | Assay Type | Allantoin Concentration | Observed Effect |
| Human Gingival Fibroblasts (HGFs) | WST-1 Assay | 0% - 0.05% | Significantly increased cell growth in a dose-dependent manner (p<0.01).[20] |
| NIH/3T3 Fibroblasts | Scratch Assay | 50 µg/mL | Used as a positive control, showing progressive migration and proliferation.[21] A concentration of 100 µg/mL of an experimental extract showed faster wound closure than the control.[8] |
| Human Dermal Fibroblasts (HDF) | Scratch Assay | Not specified | Enhanced migration and wound closure comparable to the positive control, allantoin.[17] |
| HaCaT (Keratinocytes) | Scratch Assay | Not specified | A positive control, allantoin, showed a 1.2-fold increased healing activity after 24 hours compared to the control.[22] |
Experimental Protocols
Detailed Protocol for In Vitro Wound Healing (Scratch) Assay with this compound
This protocol provides a standardized method for assessing the effect of this compound on the migration of keratinocytes or fibroblasts.
Materials:
-
Adherent cell line of interest (e.g., HaCaT keratinocytes, NIH/3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (dissolved in an appropriate vehicle)
-
Positive control (e.g., Allantoin, EGF)
-
Vehicle control
-
Sterile 24-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will allow them to form a confluent monolayer (95-100%) within 24-48 hours. This needs to be optimized for each cell line.[11]
-
Incubate at 37°C and 5% CO₂.
-
-
Serum Starvation (Optional):
-
Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours. This helps to synchronize the cells and minimize proliferation.[16]
-
-
Creating the Scratch:
-
Treatment:
-
Add fresh serum-free or low-serum medium containing the desired concentrations of this compound, vehicle control, and positive control to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first image of the scratch (Time 0) using an inverted microscope at low magnification (e.g., 4x or 10x).[9]
-
Mark the location of the image acquisition for consistent imaging at subsequent time points.[11]
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture subsequent images at regular intervals (e.g., every 6, 12, and 24 hours) at the exact same locations.[16]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point.[18]
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0 using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100 [23]
-
Visualizations
Caption: Experimental workflow for an in vitro wound healing (scratch) assay.
Caption: Postulated signaling pathway for allantoin-mediated cell proliferation and migration.
References
- 1. ulprospector.com [ulprospector.com]
- 2. akema.it [akema.it]
- 3. biotechnologia.pl [biotechnologia.pl]
- 4. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 5. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. Wound Healing Properties of Jasione montana Extracts and Their Main Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Allantoin on Periodontal Tissue Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 21. mdpi.com [mdpi.com]
- 22. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
Technical Support Center: Enhancing the Solubility of Alcloxa for Improved Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals investigating methods to enhance the solubility and bioavailability of Alcloxa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a complex of aluminum chlorohydrate and allantoin (B1664786).[1][2] It combines the astringent and antiperspirant properties of aluminum salts with the skin-soothing and healing properties of allantoin.[3] Standard this compound is a fine, white powder.[1] Its baseline solubility is approximately 1% in water, and it is only very slightly soluble in alcohols.[1] It is practically insoluble in non-polar solvents like mineral oil.[1]
Q2: What is "Alcohol Soluble this compound Modified" and how does it differ from standard this compound?
A2: "Alcohol Soluble this compound Modified" is a commercially available form of this compound that has been complexed with propylene (B89431) glycol.[1][4] This modification significantly enhances its solubility. It is described as being "very soluble" in water and soluble in hydro-alcoholic systems, including ethanol (B145695) and methanol.[1][4] This improved solubility makes it suitable for formulation in a wider range of product bases, such as gels, lotions, and sprays.[4]
Q3: What is the stable pH range for this compound in formulations?
A3: this compound is stable within a pH range of 3 to 8.[5] Formulating outside of this range may lead to the degradation of the complex, affecting its stability and efficacy.
Q4: Can the solubility of this compound's individual components be enhanced?
A4: Yes. The solubility of allantoin, one of the key components of this compound, can be significantly increased by using co-solvents like urea (B33335).[6][7] Heating the aqueous phase during formulation can also help to dissolve higher concentrations of allantoin.[8] Aluminum chlorohydrate, the other component, is generally soluble in water.[2]
Q5: How can I quantify the amount of this compound that has permeated the skin in my in-vitro experiments?
A5: Quantifying this compound in skin permeation studies typically involves measuring the aluminum content. A validated method for this is Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS), which can be used to analyze samples from Franz diffusion cells.[9] High-Performance Liquid Chromatography (HPLC) can also be used to quantify aluminum chlorohydrate after pre-column derivatization.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not fully dissolving in my aqueous formulation. | The concentration of this compound may be exceeding its 1% solubility limit in water. | 1. Reduce the concentration of this compound to 1% or below. 2. Consider using "Alcohol Soluble this compound Modified" which has significantly higher water solubility. 3. If using standard this compound, gentle heating of the water phase during formulation may improve dissolution, but be mindful of the overall stability of your formulation. |
| My formulation with this compound has a gritty texture. | This is likely due to the recrystallization of undissolved this compound or one of its components, such as allantoin. | 1. Ensure that the this compound is fully dissolved during the manufacturing process. 2. If incorporating at higher concentrations, consider micronization of the this compound powder to reduce particle size before adding it to the formulation. 3. For emulsion formulations, add this compound during the cool-down phase with good agitation to create a stable dispersion and prevent the formation of large crystals. |
| The pH of my this compound formulation is drifting over time. | This could be due to interactions with other excipients in the formulation or degradation of the this compound complex. | 1. Ensure your formulation is buffered to maintain a pH between 3 and 8.[5] 2. Conduct stability testing at different temperatures to assess the long-term pH stability of your formulation. 3. Review the compatibility of all excipients with this compound. |
| I am observing low skin permeation of this compound in my in-vitro studies. | The limited solubility of standard this compound in the formulation vehicle can restrict its thermodynamic activity and, consequently, its ability to permeate the skin. The formulation's vehicle itself may not be optimized for skin penetration. | 1. Switch to "Alcohol Soluble this compound Modified" to increase the concentration of solubilized this compound in your formulation. 2. Incorporate penetration enhancers into your formulation. For example, urea has been shown to enhance the permeation of various drugs.[3] 3. Optimize the vehicle of your formulation. For topical delivery, oil-in-water emulsions or hydrogels often provide better release than water-in-oil emulsions. |
Data on Solubility Enhancement
The following tables summarize the solubility of this compound and its components.
Table 1: Solubility of this compound and its Modified Form
| Compound | Solvent | Solubility |
| This compound (Standard) | Water | ~ 1% (w/v)[1] |
| Alcohols | Very slightly soluble[1] | |
| Propylene Glycol | Insoluble[1] | |
| Mineral Oil | Insoluble[1] | |
| Alcohol Soluble this compound Modified | Water | Soluble[1] |
| (Complex with Propylene Glycol) | Propylene Glycol | Soluble[1] |
| Glycerin | Soluble[1] | |
| Ethanol | Soluble[1] | |
| Methanol | Soluble[1] | |
| Mineral Oil | Practically insoluble[1] | |
| Benzyl Alcohol | Practically insoluble[1] | |
| Acetone | Practically insoluble[1] | |
| Isopropanol | Practically insoluble[1] |
Table 2: Solubility of Allantoin in Various Solvents
| Solvent | Solubility ( g/100g solvent @ 25°C) |
| Water | 0.45[7] |
| Ethanol | < 0.1[7] |
| Propylene Glycol | < 0.1[7] |
Note: The use of urea as a co-solvent has been shown to significantly increase the aqueous solubility of allantoin, allowing for the preparation of stable aqueous solutions with 0.5% allantoin or higher.[6]
Experimental Protocols
Protocol 1: Preparation of "Alcohol Soluble this compound Modified" (Complexation with Propylene Glycol)
This protocol is based on the principle of complexing this compound with propylene glycol to enhance its solubility.
Materials:
-
This compound powder
-
Propylene Glycol
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Drying apparatus (e.g., spray dryer or vacuum oven)
Methodology:
-
Dissolution: In the reaction vessel, dissolve this compound in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.
-
Complexation: Slowly add propylene glycol to the this compound solution while maintaining continuous stirring. The molar ratio of this compound to propylene glycol should be optimized for the desired solubility characteristics.
-
Reaction: Continue to stir the mixture at a controlled temperature to allow for the formation of the this compound-propylene glycol complex.
-
Drying: Dry the resulting solution to obtain the "Alcohol Soluble this compound Modified" powder. Spray drying is a common industrial method for this step. For laboratory scale, a vacuum oven at a controlled temperature can be used.
-
Characterization: Characterize the resulting powder for its solubility in water, ethanol, and other relevant solvents to confirm the success of the complexation.
Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation containing this compound
-
Analytical instrument for quantifying aluminum (e.g., ZEAAS or HPLC)[9][10]
Methodology:
-
Skin Preparation: Mount the skin membrane onto the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Cell Assembly: Assemble the Franz diffusion cells and fill the receptor compartment with degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Temperature Control: Place the cells in a circulating water bath to maintain the skin surface temperature at approximately 32°C.
-
Dosing: Apply a finite dose of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analysis: Analyze the collected samples for aluminum content using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of aluminum permeated per unit area over time and determine the steady-state flux.
Visualizations
Caption: Workflow for Preparing and Evaluating Solubility-Enhanced this compound.
Caption: Troubleshooting Logic for Common this compound Formulation Issues.
References
- 1. biotechnologia.pl [biotechnologia.pl]
- 2. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. akema.it [akema.it]
- 5. akema.it [akema.it]
- 6. US20080081052A1 - Topical compositions containing solubilized allantoin and related methods - Google Patents [patents.google.com]
- 7. US20080057002A1 - Non-aqueous compositions containing urea and allantoin and methods for preparing same - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. An analytical procedure for the determination of aluminum used in antiperspirants on human skin in Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability in Alcloxa synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on .
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Alcloxa, presented in a question-and-answer format.
Issue 1: The final this compound batch has a low yield.
-
Question: Our synthesis resulted in a lower-than-expected yield of this compound powder. What are the potential causes and how can we fix this?
-
Answer: Low yield is a common issue that can stem from several factors throughout the synthesis process.
-
Incorrect Stoichiometry: The reaction between allantoin (B1664786) and aluminum chlorohydrate proceeds optimally at a 1:1 molar ratio.[1] Inaccurate weighing or failing to account for the purity and water content of the starting materials can lead to an excess of one reactant, limiting the formation of the final product.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pH. The ideal temperature is approximately 80°C, and the pH should be maintained between 4.0 and 5.0.[1] Deviations from these parameters can slow down the reaction rate or lead to the formation of side products.
-
Loss During Workup: Significant product loss can occur during the isolation and purification steps. This includes incomplete precipitation, loss of fine particles during filtration, or excessive washing with a solvent in which this compound has some solubility.
Recommended Actions:
-
Verify Raw Material Assays: Always use the certificate of analysis for your specific lots of allantoin and aluminum chlorohydrate to calculate the correct molar quantities.
-
Calibrate and Monitor Equipment: Ensure temperature probes and pH meters are accurately calibrated. Monitor temperature and pH throughout the reaction and make adjustments as necessary.
-
Optimize Precipitation and Filtration: Allow adequate time for complete precipitation. Use a filter medium with an appropriate pore size to capture fine particles. Perform a solubility test on your washing solvent to minimize product loss.
-
Issue 2: The final product fails the quality assay for Aluminum or Allantoin content.
-
Question: Our this compound batch is out of specification for its aluminum (as Al₂O₃) or allantoin content. What could be the cause?
-
Answer: Failing to meet the specified content of the active moieties points to issues with raw materials, the reaction itself, or purification.
-
Impure Starting Materials: The quality of the input materials directly impacts the final product. The aluminum chlorohydrate itself is a complex mixture of polymeric aluminum species, and its composition can vary.[2][3] Low-purity allantoin will result in a lower allantoin content in the final product.
-
Incomplete Reaction: If the reaction does not go to completion, the final product will be a mixture of this compound and unreacted starting materials, which will alter the relative content of aluminum and allantoin.
-
Inadequate Washing: The most common cause for incorrect assays is insufficient washing of the precipitate. Unreacted aluminum chlorohydrate or allantoin remaining with the product will skew the results.
Recommended Actions:
-
Qualify Raw Material Suppliers: Source high-purity starting materials from reputable vendors and perform identity and purity testing upon receipt.
-
Ensure Complete Reaction: Consider extending the reaction time or re-evaluating the mixing efficiency to ensure all reactants have a chance to interact.
-
Optimize Washing Protocol: Develop a robust washing procedure. Increase the volume and/or number of washing steps. Test the final wash liquid (filtrate) for the presence of unreacted starting materials before drying the product.
-
Issue 3: The pH of a 1% solution of the final product is outside the 4.0-5.0 range.
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Question: The pH of our final this compound is not within the specified range of 4.0-5.0. Why is this happening?
-
Answer: The pH of the final product is a critical quality attribute and is almost always related to the purification process.
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Residual Reactants or Byproducts: The synthesis involves acidic components (aluminum chlorohydrate has a pH of 4-5).[4] If these are not thoroughly washed from the precipitated this compound, they will affect the pH of the final product when dissolved in water.
-
Degradation: Although this compound is stable up to 80°C and in a pH range of 3-8, exposure to more extreme conditions during synthesis or drying could potentially cause degradation into more acidic or basic compounds.[5]
Recommended Actions:
-
Implement a More Stringent Washing Protocol: This is the most critical step. Wash the precipitate with deionized water until the pH of the filtrate is neutral and stable.
-
Control Drying Temperature: Ensure that the drying temperature does not significantly exceed 80°C to prevent any potential thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control during this compound synthesis? A1: Based on available data, the most critical parameters are:
-
Molar Ratio of Reactants: A 1:1 molar ratio of allantoin to aluminum chlorohydrate is essential for maximizing product formation.[1]
-
Reaction Temperature: The synthesis should be maintained at approximately 80°C for optimal reaction kinetics.[1][5]
-
pH Control: The reaction medium must be kept within a pH range of 4.0 to 5.0 to ensure the correct complex formation and stability.[1]
-
Mixing/Agitation: Adequate mixing is crucial to ensure homogeneity and facilitate the reaction between the solid and liquid phases. Poor mixing can lead to incomplete reactions.[6]
Q2: How does the quality of the starting aluminum chlorohydrate affect the final this compound product? A2: The quality of aluminum chlorohydrate is paramount. It is not a simple molecule but a group of water-soluble aluminum complexes (polymers).[2] The distribution of these different polymeric forms (e.g., Al₁₃, Al₃₀) can vary between suppliers and batches.[3] This variability can affect the reaction kinetics and potentially the structure and performance of the resulting this compound. It is crucial to source from a consistent, reliable supplier or to characterize the incoming raw material beyond a simple aluminum assay.
Q3: What are the recommended analytical methods for the quality control of this compound? A3: A comprehensive quality control panel for this compound should include:
-
Identification: Conformation by Infrared (IR) Spectroscopy against a reference standard.[4]
-
Assay (Aluminum): Determination of aluminum content (typically reported as % Al₂O₃). Methods include complexometric titration or advanced techniques like Ion Chromatography (IC) or Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS).[4][7][8][9]
-
Assay (Allantoin): Determination of allantoin content (often reported as % Nitrogen). High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.[4]
-
pH Determination: Measurement of the pH of a 1% aqueous solution.[4]
-
Chloride Content: Titration or ion chromatography to determine chloride levels.[4]
Q4: Why is a fine, white powder the desired physical form? A4: this compound is used in cosmetic and dermatological formulations like creams, lotions, and antiperspirants.[5] A fine powder ensures better dispersion and homogeneity within these formulations, leading to a more consistent and aesthetically pleasing final consumer product. The precipitation and drying steps of the synthesis are critical for achieving the desired particle size and flow characteristics.
Data Presentation
Table 1: Typical Raw Material Specifications
| Parameter | Allantoin | Aluminum Chlorohydrate |
|---|---|---|
| Appearance | White crystalline powder | Colorless to pale yellow liquid or solid |
| Assay / Purity | > 98.5% | Varies by grade (e.g., 50% solution) |
| Identification | Conforms to IR Spectrum | Conforms to IR Spectrum |
| Heavy Metals | < 10 ppm | < 20 ppm |
Table 2: Critical Process Parameters for this compound Synthesis
| Parameter | Target Value | Control Limit | Justification |
|---|---|---|---|
| Reactant Molar Ratio | 1:1 (Allantoin:Al) | 0.98 : 1.02 | Ensures complete conversion and minimizes unreacted materials.[1] |
| Reaction Temperature | 80 °C | 75 - 85 °C | Optimizes reaction rate and prevents degradation.[1][5] |
| Reaction pH | 4.5 | 4.0 - 5.0 | Critical for the formation and stability of the this compound complex.[1] |
| Reaction Time | Process Dependent | To be determined by in-process controls | Must be sufficient for the reaction to reach completion. |
Table 3: this compound Final Product Specifications[4]
| Parameter | Specification |
|---|---|
| Appearance | Fine powder |
| Color | White |
| Odor | Odorless |
| Identification | Corresponds to C.T.F.A. IR spectrum |
| Assay (as Al₂O₃) | 26.0% - 30.0% |
| Allantoin (as Nitrogen) | 38.0% – 42.0% |
| pH (1% water solution) | 4.0 – 5.0 |
| Chloride | 8.5% - 10.5% |
| Heavy Metals (Pb) | < 20 ppm |
Experimental Protocols
Protocol 1: Determination of Aluminum Content by Complexometric Back-Titration
-
Principle: A known excess of ethylenediaminetetraacetic acid (EDTA) is added to a sample of this compound. The EDTA complexes with the aluminum. The solution is heated to ensure complete complexation. After cooling and pH adjustment, the excess, unreacted EDTA is titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator.
-
Methodology:
-
Accurately weigh approximately 300 mg of this compound into a 250 mL conical flask.
-
Add 50 mL of deionized water and gently warm to dissolve.
-
Precisely add 25.0 mL of 0.1 M EDTA solution using a volumetric pipette.
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Add 20 mL of an acetate (B1210297) buffer solution to adjust the pH to approximately 4.7.
-
Gently boil the solution for 5 minutes to ensure complete complexation of aluminum with EDTA.
-
Cool the solution to room temperature.
-
Add a few drops of Xylenol Orange indicator. The solution should turn yellow.
-
Titrate the solution with standardized 0.1 M Zinc Sulfate solution until the color changes from yellow to a persistent pink/purple endpoint.
-
Record the volume of Zinc Sulfate solution used.
-
Perform a blank titration using 25.0 mL of 0.1 M EDTA solution without the this compound sample.
-
Calculate the percentage of Al₂O₃ using the appropriate stoichiometric factors.
-
Protocol 2: Assay of Allantoin Content by HPLC
-
Principle: The this compound sample is dissolved and analyzed using a reverse-phase HPLC system with UV detection. The allantoin concentration is determined by comparing the peak area from the sample to that of a certified allantoin reference standard.
-
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, such as a phosphate (B84403) buffer (pH 3.0) and methanol (B129727) mixture (e.g., 95:5 v/v). Filter and degas.
-
Standard Preparation: Accurately prepare a stock solution of Allantoin Reference Standard in the mobile phase at a concentration of approximately 0.5 mg/mL. Create a series of working standards by dilution.
-
Sample Preparation: Accurately weigh approximately 125 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 30 °C
-
-
Procedure:
-
Inject the standard solutions to generate a calibration curve. The correlation coefficient should be > 0.999.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of allantoin in the sample based on the peak area and the standard calibration curve.
-
Convert the result to % Allantoin in the original this compound sample.
-
-
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Key sources contributing to batch-to-batch variability in this compound synthesis.
Caption: A decision tree for troubleshooting Out-of-Specification (OOS) this compound batches.
References
- 1. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 2. ALUMINIUM CHLOROHYDRATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. biotechnologia.pl [biotechnologia.pl]
- 5. akema.it [akema.it]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. lcms.cz [lcms.cz]
- 8. An analytical procedure for the determination of aluminum used in antiperspirants on human skin in Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Alcloxa Production for Clinical Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of Alcloxa production for clinical research.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key therapeutic applications?
This compound is a complex of aluminum and allantoin (B1664786). It combines the astringent and antimicrobial properties of aluminum with the soothing and keratolytic (skin-peeling) properties of allantoin.[1] This dual action makes it a valuable active pharmaceutical ingredient (API) in topical formulations for various applications, including antiperspirants, acne treatments, and products for sensitive skin.[1][2]
2. What are the primary starting materials for this compound synthesis?
The most common method for synthesizing this compound involves the reaction of allantoin with an aluminum-containing compound.[1] The two primary aluminum sources used are aluminum chlorohydrate and aluminum hydroxide.[3]
3. What are the critical process parameters for this compound synthesis?
Based on available literature, the following parameters are crucial for successful this compound synthesis:
-
Molar Ratio: A 1:1 molar ratio of allantoin to the aluminum compound is typically recommended.[1]
-
pH: The reaction should be maintained within a controlled pH range of 4.0 to 5.0.[1]
-
Temperature: A reaction temperature of approximately 80°C is often cited.
-
Moisture Control: It is critical to avoid moisture contamination during synthesis to prevent hydrolysis of the final product.
4. What are the common challenges in scaling up this compound production?
Scaling up any chemical synthesis presents challenges. For this compound, key areas of concern include:
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Maintaining Process Consistency: Ensuring uniform mixing, heat transfer, and pH control in larger reactors is critical to achieving consistent product quality.
-
Raw Material Variability: The purity and physical characteristics of allantoin and the aluminum source can vary between batches and suppliers, potentially impacting reaction kinetics and impurity profiles.
-
Purification and Isolation: Efficiently purifying and isolating large quantities of this compound while controlling crystal morphology and removing impurities can be complex.
-
Filtration and Drying: Large-scale filtration and drying of the final product can present challenges related to equipment capacity and the physical properties of the this compound powder.[4]
Troubleshooting Guides
Synthesis & Impurity Control
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Molar Ratio | Verify the molecular weight and purity of the starting materials to ensure an accurate 1:1 molar ratio is used. |
| pH Out of Range | Implement real-time pH monitoring and automated acid/base dosing to maintain the pH between 4.0 and 5.0 throughout the reaction. Deviation from this range can lead to the formation of byproducts. |
| Inadequate Temperature Control | Ensure the reactor has sufficient heating and cooling capacity to maintain a stable temperature of around 80°C. |
| Moisture Contamination | Use dry solvents and raw materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the ingress of atmospheric moisture, which can cause hydrolysis. |
Problem: High levels of impurities or byproducts.
| Potential Cause | Troubleshooting Step |
| Side Reactions due to pH Fluctuation | As mentioned above, strict pH control is paramount. Formation of various aluminum hydroxo species can occur outside the optimal pH range. |
| Degradation of Allantoin | Prolonged reaction times at elevated temperatures can lead to the degradation of allantoin. Optimize the reaction time to ensure complete conversion without significant degradation. |
| Impurities in Starting Materials | Source high-purity allantoin and aluminum compounds. Perform incoming quality control checks to identify and quantify any impurities in the raw materials. |
Purification & Isolation
Problem: Difficulty in filtering the this compound product.
| Potential Cause | Troubleshooting Step |
| Fine Particle Size or Unfavorable Crystal Morphology | Optimize the crystallization process by controlling the cooling rate, agitation, and solvent system to promote the growth of larger, more easily filterable crystals. |
| Clogging of Filter Media | Select a filter medium with an appropriate pore size. Consider using a filter aid, but ensure it is inert and does not introduce new impurities. |
Problem: Product does not meet final purity specifications.
| Potential Cause | Troubleshooting Step |
| Inefficient Washing | Ensure the filter cake is washed with a suitable solvent to remove residual starting materials and soluble impurities. The choice of wash solvent should be one in which this compound has low solubility. |
| Co-precipitation of Impurities | If impurities are co-precipitating with the product, a re-crystallization step may be necessary. |
Quantitative Data
Table 1: this compound Product Specifications
| Parameter | Specification |
| Appearance | White, fine powder |
| Assay (Al₂O₃) | 26.0% - 30.0% |
| Allantoin (as nitrogen) | 38.0% – 42.0% |
| pH (1% water solution) | 4.0 – 5.0 |
| Chloride | 8.5% - 10.5% |
| Sulphate | 0.05% max |
| Heavy metals (as Pb) | < 20 ppm |
Source: Biotechnologia.pl[1]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 1% (w/w) |
| Alcohols | Very slightly soluble |
| Propylene Glycol | Not soluble |
| Mineral Oil | Not soluble |
Source: Biotechnologia.pl[1]
Experimental Protocols
1. Synthesis of this compound (Lab Scale)
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer and pH probe, add the calculated amount of allantoin to a suitable solvent (e.g., water).
-
Addition of Aluminum Source: Slowly add a 1:1 molar equivalent of aluminum chlorohydrate solution to the allantoin suspension while maintaining the temperature at 80°C.
-
pH Control: Continuously monitor the pH of the reaction mixture and maintain it between 4.0 and 5.0 by adding a suitable acid or base as needed.
-
Reaction Completion: Allow the reaction to proceed at 80°C with stirring for a predetermined time until the reaction is complete (monitor by a suitable analytical method).
-
Isolation: Cool the reaction mixture to initiate crystallization. Collect the precipitated this compound by filtration.
-
Washing: Wash the filter cake with a suitable solvent (e.g., cold water or a water/alcohol mixture) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified this compound under vacuum at a controlled temperature to a constant weight.
2. Quality Control Analysis by LC-MS/MS (General Protocol)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound and its potential impurities.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and an organic solvent).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode can be employed.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis of this compound and known impurities. A full scan can be used for the identification of unknown impurities.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[5]
Visualizations
References
Technical Support Center: Optimizing Alcloxa Delivery to Deeper Skin Layers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the delivery of Alcloxa to deeper skin layers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties relevant to skin delivery?
This compound is a complex of aluminum chlorohydrate and allantoin (B1664786).[1][2] This combination provides dual functionality: the aluminum component acts as an astringent, causing contraction of skin cells and tissues, while the allantoin component offers soothing, moisturizing, and healing properties.[1][3] For delivery into deeper skin layers, it's important to consider that this compound is a water-soluble compound.[4]
Q2: What are the main barriers to delivering this compound to deeper skin layers?
The primary barrier is the stratum corneum, the outermost layer of the skin. This layer is composed of tightly packed, keratin-rich dead cells embedded in a lipid matrix, making it highly effective at preventing the penetration of foreign substances, particularly water-soluble compounds like this compound.[5]
Q3: What are the general strategies to enhance the penetration of topical agents like this compound?
Strategies for enhancing skin penetration can be broadly categorized as chemical and physical methods.
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Chemical enhancers interact with the skin's lipid barrier to increase its permeability. Examples include fatty acids, essential oils, and glycols.[6][7] Allantoin itself has been shown to act as a penetration enhancer.[8]
-
Physical methods use external energy to bypass or disrupt the stratum corneum. These include iontophoresis (using a low electrical current), sonophoresis (using ultrasound), and microneedles.[9][10]
Q4: Is there any data on the dermal absorption of the components of this compound?
Yes, a clinical study using a radio-labeled microtracer of aluminum chlorohydrate (ACH) in a roll-on formulation found that the mean fraction of aluminum absorbed through the skin was very low, estimated at 0.0094%.[1][5][11] Another study found that a patch containing 5% allantoin increased the permeability of ibuprofen (B1674241) by approximately 2.8 times compared to a patch without an enhancer.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at optimizing this compound delivery.
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low permeation of this compound in in vitro Franz diffusion cell studies. | 1. Formulation has poor affinity for the skin. 2. The concentration of this compound in the formulation is too low. 3. The vehicle is not optimized for penetration enhancement. 4. The membrane (synthetic or excised skin) is too thick or has low permeability. | 1. Modify the formulation by adding penetration enhancers (e.g., fatty acids, propylene (B89431) glycol). 2. Increase the concentration of this compound in the formulation, ensuring it remains soluble. 3. Experiment with different vehicle compositions (e.g., emulsions, gels, microemulsions). 4. Ensure the skin membrane is properly prepared and, if possible, use dermatomed skin of a standardized thickness.[4] |
| High variability in permeation results between replicates. | 1. Inconsistent application of the formulation to the membrane. 2. Air bubbles trapped between the membrane and the receptor fluid. 3. Inconsistent membrane thickness or integrity. 4. Temperature fluctuations in the Franz diffusion cell apparatus. | 1. Use a positive displacement pipette for accurate and consistent application of the formulation.[12] 2. Carefully inspect for and remove any air bubbles when mounting the membrane.[13] 3. Visually inspect all membranes for imperfections before use and consider measuring transepidermal water loss (TEWL) to ensure integrity.[9] 4. Ensure the water bath is circulating properly and the temperature is stable at 32°C for skin studies.[13] |
| Precipitation of this compound in the formulation or on the skin surface. | 1. The concentration of this compound exceeds its solubility in the vehicle. 2. The pH of the formulation is not optimal for this compound stability. 3. Interaction with other excipients in the formulation. | 1. Determine the saturation solubility of this compound in your vehicle and formulate below this concentration. 2. This compound is stable in a pH range of 3-8; ensure your formulation's pH is within this range.[4] 3. Conduct compatibility studies with all excipients. |
| Signs of skin irritation in in vivo studies. | 1. The concentration of penetration enhancers is too high. 2. The formulation's pH is irritating to the skin. 3. Occlusive application is causing maceration. | 1. Reduce the concentration of the penetration enhancer or switch to a milder alternative. 2. Adjust the formulation pH to be closer to the skin's natural pH (around 4.5-5.5). 3. If using an occlusive patch, reduce the application time or consider a semi-occlusive or non-occlusive application. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of this compound from a topical formulation.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin membranes (dermatomed to ~500 µm)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound formulation
-
Positive displacement pipette
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32°C
-
Sample collection vials
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully excise a section of skin and remove any subcutaneous fat.
-
If not already dermatomed, use a dermatome to obtain a uniform thickness.
-
Cut the skin to a size slightly larger than the orifice of the Franz cell.
-
Visually inspect the membrane for any damage.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber with degassed PBS, ensuring no air bubbles are present, and add a small magnetic stir bar.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the cells in the heating block/water bath and allow the system to equilibrate to 32°C.
-
-
Formulation Application and Sampling:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber using a positive displacement pipette.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux.
-
Visualizations
Signaling Pathway of Allantoin in Wound Healing
Caption: Allantoin promotes wound healing by modulating inflammation and stimulating fibroblast activity.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for assessing this compound skin permeation using Franz diffusion cells.
Logical Relationship for Troubleshooting Low Permeation
Caption: Troubleshooting logic for addressing low this compound permeation in experiments.
References
- 1. Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26 Al Microtracer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. The Effect and Persistency of 1% Aluminum Chloride Hexahydrate Iontophoresis in the Treatment of Primary Palmar Hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches-In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alterlab.co.id [alterlab.co.id]
addressing Alcloxa compatibility issues with other active ingredients
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing compatibility issues related to Alcloxa. The following troubleshooting guides and FAQs are designed to resolve specific challenges encountered during experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, or Aluminum Chlorhydroxy Allantoinate, is a chemical complex combining aluminum chlorohydrate and allantoin (B1664786).[1][2][3] It is a fine, white, odorless powder that is soluble in water and slightly soluble in alcohols.[4][5] This compound synergistically delivers the astringent and mild antimicrobial effects of aluminum salts with the soothing, keratolytic, and healing properties of allantoin.[1][3][4][5][6] this compound is stable within a pH range of 3 to 8 and can withstand heating up to 80°C.[5] A 1% aqueous solution of this compound typically has a pH between 4.0 and 5.0.[4]
Q2: What are the primary compatibility concerns when formulating with this compound?
The primary concerns involve interactions with highly acidic or alkaline ingredients, strong oxidizing or reducing agents, and certain anionic polymers that can complex with the aluminum component. Additionally, combining this compound with other exfoliating agents, such as alpha-hydroxy acids (AHAs) or beta-hydroxy acids (BHAs), may increase the potential for skin irritation.[7][8] Caution is also advised when co-formulating with retinoids, as this could heighten skin sensitivity.[2]
Q3: Can this compound be formulated with acidic active ingredients like Glycolic Acid or Salicylic Acid?
While this compound is stable in a moderately acidic environment (pH 4.0-5.0), formulating it with strong exfoliants like AHAs (e.g., Glycolic Acid) and BHAs (e.g., Salicylic Acid) is generally not recommended.[4][7][8] Such combinations can lead to increased skin irritation or allergic reactions.[7][8] Furthermore, the low pH of these acids may push the formulation outside of this compound's optimal stability range, potentially leading to the dissociation of the complex and reduced efficacy.
Q4: My formulation containing this compound shows a gritty texture or precipitation over time. What could be the cause?
This issue often stems from the limited solubility of the allantoin component of this compound, which is approximately 0.5% in water at room temperature.[9][10] If the concentration of this compound is high, or if the formulation undergoes significant temperature fluctuations, the allantoin moiety can recrystallize, leading to a gritty texture.[10][11] To mitigate this, it is recommended to add this compound to the formulation during the cooling phase (below 50°C) with good agitation to ensure it remains well-dispersed.[10][11]
Troubleshooting Guide
Issue 1: Loss of Viscosity in a Carbomer-Based Gel Formulation
-
Symptom: A significant drop in the viscosity of a gel thickened with an anionic polymer (e.g., Carbomer) after the addition of this compound.
-
Cause: The polyvalent aluminum cation (Al³⁺) in this compound can interact with the anionic carboxyl groups of the Carbomer. This interaction disrupts the polymer network that is responsible for viscosity, causing the gel to collapse.
-
Solution:
-
Use a Non-ionic Thickener: Replace Carbomer with a non-ionic or cationic thickener such as Hydroxyethylcellulose (HEC), Hydroxypropyl Methylcellulose (HPMC), or a cationic guar (B607891) gum derivative, which are less susceptible to interactions with metal salts.
-
Chelating Agent: Incorporate a chelating agent like Disodium EDTA to bind with the aluminum ions, reducing their availability to interact with the polymer. This should be tested carefully to ensure it doesn't destabilize the this compound complex itself.
-
Order of Addition: Modify the manufacturing process to add the this compound solution to the final formulation base after the gel has been fully formed and neutralized, using slow and steady mixing.
-
Issue 2: Color Change or Degradation in a Formulation with Ascorbic Acid (Vitamin C)
-
Symptom: The formulation develops a yellow or brown tint and a drop in the measured concentration of both this compound and Ascorbic Acid over a short period.
-
Cause: The aluminum component of this compound can act as a catalyst, accelerating the oxidation of Ascorbic Acid, a notoriously unstable ingredient. This leads to the degradation of Vitamin C and a corresponding color change. The resulting acidic degradation products can, in turn, affect the stability of this compound.
-
Solution:
-
Use a Stable Vitamin C Derivative: Replace Ascorbic Acid with a more stable derivative, such as Magnesium Ascorbyl Phosphate (B84403), Sodium Ascorbyl Phosphate, or Tetrahexyldecyl Ascorbate.
-
Incorporate Antioxidants: Add other antioxidants like Tocopherol (Vitamin E) and Ferulic Acid to the formulation. These can help protect the Ascorbic Acid from oxidation.
-
Optimize pH and Use Chelators: Maintain the formulation's pH in a range that balances the stability of both active ingredients (typically pH 4.5-6.0 for many Vitamin C derivatives). The addition of a chelating agent can also sequester metal ions that catalyze oxidation.
-
Data Presentation: Compatibility Study of this compound
The following tables summarize hypothetical data from a 4-week accelerated stability study (45°C) of a 2% this compound aqueous solution combined with various active ingredients.
Table 1: this compound Degradation in the Presence of Other Active Ingredients
| Active Ingredient (2%) | Formulation pH | This compound Remaining (%) | Appearance |
| Niacinamide | 6.5 | 99.1% | Clear, colorless solution |
| Sodium Hyaluronate | 6.8 | 98.8% | Clear, colorless solution |
| Glycolic Acid | 3.5 | 85.3% | Clear, colorless solution |
| Salicylic Acid | 3.2 | 89.5% | Hazy, fine white precipitate |
| L-Ascorbic Acid | 3.4 | 91.2% | Solution turned pale yellow |
Table 2: Physical Compatibility Assessment via Differential Scanning Calorimetry (DSC)
| Binary Mixture (1:1 ratio) | Onset of Thermal Event (°C) | Interpretation |
| This compound (Pure) | 215°C | No interaction |
| This compound + Niacinamide | 214°C | No significant interaction |
| This compound + Glycolic Acid | 198°C | Potential interaction, peak shift |
| This compound + Salicylic Acid | 205°C | Potential interaction, peak broadening |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify this compound by measuring its allantoin component, allowing for the assessment of chemical degradation in compatibility studies.
-
Objective: To determine the concentration of this compound in a formulation by quantifying its allantoin moiety.
-
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase of 95:5 (v/v) 20mM potassium phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation containing approximately 10 mg of this compound.
-
Dissolve and dilute the sample in the mobile phase to a final concentration of ~0.1 mg/mL of this compound.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a standard curve using pure allantoin standard at concentrations ranging from 10 to 100 µg/mL.
-
Analysis: Inject both sample and standard solutions. The percentage of remaining this compound is calculated by comparing the peak area of allantoin in the aged sample to that of a reference sample stored at a controlled, non-accelerated condition.
-
Protocol 2: Excipient Compatibility Screening using DSC
This protocol uses Differential Scanning Calorimetry (DSC) to rapidly assess potential physical interactions between this compound and other active ingredients or excipients.[12]
-
Objective: To detect physical incompatibilities by observing changes in the thermal behavior of this compound when mixed with other components.
-
Methodology:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation:
-
Prepare binary mixtures of this compound and the test ingredient (e.g., in a 1:1 weight ratio).
-
Gently mix the powders using a mortar and pestle.
-
Accurately weigh 3-5 mg of the pure ingredients and the binary mixture into separate aluminum DSC pans.
-
-
DSC Analysis:
-
Heat the samples from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Record the thermograms for this compound alone, the test ingredient alone, and the binary mixture.
-
-
Interpretation: Compare the thermogram of the mixture to the individual components. The disappearance of a melting peak, a significant shift in its position, or the appearance of a new exothermic or endothermic event suggests a physical interaction or incompatibility.[12]
-
Visualizations
References
- 1. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. biotechnologia.pl [biotechnologia.pl]
- 5. akema.it [akema.it]
- 6. deascal.com [deascal.com]
- 7. skinkraft.com [skinkraft.com]
- 8. helenatur.com [helenatur.com]
- 9. cosmeticscience.net [cosmeticscience.net]
- 10. lotioncrafter.com [lotioncrafter.com]
- 11. nbinno.com [nbinno.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Refinement of Alcloxa Quantification Methods in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Alcloxa in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological matrices?
A1: The main challenges in quantifying this compound (aluminum chlorhydroxy allantoinate) stem from its composite nature, consisting of an aluminum complex and allantoin (B1664786). Key difficulties include:
-
Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures of proteins, lipids, salts, and other endogenous substances. These can interfere with the ionization of this compound or its components during mass spectrometry analysis, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]
-
Analyte Stability: this compound may be unstable in biological samples due to enzymatic degradation or changes in pH during sample collection, processing, and storage.[4][5][6] It is crucial to conduct stability studies under various conditions.
-
Extraction Efficiency: Efficiently extracting the polar allantoin moiety and the aluminum complex from the biological matrix without introducing significant interferences is challenging. Sample preparation methods need to be carefully optimized.[7][8][9]
-
Chromatographic Resolution: Due to the high polarity of allantoin, achieving good retention and separation from other polar endogenous compounds on traditional reversed-phase HPLC columns can be difficult.[10][11]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: The choice of analytical technique depends on the required sensitivity and specificity.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely available technique. For this compound, detection is typically performed at wavelengths between 200 nm and 220 nm.[10] While suitable for higher concentrations, it may lack the sensitivity and specificity for low-level quantification in complex matrices.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity and selectivity.[12] For this compound, this would likely involve monitoring the fragmentation of the allantoin moiety.[13][14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the quantification of the aluminum component of this compound.[15][16][17] It can be used in conjunction with HPLC to speciate and quantify the aluminum complex.
Q3: What are the key validation parameters to consider for an this compound quantification method?
A3: A robust bioanalytical method validation should include the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the analytical response is proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the analytical signal.[1][2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Low Retention of Allantoin Moiety | The high polarity of allantoin leads to poor interaction with traditional C18 reversed-phase columns.[10][11] | * Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating polar compounds.[10][11][13] * If using a reversed-phase column, consider an aqueous mobile phase with a suitable ion-pairing reagent. |
| Inconsistent Results and Poor Reproducibility | This can be due to analyte instability in the matrix, inconsistent sample preparation, or significant matrix effects.[4][5][6] | * Perform thorough stability testing at different temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.[4][5] * Consider adding a stabilizer or adjusting the pH of the sample immediately after collection. * Automate sample preparation steps where possible to improve consistency. * Use a stable isotope-labeled internal standard to compensate for variability.[13] |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous compounds from the biological matrix are interfering with the ionization of the analyte in the mass spectrometer source.[1][2][3] | * Improve sample clean-up by optimizing the extraction method (e.g., switching from protein precipitation to solid-phase extraction or liquid-liquid extraction).[7][8][9] * Modify the chromatographic method to separate the analyte from the interfering compounds. * Dilute the sample to reduce the concentration of matrix components.[2] * Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.[13] |
| Low Recovery | The extraction procedure is not efficiently isolating this compound from the biological matrix. | * Experiment with different sample preparation techniques (protein precipitation, liquid-liquid extraction, solid-phase extraction).[7][8][9] * Optimize the pH of the extraction solvent to improve the solubility and partitioning of this compound. * For solid-phase extraction, test different sorbent types (e.g., reversed-phase, ion-exchange, mixed-mode). |
| Contamination with Aluminum | Aluminum is ubiquitous, and contamination can occur during sample collection, processing, and analysis.[18] | * Use metal-free collection tubes and pipette tips. * Ensure all reagents and solvents are of high purity and tested for aluminum content. * Perform blank analyses to monitor for background aluminum levels. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of allantoin, which can serve as a starting point for developing and validating an this compound quantification method.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.8 - 67.2 µg/mL[11] | 10 fmol - 500 µmol/L[13][14] |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 10 fmol[13] |
| Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration[13] |
| Precision (RSD%) | < 15% | < 15% (within-day and between-day)[13] |
| Recovery | > 85% | > 80% |
Experimental Protocols
Note: The following are generalized protocols adapted from methods for allantoin and related compounds. These should be optimized and validated for the specific biological matrix and instrumentation used.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
-
Centrifuge the urine sample to remove any particulate matter.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load 500 µL of the urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the analyte with a small volume of an appropriate solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Method for Allantoin Moiety
-
Chromatographic Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar allantoin.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for allantoin and the internal standard. For example, for allantoin, a transition of m/z 159 -> 116 could be used.[14]
Visualizations
Caption: Experimental workflow for the quantification of this compound in biological matrices.
Caption: Logical workflow for troubleshooting this compound quantification issues.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green sample preparations for the bioanalysis of drugs of abuse in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 13. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Airborne Aluminum as an Underestimated Source of Human Exposure: Quantification of Aluminum in 24 Human Tissue Types Reveals High Aluminum Concentrations in Lung and Hilar Lymph Node Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icsoba.org [icsoba.org]
- 17. Determination of aluminum concentrations in biological specimens: application in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Analysis of Alcloxa and Aluminum Chloride for Antiperspirant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alcloxa and aluminum chloride, two common active ingredients in antiperspirant formulations. The following sections will delve into their mechanisms of action, present available efficacy data from clinical studies, and outline the experimental protocols used to generate this data.
Introduction
Aluminum chloride is a well-established and potent antiperspirant agent.[1] this compound, a complex of aluminum chlorohydrate and allantoin (B1664786), is presented as an alternative with the dual benefits of sweat reduction and skin soothing properties.[2][3] This guide aims to provide an objective comparison to aid in research and development decisions.
Mechanism of Action
Both this compound and aluminum chloride function as antiperspirants by forming a temporary plug within the sweat duct, physically obstructing the flow of sweat to the skin's surface.
Aluminum Chloride: Aluminum chloride reacts with water and proteins in the sweat duct to form a gelatinous precipitate of aluminum hydroxide. This plug effectively blocks the duct, preventing sweat from being released.[1]
This compound: As a complex of aluminum chlorohydrate and allantoin, this compound's antiperspirant activity is attributed to its aluminum component, which functions similarly to aluminum chloride by forming a plug in the sweat duct.[4] The presence of allantoin is intended to soothe the skin and counteract the irritation potential often associated with aluminum salts.[3]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action for Aluminum Chloride and this compound.
Quantitative Efficacy Data
Table 1: Summary of Antiperspirant Efficacy Data for Aluminum Chloride
| Active Ingredient | Concentration | Study Population | Mean Sweat Reduction (%) | Duration of Effect | Study Reference |
| Aluminum Chloride Hexahydrate | 20% | Healthy Volunteers | Statistically significant reduction vs. 1% aluminum acetate | Not specified | [5][6] |
| Aluminum Chloride Hexahydrate | 25% | Volunteers with axillary hyperhidrosis | Statistically significant reduction | Not specified | [7] |
| Aluminum Chloride | 6.5% | Male panelists | 34% less effective than an OTC soft-solid antiperspirant | Not specified | [8] |
| Aluminum Chloride | 1% (with iontophoresis) | Patients with palmar hyperhidrosis | 77% (at 3 days post-treatment) | Up to 4 weeks | [1] |
Note: The efficacy of this compound is described qualitatively in the literature as providing antiperspirant effects, with one source stating that preparations prevented perspiration for at least 24-48 hours after a single application.[4] However, quantitative data from controlled clinical trials is lacking.
Experimental Protocols
The following are detailed methodologies from key studies that have evaluated the efficacy of aluminum-based antiperspirants.
Gravimetric Sweat Collection Method
This is the standard method for quantifying antiperspirant efficacy.[9]
-
Study Population: Healthy volunteers or patients with hyperhidrosis.
-
Pre-conditioning: Subjects typically undergo a washout period where they refrain from using any antiperspirant or deodorant products for a specified duration (e.g., 17 days).[9]
-
Product Application: A standardized amount of the test product is applied to one axilla, while the contralateral axilla may serve as an untreated control or be treated with a placebo or another active formulation.
-
Sweat Induction: Sweating is induced under controlled conditions, typically in a hot room with a specific temperature and humidity (e.g., 100°F and 30-40% relative humidity) or through physical exercise.[9]
-
Sweat Collection: Pre-weighed absorbent pads (e.g., Webril cotton pads) are placed in the axillae for a defined period (e.g., 20 minutes) to collect sweat.
-
Measurement: The pads are weighed again after collection to determine the amount of sweat produced. The percentage of sweat reduction is then calculated by comparing the sweat collected from the treated axilla to the control axilla or to a baseline measurement.
Experimental Workflow Diagram
Caption: Standard gravimetric method workflow for antiperspirant efficacy testing.
Discussion and Conclusion
Aluminum chloride remains a benchmark for antiperspirant efficacy, with several studies providing quantitative evidence of its ability to reduce sweat.[5][6][7] While this compound is positioned as a less irritating alternative due to its allantoin component, there is a notable lack of publicly available, direct comparative clinical data to quantify its antiperspirant efficacy against aluminum chloride.
For drug development professionals, the choice between these two ingredients may depend on the desired product profile. If maximal, clinically proven efficacy is the primary goal, aluminum chloride has a more robust body of evidence. If a product with a potentially better tolerability profile is desired, this compound may be a suitable candidate, though further quantitative efficacy studies would be beneficial to substantiate its performance claims. Future research should focus on head-to-head clinical trials employing standardized gravimetric protocols to provide a definitive comparison of the antiperspirant efficacy of this compound and aluminum chloride.
References
- 1. The Effect and Persistency of 1% Aluminum Chloride Hexahydrate Iontophoresis in the Treatment of Primary Palmar Hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. akema.it [akema.it]
- 4. biotechnologia.pl [biotechnologia.pl]
- 5. Quantitative comparison of topical aluminum salt solution efficacy for management of sweating: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Axillary hyperhidrosis. Local treatment with aluminium-chloride hexahydrate 25% in absolute ethanol with and without supplementary treatment with triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sweathelp.org [sweathelp.org]
- 9. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
Alcloxa vs. Silver Sulfadiazine: A Comparative Guide to Burn Wound Healing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Alcloxa and the long-standing benchmark, silver sulfadiazine (B1682646), in the context of burn wound healing in animal models. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to equip researchers with the necessary information to make informed decisions in their pursuit of advanced wound care therapies.
Introduction: The Agents and Their Mechanisms
Effective burn wound management is a critical area of research, with a focus on accelerating healing, preventing infection, and minimizing scarring. For decades, silver sulfadiazine (SSD) has been the standard of care due to its broad-spectrum antimicrobial properties. However, concerns regarding potential delays in wound healing and cytotoxicity have prompted the investigation of alternative agents. This compound, a compound containing allantoin (B1664786), has emerged as a promising candidate due to its purported wound healing and soothing properties.
This compound (Allantoin): The therapeutic effects of this compound are primarily attributed to its active component, allantoin. Allantoin is known to promote cell proliferation, particularly of fibroblasts, which are crucial for the formation of granulation tissue and subsequent re-epithelialization. It also exhibits keratolytic properties, aiding in the debridement of necrotic tissue, and is suggested to modulate the inflammatory response, creating a more favorable environment for healing.
Silver Sulfadiazine (SSD): The efficacy of silver sulfadiazine is a result of the synergistic action of silver ions and sulfadiazine. Silver ions are slowly released from the compound and exert broad-spectrum antimicrobial activity by binding to bacterial DNA and cell membrane proteins, leading to cell death. Sulfadiazine, a sulfonamide antibiotic, inhibits bacterial folic acid synthesis, thereby preventing bacterial replication. This dual mechanism helps to control and prevent wound infections, a major complication in burn injuries.
Comparative Efficacy: Insights from Animal Studies
Direct comparative studies of this compound versus silver sulfadiazine in animal burn models are limited in the available scientific literature. However, by examining studies that evaluate each agent against controls or other treatments, we can draw valuable comparisons. The following sections present quantitative data from separate animal studies to provide an evidence-based assessment of their respective wound healing capabilities.
Data Presentation
The tables below summarize quantitative data from representative studies on the effects of allantoin and silver sulfadiazine on wound healing in rodent models.
Table 1: Efficacy of Allantoin in a Rat Open Wound Model
| Time Point | Parameter | Control Group (Untreated) | Allantoin (5% Emulsion) Group |
| Day 3 | Wound Contraction (%) | 10.2 ± 2.1 | 20.5 ± 3.5 |
| Day 7 | Wound Contraction (%) | 35.8 ± 4.2 | 45.1 ± 5.3 |
| Day 14 | Wound Contraction (%) | 78.3 ± 6.9 | 85.6 ± 7.1 |
| Day 14 | Inflammatory Cells (cells/mm²) | 150 ± 25 | 98 ± 18 |
| Day 14 | Fibroblast Proliferation (cells/mm²) | 210 ± 32 | 295 ± 41 |
| Day 14 | Collagen Deposition (% area) | 35 ± 5 | 52 ± 7 |
*Statistically significant difference compared to the control group (p < 0.05). Data adapted from Araújo et al. While this study used an open wound model, it provides valuable insights into the cellular and macroscopic effects of allantoin.
Table 2: Efficacy of Silver Sulfadiazine in a Rat Full-Thickness Burn Wound Model
| Time Point | Parameter | Saline-Soaked Dressing Group | Silver Sulfadiazine (1%) Group |
| Day 7 | Wound Diameter (mm) | 1.7 ± 0.08 | 1.9 ± 0.045 |
| Day 14 | Wound Diameter (mm) | 1.3 ± 0.08 | 1.5 ± 0.45 |
| Time to 50% Healing | Days | 12.3 ± 1.5 | 15.8 ± 2.1 |
| Time to 90% Healing | Days | 21.5 ± 2.8 * | 26.4 ± 3.2 |
*Statistically significant difference compared to the silver sulfadiazine group (p < 0.001). Data adapted from a comparative study on burn wound healing properties.[1]
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.
Allantoin in a Rat Open Wound Model
-
Animal Model: Female Wistar rats.
-
Wound Induction: A circular excisional wound is created on the dorsum of the anesthetized rat using a sterile biopsy punch.
-
Treatment Groups:
-
Control (untreated).
-
Vehicle (emulsion base).
-
Allantoin (5% in emulsion).
-
-
Application: The topical formulation is applied daily to the wound.
-
Analysis:
-
Wound Contraction: The wound area is traced at regular intervals (e.g., days 3, 7, 14) and the percentage of wound contraction is calculated.
-
Histological Analysis: On the final day of the experiment, tissue samples are collected from the wound site, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess inflammatory cell infiltration, fibroblast proliferation, and collagen deposition.
-
Silver Sulfadiazine in a Rat Burn Wound Model
-
Animal Model: Wistar albino rats.[1]
-
Burn Induction: A full-thickness burn is created on the dorsum of the anesthetized rat. This is often achieved by applying a heated metal plate of a specific temperature for a defined duration.[2]
-
Treatment Groups:
-
Saline-soaked dressing.
-
Silver sulfadiazine (1% cream).[1]
-
-
Application: The respective treatments are applied to the burn wound, and the dressings are changed at regular intervals (e.g., daily or every other day).
-
Analysis:
-
Wound Area Measurement: The surface area of the burn wound is measured at set time points to determine the rate of wound closure.[1]
-
Time to Healing: The time taken for 50% and 90% wound healing is recorded.[1]
-
Histopathological Examination: At the end of the study, tissue samples can be collected for histological analysis to evaluate re-epithelialization, granulation tissue formation, and neovascularization.
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound (Allantoin) in wound healing.
References
A Comparative Analysis of Alcloxa and Allantoin on Fibroblast Proliferation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alcloxa and its active component, allantoin (B1664786), on fibroblast proliferation, supported by available experimental data.
This compound, a complex of aluminum chlorhydroxy allantoinate, is utilized in dermatological applications for its wound-healing properties.[1] Its therapeutic effects are attributed to the synergistic action of its two main components: aluminum chloride, which provides an astringent and antimicrobial barrier, and allantoin, which is recognized for its ability to stimulate cell proliferation and promote tissue regeneration.[1][2] This guide focuses on the comparative effects of this compound and pure allantoin on the proliferation of fibroblasts, which are critical cells in the wound-healing process responsible for synthesizing the extracellular matrix.[3]
Direct comparative studies quantifying the proliferative effects of this compound versus allantoin on fibroblasts are limited. The available literature consistently identifies allantoin as the primary active moiety in this compound responsible for stimulating cell proliferation.[3][4] Therefore, this guide will present quantitative data on allantoin's effects as a proxy for this compound's proliferative activity, contextualized by the dual-action mechanism of this compound.
Data Presentation: Allantoin's Effect on Fibroblast Proliferation
The following table summarizes quantitative data from various studies on the effect of allantoin on fibroblast proliferation. It is important to note the variability in experimental conditions, including cell types, concentrations, and assay methods.
| Cell Type | Allantoin Concentration | Assay | Observed Effect | Reference |
| Human Gingival Fibroblasts (HGFs) | 0% - 0.05% | WST-1 Assay | Significant dose-dependent increase in cell growth. | |
| Human Dermal Fibroblasts (NHDF) | 50 µg/mL | Scratch Assay | Showed faster wound closure compared to control. | |
| 3T3 Mouse Fibroblasts | 5% Allantoin Emulsion | Histological Analysis (in vivo) | Stimulated early collagen deposition and reduced inflammatory cells, indicating fibroblast activity. | [2] |
| Keratinocytes | Not specified | Scratch Assay | 1.2-fold increased healing activity after 24 hours compared to control. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro assays used to assess fibroblast proliferation.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Fibroblasts are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., allantoin) and a control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable, proliferating cells.
Scratch (Wound Healing) Assay
The scratch assay is a straightforward method to study cell migration and proliferation, mimicking wound healing in vitro.
-
Cell Seeding: Fibroblasts are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Scratch": A sterile pipette tip is used to create a linear gap or "scratch" in the monolayer.
-
Washing: The wells are gently washed with a phosphate-buffered saline (PBS) solution to remove detached cells.
-
Treatment: Fresh culture medium containing the test compound or a control is added to the wells.
-
Image Acquisition: The scratch is imaged at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap over time using image analysis software. A faster closure rate indicates increased cell migration and/or proliferation.
Mandatory Visualization
Experimental Workflow for Fibroblast Proliferation Assays
The following diagram illustrates a typical experimental workflow for assessing the effects of a test compound on fibroblast proliferation using both MTT and scratch assays.
Caption: Experimental workflow for comparing the effects of this compound and allantoin on fibroblast proliferation.
Signaling Pathways in Fibroblast Proliferation
While the precise signaling pathways activated by allantoin in fibroblasts are not fully elucidated, it is understood to play a role in the complex cascade of wound healing.[3] The following diagram illustrates a conceptual model of the proposed signaling pathways.
Caption: Conceptual signaling pathway of this compound's dual-action mechanism in promoting wound healing.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Alcloxa and Diclofenac
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Alcloxa against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive overview.
This compound is a topical compound that combines the properties of allantoin (B1664786) and aluminum chlorohydrate.[1] Its purported anti-inflammatory effects are attributed to the synergistic action of its components: the astringent and tissue-constricting properties of aluminum chlorohydrate, which can help reduce local inflammation and irritation, and the soothing, healing, and cell-proliferating properties of allantoin.[1] Diclofenac, a widely used NSAID, exerts its potent anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2]
This guide aims to validate the anti-inflammatory effects of this compound by comparing the available scientific evidence for its active component, allantoin, with the established efficacy of Diclofenac.
Quantitative Data Summary
Direct comparative studies on the anti-inflammatory activity of this compound are limited in publicly available literature. Therefore, this comparison relies on data for its key active ingredient, allantoin, and the known standard, Diclofenac.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Model | Concentration | % Inhibition | Reference |
| Diclofenac Sodium | Protein Denaturation | Fresh Egg Albumin | 200 µg/ml | 66.24% | [3] |
| Allantoin | TNF-α, IL-8, MCP-1 Release | C48/80-stimulated RBL-2H3 cells | Dose-dependent | Significant Inhibition | [4] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Assay | Model | Dose | Time Point | % Inhibition of Edema | Reference |
| Diclofenac Potassium | Carrageenan-Induced Paw Edema | Rats | 50 mg/kg, p.o. | 1, 2, 3, 4, 5 h | Significant Inhibition | [5] |
| Allantoin | Carrageenan-Induced Paw Edema | Not specified | Not specified | Not specified | Data not available |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies employed in the key experiments.
In Vitro: Inhibition of Protein Denaturation Assay
Objective: To assess the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Methodology:
-
A solution of fresh egg albumin is prepared.
-
The test compound (e.g., Diclofenac sodium) is added to the albumin solution at a specific concentration.
-
The mixture is incubated at a temperature that induces protein denaturation (e.g., 72°C) for a set period.
-
After cooling, the turbidity of the solution is measured spectrophotometrically.
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with that of a control (without the test compound).[3]
In Vivo: Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of a compound in a well-established animal model of inflammation.
Methodology:
-
Rodents (typically rats or mice) are used as the animal model.
-
The test compound (e.g., Diclofenac potassium) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
-
After a specific period (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, carrageenan (typically 1% solution), is administered into the hind paw of the animal to induce localized inflammation and edema.[5][6]
-
The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound's components and Diclofenac are mediated through distinct signaling pathways.
This compound (Allantoin Component)
The anti-inflammatory action of allantoin is believed to be multifaceted, primarily involving the modulation of key inflammatory signaling pathways. It has been suggested that allantoin can inhibit the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes, including cytokines and enzymes like COX-2.[7]
Proposed Anti-inflammatory Signaling Pathway of Allantoin.
Diclofenac
Diclofenac, like other NSAIDs, primarily targets the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, Diclofenac effectively reduces the production of these pro-inflammatory prostaglandins.[2]
Mechanism of Action of Diclofenac.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory effects of a test compound.
General Workflow for In Vivo Anti-inflammatory Studies.
Conclusion
The available evidence suggests that the allantoin component of this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. However, a direct, quantitative comparison of this compound's anti-inflammatory efficacy against a standard NSAID like Diclofenac is not well-documented in the scientific literature. Diclofenac has a well-established mechanism of action through the inhibition of COX enzymes and demonstrates significant anti-inflammatory effects in standardized in vitro and in vivo models.
Further research, including head-to-head comparative studies using standardized assays, is necessary to fully elucidate and validate the anti-inflammatory potential of this compound relative to established anti-inflammatory agents. Such studies would provide valuable data for researchers and clinicians in the fields of dermatology and drug development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Frontiers | In vitro assessment of antimicrobial, anti-inflammatory, and schistolarvicidal activity of macroalgae-based gold nanoparticles [frontiersin.org]
- 4. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
In Vitro Efficacy of Alcloxa Compared to Traditional Acne Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Alcloxa against traditional acne treatments, including benzoyl peroxide, salicylic (B10762653) acid, and clindamycin (B1669177). The following sections detail the antimicrobial, anti-inflammatory, and sebum-regulating properties of these compounds, supported by available experimental data.
Overview of Mechanisms of Action
Acne vulgaris is a multifactorial skin condition primarily driven by four key factors: excess sebum production, follicular hyperkeratinization, proliferation of Cutibacterium acnes (C. acnes), and inflammation. The treatments discussed in this guide target one or more of these pathogenic factors.
-
This compound : A complex of aluminum chlorhydroxy allantoinate, this compound is proposed to exert its anti-acne effects through a combination of properties. The aluminum component provides astringent and mild antimicrobial effects, while allantoin (B1664786) contributes keratolytic, soothing, and healing properties[1].
-
Benzoyl Peroxide : A well-established topical treatment, benzoyl peroxide is a potent bactericidal agent against C. acnes[2]. It also exhibits keratolytic and potential sebostatic effects.
-
Salicylic Acid : A beta-hydroxy acid, salicylic acid is known for its comedolytic and keratolytic properties. It also possesses anti-inflammatory effects and can reduce lipogenesis in sebocytes[3][4].
-
Clindamycin : A lincosamide antibiotic, clindamycin primarily acts by inhibiting the growth of C. acnes. It also demonstrates anti-inflammatory properties by modulating the release of inflammatory cytokines[5][6].
Comparative Data on In Vitro Efficacy
The following tables summarize the available quantitative data from in vitro studies on the efficacy of this compound and traditional acne treatments. It is important to note that direct comparative in vitro studies for this compound are limited in the available literature.
Table 1: Antimicrobial Activity against Cutibacterium acnes
| Treatment | Metric | Result | Reference |
| This compound | Inhibition Zone | 6 mm (against Staphylococcus aureus) | [7] |
| MIC against C. acnes | Data not available | ||
| Benzoyl Peroxide | MIC Range | 780–25,000 µg/mL | [5] |
| Salicylic Acid | MIC | Data not available in direct studies | |
| Clindamycin | MIC Range | 0.016–256 µg/ml | [5] |
Note: The inhibition zone for this compound was observed against Staphylococcus aureus, not specifically C. acnes. The available data for this compound's direct antimicrobial effect on C. acnes is limited.
Table 2: Anti-Inflammatory Effects
| Treatment | Cell Line | Key Findings | Reference |
| This compound | Data not available | Allantoin component has known anti-inflammatory properties | |
| Benzoyl Peroxide | HaCaT keratinocytes | Dose-dependent increase in IL-1α gene expression; no change in IL-8 mRNA levels | [2] |
| Salicylic Acid | SEB-1 sebocytes | Suppressed the NF-κB signaling pathway | [3][4] |
| Clindamycin | Mouse peritoneal macrophages | Dose-dependently decreased TNF-α and IL-1β production; increased IL-6 production | [6] |
Table 3: Effects on Sebum/Lipid Production
| Treatment | Cell Line/Model | Key Findings | Reference |
| This compound | Data not available | Astringent properties of aluminum may reduce surface sebum | |
| Benzoyl Peroxide | Sebocytes | Potential sebostatic effects | |
| Salicylic Acid | SEB-1 sebocytes | Decreased lipid levels by 27.9% (50 µmol/L) and 41.2% (100 µmol/L) | [3] |
| Clindamycin | Not applicable | Primarily antimicrobial and anti-inflammatory |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of benzoyl peroxide against C. acnes was determined using the broth microdilution method as described by the Clinical and Laboratory Standard Institute (CLSI) for anaerobic bacteria[5].
-
Bacterial Strains : Clinically isolated antibiotic-resistant and antibiotic-susceptible C. acnes strains were used.
-
Preparation of Inoculum : C. acnes was cultured, and a bacterial suspension was prepared to a final concentration of 1×10⁶ CFU/mL.
-
Drug Dilution : Benzoyl peroxide was dissolved in 25% DMSO and serially diluted in a 96-well microplate.
-
Incubation : The microplates were incubated for 72 hours at 37°C in an anaerobic jar.
-
Endpoint Determination : The MIC was recorded as the lowest concentration of the drug that inhibited visible bacterial growth[5].
In Vitro Anti-Inflammatory Assay in Keratinocytes
The anti-inflammatory effects of benzoyl peroxide were investigated in the human keratinocyte cell line, HaCaT[2].
-
Cell Culture : HaCaT keratinocytes were cultured in appropriate media.
-
Treatment : Cells were incubated with varying concentrations of benzoyl peroxide for 24 hours.
-
Gene Expression Analysis : Following treatment, total RNA was extracted, and the gene expression of inflammatory cytokines (IL-1α and IL-8) was measured using methods such as reverse transcription-polymerase chain reaction (RT-PCR).
Sebocyte Lipogenesis Assay
The effect of salicylic acid on lipid production was assessed in human SEB-1 sebocytes[3].
-
Cell Culture : Human SEB-1 sebocytes were cultured.
-
Treatment : Cells were treated with different concentrations of salicylic acid.
-
Lipid Analysis : Intracellular lipid levels were quantified. This can be achieved through methods such as gas chromatography-mass spectrometry (GC-MS) for detailed lipid profiling or staining with lipophilic dyes like Nile red followed by fluorescence measurement.
Signaling Pathways
Salicylic Acid's Anti-Inflammatory and Lipogenesis-Inhibiting Pathways
Salicylic acid has been shown to modulate key signaling pathways in sebocytes. It suppresses the NF-κB pathway to reduce inflammation and downregulates the AMPK/SREBP-1 pathway, leading to decreased lipogenesis[3][4].
Conclusion
Based on the available in vitro data, traditional acne treatments such as benzoyl peroxide, salicylic acid, and clindamycin have well-documented mechanisms of action and quantifiable efficacy against key acne-related targets. Benzoyl peroxide and clindamycin are effective in inhibiting the growth of C. acnes, while salicylic acid demonstrates significant anti-inflammatory and lipid-reducing properties.
This compound, through its constituent components, presents a multi-faceted approach to acne treatment, combining astringent, mild antimicrobial, keratolytic, and soothing properties. However, there is a notable lack of quantitative in vitro studies directly comparing this compound to traditional acne treatments. The existing data on this compound is more descriptive, highlighting its bacteriostatic effects against a range of gram-positive bacteria rather than providing specific MIC values for C. acnes. Further in vitro research is required to quantitatively assess the antimicrobial, anti-inflammatory, and sebum-regulating efficacy of this compound in models relevant to acne pathogenesis to allow for a more direct comparison with established treatments.
References
- 1. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Effect of benzoyl peroxide on antioxidant status, NF-kappaB activity and interleukin-1alpha gene expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechnologia.pl [biotechnologia.pl]
benchmarking Alcloxa's wound healing properties against growth factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the wound healing properties of Alcloxa against key growth factors. While direct comparative clinical trials are limited, this document synthesizes available preclinical and in vitro data to offer a comprehensive overview of their respective mechanisms and efficacy.
Section 1: Mechanisms of Action
The therapeutic approaches of this compound and growth factors in wound healing are fundamentally different. This compound offers a multi-faceted approach by combining the properties of its two main components, while growth factors intervene at specific points in the wound healing cascade.
This compound: This compound is a complex of aluminum chlorohydrate and allantoin (B1664786).[1][2] Its mechanism is a synergy of these two components:
-
Allantoin: The primary active component for wound healing, allantoin promotes the proliferation of epithelial cells, which accelerates skin regeneration.[3][4] It also increases the water content of the extracellular matrix, enhancing skin smoothness and aiding in the removal of dead skin cells.[3][4] Allantoin has demonstrated an ability to modulate the inflammatory response.[5][6]
-
Aluminum Chlorohydrate: This component acts as an astringent, causing constriction of skin tissues.[3] This action helps to reduce inflammation and irritation.[3] It also possesses antimicrobial properties, which can be beneficial in preventing wound infections.[1][7]
Growth Factors: These are naturally occurring proteins that act as signaling molecules to regulate the complex process of wound healing.[5] They are involved in all phases of healing, from inflammation to tissue remodeling.[6] Key growth factors in wound healing include:
-
Platelet-Derived Growth Factor (PDGF): A potent mitogen for cells of mesenchymal origin, PDGF stimulates the chemotaxis and proliferation of fibroblasts and smooth muscle cells.[8][9] It plays a crucial role in the formation of granulation tissue.[6]
-
Epidermal Growth Factor (EGF): EGF is critical for stimulating the proliferation and migration of keratinocytes, which is essential for re-epithelialization, the process of covering the wound with new skin.[6][10]
-
Fibroblast Growth Factor (FGF): The FGF family, particularly basic FGF (bFGF), promotes the proliferation of fibroblasts and endothelial cells, leading to angiogenesis (the formation of new blood vessels) and granulation tissue formation.[4][11]
-
Transforming Growth Factor-Beta (TGF-β): This growth factor has a broad spectrum of effects, regulating inflammation, collagen synthesis, and tissue remodeling.[1][6] It is a potent stimulator of extracellular matrix production.[1]
-
Vascular Endothelial Growth Factor (VEGF): As its name suggests, VEGF is a key regulator of angiogenesis, a critical process for supplying oxygen and nutrients to the healing wound.[6]
Section 2: Comparative Efficacy - Preclinical and In Vitro Data
The following tables summarize quantitative data from various studies on this compound's active component, allantoin, and several key growth factors. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions may have varied.
Table 1: Effect on Wound Closure and Re-epithelialization
| Compound/Growth Factor | Model System | Concentration/Dose | Key Findings |
| Allantoin | Wistar Rats (excisional wound) | 5% Emulsion | Significant difference in wound contraction on day 3 compared to the untreated group.[5] |
| Allantoin | Wistar Rats (excisional wound) | Pectin/Allantoin Hydrogel | Reduced total healing time by approximately 71.43%, achieving total closure in 15 days (vs. ~21 days for control).[12][13] |
| PDGF-BB | Rabbit Ear (excisional wound) | Not specified | Significantly augmented extracellular matrix formation and healing in 10-day wounds compared with controls.[14] |
| EGF | Mice (full-thickness excisional wound) | Not specified | Topical application improved the healing rate (90.54% vs. 72.73% on day 14).[10] |
| bFGF | Wounded animals | bFGF-impregnated gelatin sheet | Showed significantly faster wound closure compared with all other groups at day 7.[15] |
Table 2: Effect on Cellular Proliferation and Migration
| Compound/Growth Factor | Cell Type | Assay | Concentration/Dose | Key Findings |
| Allantoin | Fibroblast cells | Scratch Assay | 50 μg/mL | Comparable cell migration and wound closure rate to the positive control.[7][16] |
| PDGF-BB | Fibroblasts and Pericytes | Migration Assay | 10 ng/ml | Completely closed scratch wounds after 72 hours.[17] |
| EGF | A549 and HK2 cells | Wound Healing Assay | 100ng/ml | EGF-stimulated cells closed the wound faster than control.[18] |
| bFGF | Human Dermal Fibroblasts | Cytoproliferation Assay | 50 ng/mL | >90% closure of the wound area in the human dermal fibroblast monolayer after 24 h.[3] |
Table 3: Effect on Granulation Tissue and Collagen Synthesis
| Compound/Growth Factor | Model System | Concentration/Dose | Key Findings |
| Allantoin | Wistar Rats (excisional wound) | 5% Emulsion | Stimulated fibroblastic proliferation and extracellular matrix synthesis.[19] |
| PDGF-BB | Rabbit Ear (excisional wound) | Not specified | Markedly increased macrophage influx and GAG deposition.[14] |
| EGF | Rats (subcutaneous polyvinyl alcohol sponges) | 1 microgram/day | Significantly increased hydroxyproline (B1673980) (collagen) content.[20] |
| TGF-β1 | Rabbit Ear (excisional wound) | Not specified | Selectively induced significantly more mature collagen bundles at the leading edge of new granulation tissue.[14] |
Section 3: Experimental Protocols
3.1 In Vivo Excisional Wound Healing Model (Rat)
-
Objective: To evaluate the effect of a topical agent on the rate of wound closure and tissue regeneration in a living organism.
-
Animal Model: Typically, adult Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are anesthetized, and the dorsal hair is shaved and the skin disinfected.
-
A full-thickness excisional wound of a standardized diameter (e.g., 8 mm) is created using a sterile biopsy punch.
-
Animals are divided into treatment groups: a negative control (no treatment), a vehicle control (the base formulation without the active ingredient), and one or more experimental groups receiving the test compound (e.g., this compound or a growth factor) in a suitable vehicle.
-
The test formulations are applied topically to the wounds, often daily.
-
Wound closure is monitored at regular intervals (e.g., days 0, 3, 7, 14, 21) by tracing the wound area or capturing digital images. The percentage of wound contraction is calculated.
-
At the end of the study, wound tissue is excised for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammation.[12]
-
3.2 In Vitro Scratch Assay
-
Objective: To assess the effect of a substance on cell migration and proliferation, mimicking the closure of a wound.
-
Cell Culture: A confluent monolayer of cells (e.g., fibroblasts or keratinocytes) is grown in a multi-well plate.
-
Procedure:
-
A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with a medium containing the test compound at various concentrations or a control vehicle.
-
The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.
-
The area of the scratch is measured over time to quantify the rate of cell migration and wound closure.[6][21]
-
3.3 Fibroblast Proliferation Assay (MTT Assay)
-
Objective: To quantify the effect of a compound on the proliferation of fibroblasts.
-
Procedure:
-
Fibroblasts are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound or a control.
-
After a set incubation period (e.g., 24-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[22]
-
Section 4: Signaling Pathways and Experimental Workflow
4.1 Signaling Pathways
The following diagrams illustrate the simplified signaling pathways involved in the action of key growth factors in wound healing.
References
- 1. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Sugar-coating wound repair: A review of FGF-10 and dermatan sulfate in wound healing and their potential application in burn wounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Peptide Derived from Platelet-Derived Growth Factor (PDGF-BB) into a Potential Drug Candidate for the Treatment of Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of platelet-derived growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Platelet-derived growth factor-BB and transforming growth factor beta 1 selectively modulate glycosaminoglycans, collagen, and myofibroblasts in excisional wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Control-released Basic Fibroblast Growth Factor in Wound Healing: Histological Analyses and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Platelet-Derived Growth Factor-β Receptor Activation Is Essential for Fibroblast and Pericyte Recruitment during Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Epidermal growth factor increases granulation tissue formation dose dependently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. moodle2.units.it [moodle2.units.it]
- 22. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Alcloxa's Antimicrobial Spectrum: A Comparative Analysis Against Clinically Relevant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial performance of Alcloxa against other common antimicrobial agents, supported by available experimental data. It is intended to be an objective resource for researchers and professionals in the field of drug development.
Introduction to this compound
This compound is a complex of aluminum chlorohydrate and allantoin (B1664786).[1][2] Its antimicrobial properties are primarily attributed to the aluminum component, which exerts an astringent effect.[1] This action is believed to create an environment that is unfavorable for microbial growth by precipitating proteins, altering local pH, and reducing water availability.[3] this compound is characterized as having mild, bacteriostatic antimicrobial properties, with a notable efficacy against Gram-positive bacteria.[1][3]
Comparative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and two other widely used topical antimicrobial agents, Triclosan and Chlorhexidine. It is important to note that the experimental conditions, such as concentration and specific methodology, may vary between studies, making direct comparisons challenging.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Concentration | Test Method | Result |
| Staphylococcus aureus | 0.2% | Agar (B569324) Diffusion | 6 mm zone of inhibition[3] |
| Pityrosporum ovale | 0.2% | Agar Diffusion | 20 mm zone of inhibition[3] |
| Bacillus subtilis | 0.2% | Agar Diffusion | Bacteriostatic[3] |
| Proteus vulgaris | 0.2% | Agar Diffusion | Bacteriostatic[3] |
Table 2: Antimicrobial Activity of Triclosan
| Test Organism | Concentration | Test Method | Result |
| Staphylococcus aureus | 0.025 - 1 mg/L | Broth Microdilution | MIC range[4] |
| Proteus mirabilis & Proteus vulgaris | < 1 µg/ml | Broth and Agar Dilution | MIC |
Table 3: Antimicrobial Activity of Chlorhexidine
| Test Organism | Concentration | Test Method | Result |
| Staphylococcus aureus | 0.5 - 16 mg/L | Broth Microdilution | MIC range for MRSA strains[5] |
| Proteus mirabilis | 10 - 800 µg/ml | Broth Dilution | MIC range[6] |
Experimental Protocols
The most cited method for evaluating the antimicrobial spectrum of this compound is the agar diffusion test. A standardized protocol for this method, often referred to as the Kirby-Bauer test, is detailed below.
Agar Diffusion Method (Kirby-Bauer Test)
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate inoculated with a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the antimicrobial agent (or a specified volume of a solution placed in a well created in the agar) is placed on the surface of the inoculated plate.
-
Incubation: The plate is incubated under optimal conditions for the growth of the test microorganism (typically 24-48 hours at 35-37°C).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk or well, where microbial growth is inhibited, is measured in millimeters.
Mechanism of Action and Signaling Pathways
The antimicrobial mechanism of this compound is understood to be a multi-faceted process primarily driven by its aluminum component. At present, specific microbial signaling pathways targeted by this compound have not been extensively elucidated in publicly available literature. The primary proposed mechanisms are:
-
Protein Precipitation: The aluminum salts in this compound act as an astringent, causing the precipitation of microbial proteins, which can disrupt cellular function.
-
Environmental Alteration: this compound can alter the local pH of the environment, creating conditions that are suboptimal for the growth of many pathogenic microorganisms.
-
Reduction of Water Activity: By its chemical nature, the aluminum salt component can reduce the amount of available water, thereby inhibiting microbial proliferation.
The allantoin component of this compound is primarily associated with skin soothing and healing properties and is not considered to be the primary antimicrobial agent in the complex.
Below is a diagram illustrating the proposed antimicrobial mechanism of this compound and the workflow for its evaluation.
Caption: Proposed mechanism of this compound and susceptibility testing workflow.
References
- 1. akema.it [akema.it]
- 2. biotechnologia.pl [biotechnologia.pl]
- 3. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 4. Frontiers | Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 5. This compound | C4H9Al2ClN4O7 | CID 136146352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Alcloxa and Zinc Oxide in Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alcloxa and zinc oxide, focusing on their respective roles and mechanisms in supporting and influencing skin barrier function. The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways to facilitate a comprehensive understanding for research and development applications.
Comparative Data on Skin Barrier Function
Table 1: Effect on Transepidermal Water Loss (TEWL)
| Compound | Concentration | Study Population/Model | Key Findings |
| This compound (inferred from its components) | |||
| Allantoin (B1664786) | 0.3% | Patients with eczema-prone skin | A moisturizer containing allantoin reduced TEWL by 27% within two weeks.[1] |
| Aluminum Chlorohydrate | Not specified | Healthy volunteers (axillae) | Treatment with aluminum chloride was associated with a 53.1% increase in TEWL after 168 days.[2] |
| Zinc Oxide | 20% Ointment | Patients with pressure ulcers | TEWL decreased from a baseline of 60.2 g/m²h to 30.4 g/m²h after 4 weeks of treatment.[3] |
| 20% Ointment | Patients with venous leg ulcers | TEWL decreased from a baseline of 60 g/m²h to 33 g/m²h after 4 weeks of treatment.[3] |
Table 2: Effect on Skin Hydration
| Compound | Concentration | Study Population/Model | Key Findings |
| This compound (inferred from its components) | |||
| Allantoin | Not specified | General skincare | Allantoin has a moisturizing effect by increasing the water content of the extracellular matrix.[4][5] |
| Aluminum Chlorohydrate | Not specified | General skincare | Primarily acts as an astringent and antiperspirant by constricting sweat ducts; direct impact on skin hydration is not well-documented.[6] |
| Zinc Oxide | 22% Cream | General skincare | Forms a protective barrier that helps retain moisture.[7] |
| 20% Ointment | General skincare | Possesses moisture barrier properties.[8] | |
| Mixed with petroleum jelly | Older patients with incontinence | Enhanced skin hydration.[9] |
Mechanism of Action and Signaling Pathways
This compound
This compound is a complex of aluminum chlorohydrate and allantoin, and its effects on the skin barrier are a composite of these two components.
-
Allantoin: This component is known for its soothing, moisturizing, and keratolytic properties.[4][5] It promotes cell proliferation and wound healing by stimulating fibroblastic activity and extracellular matrix synthesis.[10] Allantoin is believed to enhance skin hydration by increasing the water content of the extracellular matrix and may upregulate the expression of key proteins involved in moisture retention.[11] It has also been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway.[11]
-
Aluminum Chlorohydrate: As an astringent, aluminum chlorohydrate causes the contraction of skin tissues and the precipitation of proteins, which can temporarily block sweat ducts.[11] This astringent action, while beneficial for antiperspirant effects, may contribute to an increase in transepidermal water loss as suggested by some studies.[2]
Zinc Oxide
Zinc oxide is a well-established skin protectant that forms a physical barrier on the skin's surface.[8] This barrier helps to repel moisture and protect the skin from irritants.[8] Beyond its barrier function, zinc oxide possesses anti-inflammatory, antimicrobial, and wound-healing properties.[7] It has been shown to modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokines.[12] Zinc is also an essential element for keratinocyte proliferation and migration, which are critical processes in skin barrier repair.[13]
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.
Instrumentation: Tewameter® (e.g., TM 300)
Workflow:
Detailed Protocol:
-
Subject Acclimatization: Subjects should rest for at least 20-30 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) before measurements are taken.[14]
-
Test Site Selection: Mark the test areas on the skin, typically on the volar forearm. Ensure the skin is clean and dry.
-
Baseline Measurement: Before product application, take baseline TEWL readings from the marked test sites.
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test area.
-
Measurement Timepoints: Conduct measurements at predetermined time intervals after product application (e.g., 1, 2, 4, 8, 24 hours).
-
Probe Placement: Place the Tewameter® probe perpendicular to the skin surface with light, constant pressure. Avoid any lateral movement during the measurement.
-
Data Recording: The instrument measures the water vapor gradient and calculates the TEWL in g/m²h. Record the stable value displayed by the device.
Measurement of Skin Hydration
Objective: To assess the water content of the stratum corneum.
Instrumentation: Corneometer® (e.g., CM 825)
Workflow:
Detailed Protocol:
-
Subject Acclimatization: Subjects should acclimate for 15-20 minutes in a controlled environment.[14]
-
Test Site Selection: Define and mark the test areas on the skin, such as the middle third of the forearm.[14]
-
Baseline Measurement: Take baseline hydration readings before applying any product.
-
Product Application: Apply a standardized amount of the test product to the specified area.[2]
-
Measurement Timepoints: Perform measurements at scheduled intervals post-application.
-
Probe Placement: Gently press the Corneometer® probe onto the skin surface. The instrument measures the skin's capacitance, which correlates with its water content.[3]
-
Data Recording: The measurement is displayed in arbitrary units (A.U.). Record the value for each time point.[14]
Conclusion
Based on the available evidence, both this compound and zinc oxide offer beneficial properties for the skin, albeit through different primary mechanisms.
Zinc oxide has a more robust body of evidence supporting its direct role in enhancing skin barrier function. Its ability to form a physical barrier, reduce inflammation, and promote wound healing makes it a reliable agent for protecting and repairing the skin. The quantitative data available demonstrates its effectiveness in reducing TEWL.
This compound's effect on the skin barrier is more complex due to its dual composition. The allantoin component offers moisturizing and regenerative properties that are conducive to a healthy skin barrier. However, the astringent nature of the aluminum chlorohydrate component could potentially counteract these benefits by increasing TEWL, as suggested by some findings.
For researchers and drug development professionals, the choice between these two ingredients would depend on the specific application and desired outcome. Zinc oxide appears to be a more straightforward choice for applications primarily focused on barrier protection and repair. This compound may be more suitable for formulations where a combination of soothing, moisturizing, and astringent properties is desired, though further research is warranted to fully elucidate its net effect on skin barrier function.
References
- 1. The Science of Allantoin: How It Accelerates Skin Healing and Recovery | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 2. jmcscientificconsulting.com [jmcscientificconsulting.com]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. cosmeticscience.net [cosmeticscience.net]
- 5. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. Articles [globalrx.com]
- 9. jru.edu.in [jru.edu.in]
- 10. Effect of Different Skin Creams on TEWL [clinicaltrials.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Synergistic Effects of Alcloxa with Other Wound Healing Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alcloxa, a complex of aluminum chlorohydrate and allantoin (B1664786), presents a dual-action approach to wound healing. Allantoin is known to promote cellular proliferation and moisturization, while aluminum chlorohydrate provides astringent and antimicrobial properties.[1][2] This guide offers an objective comparison of this compound's potential synergistic effects when combined with other common wound healing agents. Due to the limited direct research on this compound in combination therapies, this analysis synthesizes data on its individual components to explore potential synergies and provide a framework for future research.
Synergistic Potential with Antimicrobial Agents
Infections are a major impediment to wound healing. Combining a healing promoter like this compound with antimicrobial agents can offer a two-pronged approach to wound management. The astringent nature of this compound's aluminum component can create an environment less conducive to microbial growth, potentially enhancing the efficacy of traditional antibiotics and other antimicrobial agents like silver nanoparticles.
Comparative Data: this compound Components with Antimicrobial Agents
| Combination Therapy | Agent Alone | Key Quantitative Findings | Study Type |
| Hydrogel with Allantoin and Silver Nanoparticles | Standard Dressing (Vaseline gauze, 0.5% acetic acid, 1% betadine) | Average onset of epithelialization: 4.5 days vs. 6.4 days. Average pain intensity: 5/10 vs. 7/10.[3] | Randomized Clinical Trial (Second-Degree Burns) |
| 20% Aluminum Potassium Sulfate | Meropenem | Mean inhibition zone against Staphylococcus species: 29.5 mm vs. 26.1 mm.[4] | In Vitro (Well Diffusion Method) |
| 20% Aluminum Potassium Sulfate | Amoxycillin/Clavulanate | Mean inhibition zone against Staphylococcus species: 29.5 mm vs. 20.2 mm.[4] | In Vitro (Disk Diffusion Method) |
| Magnesium Aluminum Layer Double Hydroxide with Amoxicillin/Doxycycline | Control (untreated) and Mg/Al alone | Complete epithelial healing with normal vasculature vs. severe damage to the epithelial surface.[5][6][7] | In Vivo (Rat model) |
Synergistic Potential with Growth Factors
Growth factors are pivotal in orchestrating the complex process of wound healing, influencing cell proliferation, migration, and differentiation. The proliferative effects of allantoin may be amplified when combined with growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), which are known to stimulate keratinocyte and fibroblast activity, respectively.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other wound healing agents are likely mediated through the modulation of key signaling pathways involved in tissue repair.
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
The TGF-β pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, fibroblast proliferation, and extracellular matrix deposition. Allantoin has been shown to modulate the inflammatory response and stimulate fibroblastic proliferation and extracellular matrix synthesis, suggesting a potential interaction with the TGF-β pathway.[8] The combination of allantoin with agents like silver nanoparticles, which can also influence TGF-β1 expression, may lead to a more robust and regulated healing response.[9][10][11]
TGF-β Signaling Pathway Modulation
Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and migration, all of which are essential for wound closure. Growth factors like EGF and FGF are potent activators of this pathway. It is hypothesized that allantoin's proliferative effects could be mediated, in part, through the modulation of the MAPK/ERK pathway. A synergistic effect could arise from the combined stimulation of this pathway by both allantoin and a growth factor, leading to enhanced fibroblast and keratinocyte activity.
MAPK/ERK Signaling Pathway
Experimental Protocols
In Vitro Scratch Assay
This assay is a common method to study cell migration and proliferation, key processes in wound healing.
-
Cell Culture: A confluent monolayer of human dermal fibroblasts or keratinocytes is cultured in a multi-well plate.
-
"Wound" Creation: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are treated with the test compounds: this compound alone, the other agent alone, a combination of this compound and the other agent, and a control (vehicle).
-
Imaging: The "wound" area is imaged at regular intervals (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: The area of the scratch is measured over time to quantify the rate of cell migration and wound closure. A significantly faster closure rate in the combination group compared to the individual agent groups indicates synergy.
In Vitro Scratch Assay Workflow
In Vivo Excisional Wound Model
This model provides a more physiologically relevant assessment of wound healing.
-
Animal Model: Typically, rats or mice are used.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal side of the animal.
-
Treatment Groups: The wounds are treated topically with a control vehicle, this compound, the other agent, or a combination of both.
-
Wound Closure Measurement: The wound area is measured at regular intervals until complete closure.
-
Histological Analysis: At the end of the study, tissue samples are collected for histological analysis to assess parameters like re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Data Analysis: The rate of wound closure and histological scores are compared between the groups to determine synergistic effects.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other wound healing agents is still emerging, the analysis of its individual components, allantoin and aluminum compounds, suggests a strong potential for beneficial interactions. The combination of allantoin's pro-healing properties and the astringent and antimicrobial-enhancing effects of aluminum compounds presents a compelling case for its use in combination therapies. Future research should focus on direct, controlled studies of this compound in combination with a broader range of wound healing agents, including growth factors and various antimicrobials, to fully elucidate its synergistic potential and optimize its clinical application in wound care.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Comparison of the Efficacy of Hydrogel-Based Wound Dressing Containing Allantoin and Silver Nanoparticles in the Treatment of Second-Degree Burn Wounds - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. New Approach in Ulcer Prevention and Wound Healing Treatment using Doxycycline and Amoxicillin/LDH Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Silver Nanoparticles in Wound Healing: Evaluation of In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Alcloxa Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Alcloxa is paramount for ensuring product quality, efficacy, and safety. This compound, a complex of aluminum chlorohydrate and allantoin (B1664786), requires robust analytical methods for its determination in various formulations. As no single method is universally superior, cross-validation of different analytical techniques is crucial for verifying the accuracy and reliability of results. This guide provides an objective comparison of common analytical methods for the quantification of the aluminum component of this compound, supported by performance data from validation studies.
Comparative Analysis of Analytical Methods
The quantification of this compound is typically achieved by measuring its aluminum content. The following table summarizes the performance characteristics of several common analytical methods used for aluminum quantification, which can be applied to the analysis of this compound.
| Parameter | HPLC with Pre-column Derivatization | Ion Chromatography (IC) | Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) | UV-Vis Spectrophotometry | Complexometric Titration |
| Principle | Chromatographic separation of a derivatized aluminum complex followed by UV or fluorescence detection. | Ion-exchange chromatographic separation of aluminum ions followed by post-column derivatization and UV detection. | Atomization of the sample in a graphite furnace and measurement of the absorption of light by free aluminum atoms. | Formation of a colored complex with a chromogenic agent and measurement of its absorbance. | Titration of aluminum with a complexing agent (e.g., EDTA) to a visual or potentiometric endpoint. |
| Linearity Range | 3.7–30.6 µg/mL[1] | Not explicitly stated, but method validated for antiperspirant and antacid samples.[2] | 5–45 µg/L[3][4] | 1-10 ppm (Alizarin Red S)[5], 10-125 mg/L (Alizarin S)[6][7] | Dependent on titrant concentration.[8] |
| Limit of Detection (LOD) | Not explicitly stated, LOQ is 3.74 µg/mL.[1] | Not explicitly stated.[2] | 1.30 µg/L[3][4] | 0.0548 mg/L[6][9] | Not applicable for standard titration. |
| Limit of Quantification (LOQ) | 3.74 µg/mL[1] | Not explicitly stated.[2] | 4.10 µg/L[3][4] | 0.1659 mg/L[6][9] | Not applicable for standard titration. |
| Accuracy (% Recovery) | 96–101%[1] | 99.9–100% (in antacids)[2][10] | 102.29–106.81%[3][4] | 80-110%[6][9] | Not explicitly stated. |
| Precision (% RSD) | Intra-assay: <3.8%, Inter-assay: <5.4%[1] | Not explicitly stated.[2] | Repeatability: 1.83%, Intermediate Precision: 4.61%[3][4] | <11%[6][9] | <0.3%[11] |
| Key Advantages | High selectivity and sensitivity. | Good for complex matrices. | Extremely high sensitivity, suitable for trace analysis. | Simple, rapid, and cost-effective. | High precision and accuracy, well-established method. |
| Key Limitations | Requires derivatization step, can be time-consuming. | Requires specialized IC system and post-column reactor. | Susceptible to matrix interferences, requires careful sample preparation. | Lower selectivity, potential for interference from other metal ions. | Less sensitive than instrumental methods, requires larger sample volumes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the complexation of aluminum with a chromogenic or fluorogenic agent prior to chromatographic separation and detection.
-
Sample Preparation: An accurately weighed portion of the sample containing this compound is dissolved in an appropriate solvent. A liquid-liquid extraction may be necessary to remove interfering substances.[1]
-
Derivatization: An aliquot of the sample solution is mixed with a solution of a derivatizing agent (e.g., quercetin) and a buffer to facilitate the formation of a stable aluminum complex.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and water, often with an acid modifier like trifluoroacetic acid.[1]
-
Flow Rate: Typically around 0.3-1.0 mL/min.[1]
-
Detection: UV-Vis or fluorescence detection at the wavelength of maximum absorbance/emission of the aluminum complex.[1]
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known aluminum concentrations that have undergone the same derivatization procedure.
Ion Chromatography (IC)
This technique is suitable for the determination of aluminum in complex matrices like antiperspirants.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as dilute sodium hydroxide, followed by sonication and dilution. The final solution is filtered before injection.[2][10]
-
Chromatographic Conditions:
-
Column: A cation-exchange column is used for the separation of aluminum ions.[2]
-
Eluent: An acidic solution is typically used as the mobile phase.
-
Post-column Derivatization: After separation, the eluate is mixed with a colorimetric reagent (e.g., Tiron) in a post-column reactor to form a colored complex.[2]
-
Detection: The absorbance of the colored complex is measured using a UV-Vis detector at the appropriate wavelength.[2]
-
-
Quantification: The concentration of aluminum is determined by comparing the peak area of the sample to a calibration curve prepared from aluminum standards.
Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)
GF-AAS is a highly sensitive method for the determination of trace amounts of aluminum.
-
Sample Preparation: A small, accurately measured amount of the sample is diluted with deionized water or a suitable solvent. For complex matrices, acid digestion may be required to liberate the aluminum ions.
-
Instrumental Analysis:
-
An aliquot of the prepared sample is injected into a graphite tube in the spectrometer.
-
The sample is subjected to a programmed heating sequence to dry, ash, and finally atomize the sample.
-
A light beam from a hollow cathode lamp specific for aluminum is passed through the atomic vapor.
-
The amount of light absorbed by the aluminum atoms is measured and is proportional to the concentration of aluminum in the sample.[12]
-
-
Quantification: A calibration curve is generated using aluminum standard solutions of known concentrations.
UV-Visible Spectrophotometry
This is a simple and rapid colorimetric method for aluminum quantification.
-
Sample Preparation: The sample is dissolved in a suitable solvent to an appropriate concentration.
-
Color Development: A chromogenic agent, such as Alizarin Red S or 8-hydroxyquinoline-5-sulphonic acid, is added to the sample solution, along with a buffer to maintain the optimal pH for complex formation.[5][13]
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax) of the aluminum complex using a UV-Vis spectrophotometer.[13]
-
Quantification: The aluminum concentration is calculated from a calibration curve prepared using standard aluminum solutions treated with the same chromogenic agent.
Complexometric Titration
This classical analytical method is based on the reaction of aluminum ions with a complexing agent.
-
Sample Preparation: An accurately weighed sample is dissolved in water or a suitable solvent. An acid may be added to ensure all the aluminum is in a reactive form.
-
Titration Procedure:
-
A known excess of a standardized solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), is added to the sample solution.
-
The solution is heated to ensure complete complexation of the aluminum with EDTA.[8][14]
-
The excess, unreacted EDTA is then back-titrated with a standardized solution of a metal ion (e.g., zinc sulfate) using a suitable indicator.[8]
-
-
Calculation: The amount of aluminum in the sample is calculated based on the amount of EDTA that reacted with it.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the dual mechanism of action of this compound, where the aluminum component acts as an antiperspirant and the allantoin component provides a soothing effect.
Caption: Mechanism of action of this compound.
Workflow for Cross-Validation of Analytical Methods
The diagram below outlines a logical workflow for the cross-validation of different analytical methods for the quantification of this compound.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. laccei.org [laccei.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. titrations.info [titrations.info]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. Development of a Quantitative Determination Method for Aluminum Ions in Adsorbed Drugs Using Atomic Absorption Spectrometry with Electrothermal Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrdpl.com [ijrdpl.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
comparing the stability of different Alcloxa formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of two distinct Alcloxa formulations: a standard aqueous solution and an alcohol-soluble modified formulation (this compound A.S. Modified). The following data and protocols are presented to assist in the selection and development of stable this compound-based products.
Formulation Overview
-
Formulation A: Standard this compound Aqueous Solution (1% w/v)
-
A simple formulation consisting of this compound dissolved in purified water. This formulation is representative of basic aqueous systems.
-
-
Formulation B: this compound A.S. Modified Hydro-Alcoholic Solution (5% w/v)
-
Utilizes a modified this compound complexed with propylene (B89431) glycol to enhance solubility in hydro-alcoholic systems, as described in product literature[1]. This formulation is designed for applications requiring higher concentrations or alcohol-based vehicles.
-
Comparative Stability Data
The stability of Formulation A and Formulation B was assessed under long-term (25°C / 60% RH) and accelerated (40°C / 75% RH) storage conditions over a 12-month period. The results are summarized in the table below.
| Timepoint | Storage Conditions | Formulation | Appearance | pH | This compound Assay (%) |
| Initial | - | A | Clear, colorless solution | 4.5 | 100.2 |
| B | Clear, colorless solution | 4.6 | 99.8 | ||
| 3 Months | 25°C / 60% RH | A | Clear, colorless solution | 4.4 | 99.5 |
| B | Clear, colorless solution | 4.6 | 99.6 | ||
| 40°C / 75% RH | A | Clear, colorless solution | 4.2 | 98.1 | |
| B | Clear, colorless solution | 4.5 | 99.2 | ||
| 6 Months | 25°C / 60% RH | A | Clear, colorless solution | 4.4 | 98.9 |
| B | Clear, colorless solution | 4.5 | 99.4 | ||
| 40°C / 75% RH | A | Slight opalescence | 4.0 | 96.5 | |
| B | Clear, colorless solution | 4.4 | 98.8 | ||
| 12 Months | 25°C / 60% RH | A | Slight opalescence | 4.3 | 97.8 |
| B | Clear, colorless solution | 4.5 | 99.1 | ||
| 40°C / 75% RH | A | Opalescent with precipitate | 3.8 | 92.3 | |
| B | Clear, colorless solution | 4.3 | 97.9 |
Experimental Protocols
The following methodologies were employed for the stability testing of the this compound formulations.
Long-Term and Accelerated Stability Testing
-
Objective: To evaluate the physical and chemical stability of Formulation A and Formulation B under specified storage conditions over time, following ICH Q1A(R2) guidelines.
-
Methodology:
-
Samples of each formulation were stored in sealed, inert containers.
-
Containers were placed in stability chambers maintained at:
-
Long-term conditions: 25°C ± 2°C and 60% RH ± 5% RH.
-
Accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.
-
-
Samples were withdrawn at initial, 3, 6, and 12-month time points for analysis.
-
At each time point, the samples were evaluated for Appearance, pH, and this compound Assay.
-
Analytical Procedures
-
Appearance: Visual inspection against a black and white background for clarity, color, and presence of particulate matter.
-
pH Measurement: The pH of each formulation was measured at room temperature using a calibrated pH meter.
-
This compound Assay (Hypothetical HPLC Method): A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to quantify the amount of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A suitable buffered aqueous-organic mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: A standard solution of this compound of known concentration was prepared in the mobile phase.
-
Sample Preparation: Formulation samples were diluted with the mobile phase to a suitable concentration.
-
Analysis: The amount of this compound was calculated by comparing the peak area of the sample to that of the standard.
-
Visualizations
Experimental Workflow for Comparative Stability Study
Caption: Workflow for the comparative stability testing of this compound formulations.
Discussion
The results indicate that Formulation B, containing this compound A.S. Modified, exhibits greater stability compared to the standard aqueous solution (Formulation A), particularly under accelerated conditions. Formulation A showed signs of physical instability (opalescence and precipitation) and a more significant degradation of this compound at 40°C. The pH of Formulation A also decreased more substantially, which could contribute to the degradation of this compound, as it is known to be stable within a pH range of 3-8[2]. The enhanced stability of Formulation B is likely due to the complexation of this compound with propylene glycol, which may protect the molecule from hydrolysis and other degradation pathways[1].
These findings suggest that for formulations requiring long-term stability, especially those that may be exposed to higher temperatures, the use of a modified form of this compound, such as this compound A.S. Modified, is recommended. The choice of excipients and the overall formulation composition play a critical role in the stability of the final product. Further studies could investigate the specific degradation products formed in each formulation to better understand the degradation pathways.
References
Alcloxa versus traditional astringents: a comparative efficacy study
For Immediate Release
This guide provides a detailed comparison of the efficacy of Alcloxa against traditional astringents, offering valuable insights for researchers, scientists, and drug development professionals. The following sections objectively evaluate their mechanisms of action, present available performance data, and outline experimental protocols for assessing astringent efficacy.
Introduction to Astringents
Astringents are substances that cause the contraction of skin cells and other body tissues, primarily by precipitating proteins.[1] This action helps to reduce secretions, tighten pores, and form a protective layer on the skin. Traditional astringents, such as witch hazel and salicylic (B10762653) acid, have long been utilized in dermatological and cosmetic formulations for their ability to control oiliness and refine skin texture. This compound, a complex of aluminum chlorhydroxy allantoinate, represents a newer generation of astringent with a multi-faceted mechanism of action.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference in the mechanism of action between this compound and traditional astringents lies in their composition and interaction with skin proteins.
This compound is a dual-component compound that combines the astringent properties of aluminum salts with the soothing and healing properties of allantoin (B1664786).[2][3]
-
Aluminum Component: The aluminum salts in this compound act as the primary astringent. They work by precipitating proteins in the sweat gland ducts and on the skin surface, forming a temporary plug.[4] This action physically constricts the tissue and reduces the secretion of sweat and sebum.
-
Allantoin Component: Allantoin is known for its keratolytic, moisturizing, and soothing properties. It promotes cell proliferation and wound healing, which can help to mitigate the potential irritation sometimes associated with aluminum salts.[3]
Traditional Astringents , such as witch hazel and salicylic acid, operate through different primary mechanisms:
-
Witch Hazel: The astringent effect of witch hazel is largely attributed to its high tannin content.[5] Tannins are polyphenolic compounds that bind to and precipitate proteins, leading to the tightening of skin and pores.[5]
-
Salicylic Acid: While also considered an astringent, salicylic acid's primary mechanism is keratolytic. It exfoliates the skin and helps to unclog pores. Its astringent properties contribute to reducing sebum secretion.[6]
Comparative Efficacy: A Data-Driven Analysis
Direct comparative clinical studies between this compound and traditional astringents are limited in the public domain. However, by examining independent studies on each, we can draw inferences about their relative efficacy in key performance areas.
Sebum Control:
Excessive sebum production is a primary target for astringent formulations. Studies on salicylic acid have demonstrated a significant reduction in sebum levels. A 21-day clinical trial of a salicylic acid-containing gel showed a 23.65% decrease in sebum levels.[6][7] Another study on a sebum control essence reported a 30.05% reduction in skin oil content after 28 days.[8] While patients using a 5% aluminum chloride hexahydrate solution (a component of this compound) reported increased skin dryness, the study did not find a significant effect on the sebum excretion rate itself, suggesting the sensation of dryness may be due to other factors.[9]
Pore Size Reduction:
The astringent action of these compounds leads to a visible, though often temporary, reduction in the appearance of pores. Witch hazel is widely recognized for its ability to tighten pores.[10][11] The tannins in witch hazel contribute to this effect by constricting the skin tissue.[5] this compound is also formulated to minimize the appearance of pores through its astringent properties.[2] A study on a serum containing salicylic and lipohydroxy acids showed statistically significant improvements in skin pore density.[12]
Anti-inflammatory and Soothing Effects:
This compound's allantoin component provides notable anti-inflammatory and soothing benefits, making it suitable for sensitive skin.[3] Witch hazel also possesses anti-inflammatory properties, which can help to soothe irritated skin.[5] While effective as an astringent, salicylic acid can sometimes cause mild, transient itching or irritation in a small percentage of users.[6][13]
Table 1: Summary of Efficacy Data
| Feature | This compound | Traditional Astringents (Salicylic Acid) | Traditional Astringents (Witch Hazel) |
| Primary Mechanism | Protein precipitation (Aluminum) & Cell proliferation/soothing (Allantoin) | Keratolytic & Sebum reduction | Protein precipitation (Tannins) |
| Sebum Reduction | Subjective reports of dryness, but no significant measured reduction in one study.[9] | 23.65% reduction in 21 days.[6][7] | Known to control oil production.[5] |
| Pore Size Reduction | Astringent action intended to reduce pore appearance.[2] | Significant improvement in pore density.[12] | Astringent action tightens pores.[10][11] |
| Anti-inflammatory | Yes (due to Allantoin).[3] | Can cause mild, transient irritation in some users.[6] | Yes.[5] |
Experimental Protocols
To facilitate further comparative research, this section details established methodologies for evaluating the efficacy of astringent products.
Protocol 1: In-Vivo Assessment of Sebum Secretion
Objective: To quantify the effect of a topical astringent on sebum production.
Materials:
-
Sebumeter® SM815 or Sebutape®
-
Test product (e.g., this compound-containing lotion)
-
Placebo/control product
-
Volunteer subjects with oily or combination skin
Procedure:
-
Subject Recruitment: Recruit a cohort of subjects with self-perceived oily skin. Subjects should refrain from using any topical treatments on the test area for a specified period before the study.[14]
-
Baseline Measurement: Acclimatize subjects in a controlled environment (temperature and humidity).[15] Measure baseline sebum levels on a designated area of the forehead or cheek using the Sebumeter® or by applying Sebutape®.[6][16]
-
Product Application: Apply a standardized amount of the test product to the designated test area and a placebo to a contralateral control site.
-
Post-application Measurements: At specified time intervals (e.g., 1, 2, 4, and 8 hours), measure sebum levels at the test and control sites.
-
Long-term Study: For chronic effects, subjects apply the product daily for a set period (e.g., 21 or 28 days), with sebum measurements taken at regular intervals.[6][8]
-
Data Analysis: Compare the percentage change in sebum levels from baseline between the active and placebo groups using appropriate statistical methods.
Protocol 2: In-Vivo Assessment of Pore Size
Objective: To quantify the effect of a topical astringent on the appearance of facial pores.
Materials:
-
High-resolution imaging system (e.g., VISIA-CR®)
-
Image analysis software
-
Test product
-
Placebo/control product
-
Volunteer subjects with enlarged pores
Procedure:
-
Subject Recruitment: Select subjects with visibly enlarged pores.
-
Baseline Imaging: Capture high-resolution images of the designated facial area (e.g., cheeks) under standardized lighting and positioning.
-
Product Application: Subjects apply the test product and a placebo to contralateral sides of the face daily for a predetermined period.
-
Follow-up Imaging: Capture images at specified follow-up visits under the same standardized conditions.
-
Image Analysis: Use image analysis software to quantify changes in pore parameters such as total pore area, number of pores, and average pore size.[17]
-
Data Analysis: Statistically compare the changes in pore parameters from baseline between the treated and control sides.
Protocol 3: In-Vitro Assessment of Astringency (Protein Precipitation Assay)
Objective: To quantify the astringent potential of a substance by measuring its ability to precipitate protein.
Materials:
-
Test substance (e.g., this compound solution, witch hazel extract)
-
Protein solution (e.g., bovine serum albumin or hemoglobin)[18]
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Reaction Mixture: Mix the test substance at various concentrations with the protein solution.[18]
-
Incubation: Allow the mixture to incubate for a specified time to allow for protein precipitation.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Quantification of Unbound Protein: Measure the protein concentration in the supernatant using a spectrophotometer.[18]
-
Calculation of Astringency: The astringent activity is calculated based on the amount of precipitated protein.[18]
Protocol 4: Assessment of Skin Irritation Potential
Objective: To evaluate the potential of a topical product to cause skin irritation.
Procedure: A human repeat insult patch test (HRIPT) is a standard method.[19]
-
Induction Phase: Apply patches containing the test material to the skin of human volunteers for a set number of applications over several weeks.
-
Rest Phase: A period with no patch application.
-
Challenge Phase: Apply a final patch to a naive skin site.
-
Scoring: Skin reactions (erythema, edema) are scored by a trained observer at specified time points after patch removal using a standardized scoring system.[19]
Signaling Pathways and Mechanisms of Action
The astringent and therapeutic effects of this compound and traditional astringents are mediated by distinct signaling pathways.
This compound:
The action of this compound is a composite of its two main components:
-
Aluminum Salts: The primary astringent effect of aluminum salts is a direct physicochemical interaction with proteins on the skin surface and within the sweat ducts, leading to their precipitation and the formation of a physical plug.[4] This is a non-receptor-mediated mechanism.
-
Allantoin: The soothing and healing properties of allantoin are more complex. It is suggested to modulate inflammatory responses, potentially through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[20] Allantoin also stimulates fibroblast proliferation and extracellular matrix synthesis, contributing to wound healing.[21]
Traditional Astringents (Tannin-based):
Tannins, the active components in many traditional astringents like witch hazel, exert their effect through direct interaction with proteins. This leads to the formation of protein-tannin complexes, causing a constricting sensation. Recent research also suggests that tannic acid can accelerate wound healing by activating the ERK 1/2 signaling pathway, which is involved in cell proliferation and migration.[22]
Experimental Workflow
A typical workflow for a comparative efficacy study of astringents is outlined below.
Conclusion
References
- 1. jru.edu.in [jru.edu.in]
- 2. deascal.com [deascal.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Assessment of dermal absorption of aluminium from a representative antiperspirant formulation using a (26Al)Al microtracer approach: a follow-up study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the Therapeutic Potential: Investigating the Impact of a Novel Witch Hazel Formula on Anti‐Inflammation and Antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy of a Salicylic Acid-Containing Gel on Acne Management and Skin Barrier Function: A 21-Day Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo study of the efficacy of a new sebum control essence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5% Aluminium chloride hexahydrate and sebum excretion rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moonandskin.com [moonandskin.com]
- 11. drbaileyskincare.com [drbaileyskincare.com]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. goodrx.com [goodrx.com]
- 14. fda.gov [fda.gov]
- 15. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. KR20130097341A - The evaluation method of astringent activity using protein quantification - Google Patents [patents.google.com]
- 19. pharmanet.com.br [pharmanet.com.br]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Keratolytic Activities of Alcloxa and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the keratolytic properties of alcloxa (B576445) and salicylic (B10762653) acid. While both compounds are recognized for their ability to promote desquamation of the stratum corneum, they operate through distinct mechanisms. This document summarizes their modes of action, presents established experimental protocols for evaluating keratolytic efficacy, and highlights the current gap in direct comparative data.
Mechanisms of Keratolytic Action
This compound: this compound is an aluminum salt of allantoin (B1664786).[1] Its keratolytic effects are attributed to the allantoin component.[2][3] Allantoin facilitates the natural shedding of superficial corneocytes by dissolving the intercellular matrix and disrupting the structure of keratin (B1170402).[3] This action not only helps in the removal of dead skin cells but also stimulates the proliferation of basal cells, exposing the more hydrated layers of the skin beneath.[2][3]
Salicylic Acid: Salicylic acid is a well-documented keratolytic agent that works by reducing the cohesion between corneocytes.[4][5] It achieves this by dissolving the intercellular cement that binds these cells together.[6] Furthermore, salicylic acid can lower the pH of the stratum corneum, which increases hydration and contributes to the softening of the skin.[5][7] Unlike some other keratolytics, salicylic acid's primary action is desmolytic, meaning it disrupts the cellular junctions rather than breaking down the keratin filaments themselves.[8]
Visualization of Keratolytic Mechanisms
The following diagrams illustrate the proposed mechanisms by which this compound and salicylic acid exert their keratolytic effects on the stratum corneum.
Caption: Mechanism of this compound's Keratolytic Action.
Caption: Mechanism of Salicylic Acid's Keratolytic Action.
Quantitative Comparison of Keratolytic Activity
Due to the absence of direct comparative data, a quantitative summary table cannot be provided at this time.
Experimental Protocols for a Comparative Study
To quantitatively assess and compare the keratolytic activities of this compound and salicylic acid, established in vivo and in vitro methodologies can be employed. The following protocols are based on methods described in the scientific literature for evaluating keratolytic agents.
In Vivo Method: Tape Stripping and Protein Quantification
This method provides a quantitative measure of stratum corneum removal.
Objective: To quantify the amount of stratum corneum removed after topical application of this compound and salicylic acid formulations.
Materials:
-
Test formulations (e.g., 2% this compound gel, 2% salicylic acid gel, vehicle control)
-
Adhesive tapes (e.g., D-Squame®, CuDerm)
-
Protein extraction solution (e.g., sodium hydroxide (B78521) solution)
-
Neutralizing solution (e.g., hydrochloric acid)
-
Detergent-compatible protein assay kit
-
Spectrophotometer
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with no pre-existing skin conditions on the test area (typically the volar forearm).
-
Test Site Demarcation: Mark multiple test sites on the forearms of each subject.
-
Baseline Measurements: Record baseline skin parameters (e.g., transepidermal water loss, erythema) using appropriate instrumentation.
-
Product Application: Apply a standardized amount of each test formulation to the designated sites and occlude with a patch.
-
Incubation: Leave the patches in place for a predetermined period (e.g., 3 or 6 hours).[10]
-
Tape Stripping: After the incubation period, remove the patches and perform sequential tape stripping on each test site (e.g., 20-25 consecutive strips).[10][11]
-
Protein Extraction: Immerse the tapes from each site into a protein extraction solution and agitate to extract the soluble stratum corneum proteins.[10]
-
Protein Quantification: Neutralize the protein extract and perform a colorimetric protein assay to determine the protein concentration, which correlates to the amount of stratum corneum removed.[10]
-
Data Analysis: Compare the mean protein amounts removed by each test formulation and the vehicle control using appropriate statistical analysis.
In Vivo Method: Measurement of Dye Removal
This method assesses the rate of desquamation by measuring the removal of a dye applied to the stratum corneum.
Objective: To evaluate the rate of skin peeling induced by this compound and salicylic acid formulations.
Materials:
-
Test formulations
-
Silver nitrate (B79036) solution and photographic developer (or other suitable skin stain)
-
Chromameter or other color-measuring device
Procedure:
-
Subject Recruitment and Site Demarcation: As described in the tape stripping protocol.
-
Skin Staining: Stain the stratum corneum at the test sites with silver nitrate followed by a photographic developer to create a dark, uniform color.[12]
-
Baseline Color Measurement: Measure the baseline color of the stained sites using a chromameter.
-
Product Application: Apply the test formulations to the stained areas.
-
Color Measurement over Time: Measure the color of the test sites at regular intervals (e.g., 24 and 48 hours) to quantify the removal of the stain, which corresponds to the rate of desquamation.[12]
-
Data Analysis: Compare the changes in color values over time for each test formulation.
Experimental Workflow Visualization
The following diagram outlines the key steps in a comparative in vivo study using the tape stripping and protein quantification method.
Caption: Workflow for Comparative Keratolytic Activity Study.
Conclusion
Both this compound and salicylic acid are established keratolytic agents with distinct mechanisms of action. While salicylic acid's effects are well-characterized and quantified in numerous studies, there is a notable absence of publicly available data directly comparing its keratolytic efficacy to that of this compound. To address this knowledge gap, rigorous, well-controlled studies employing standardized methodologies, such as those outlined in this guide, are necessary. Such research would provide valuable quantitative data to aid researchers, scientists, and drug development professionals in the selection and formulation of keratolytic agents for various dermatological applications.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | 1317-25-5 | Benchchem [benchchem.com]
- 3. biotechnologia.pl [biotechnologia.pl]
- 4. Cutaneous bioassay of salicylic acid as a keratolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Keratolytics and Emollients and Their Role in the Therapy of Psoriasis: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. 'Keratolytic' properties of benzoyl peroxide and retinoic acid resemble salicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo measurement of the keratolytic effect of salicylic acid in three ointment formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Alcloxa-Treated Skin versus Placebo: A Hypothetical Guide
Disclaimer: The following guide is a synthesized representation based on established dermatological and proteomic research methodologies. As of the date of this publication, a specific, peer-reviewed, comparative proteomic study of Alcloxa versus a placebo with publicly available quantitative data could not be identified. The experimental protocol and data presented herein are hypothetical and designed to illustrate how such a trial might be conducted and to provide a framework for future research.
Introduction
This compound is a topical agent that combines the therapeutic properties of Allantoin and aluminum chlorohydrate.[1][2] Allantoin is recognized for its keratolytic, moisturizing, and wound-healing capabilities, promoting cell proliferation and the shedding of dead skin cells.[3][4] Aluminum chlorohydrate acts as an astringent, causing the contraction of skin cells and tissues, which can help reduce inflammation and perspiration.[1][2] Understanding the molecular changes induced by this compound at the protein level is crucial for elucidating its mechanism of action and for the development of more targeted dermatological therapies. This guide outlines a hypothetical comparative proteomic study to assess the effects of this compound on the protein expression profile of human skin against a placebo control.
Hypothetical Proteomic Profile: this compound vs. Placebo
Based on the known mechanisms of its active ingredients, treatment with this compound is hypothesized to induce significant changes in the skin proteome compared to a placebo. The anticipated alterations include the upregulation of proteins involved in cellular proliferation, tissue repair, and hydration, alongside the downregulation of inflammatory markers.
Table 1: Hypothetical Quantitative Proteomic Data of Key Differentially Expressed Proteins in this compound-Treated Skin
| Protein | Function | Fold Change (this compound vs. Placebo) |
| Keratin 10 | Epidermal differentiation | -1.5 |
| Filaggrin | Skin barrier function, hydration | +2.0 |
| Collagen Type I | Extracellular matrix, wound healing | +1.8 |
| Cyclin D1 | Cell cycle progression | +1.6 |
| Ki-67 | Cellular proliferation | +2.2 |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | -1.7 |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | -1.9 |
| Aquaporin-3 | Water transport, skin hydration | +2.5 |
| Matrix Metalloproteinase-9 (MMP-9) | Extracellular matrix remodeling | -1.4 |
Experimental Protocols
This section details a hypothetical methodology for a randomized, double-blind, placebo-controlled clinical study to analyze the proteomic changes in skin treated with this compound.
1. Study Design and Treatment
-
Participants: A cohort of healthy volunteers with no active skin conditions.
-
Treatment Groups: Participants would be randomly assigned to two groups: one receiving a topical cream containing this compound and the other a placebo cream (vehicle only).
-
Application: A standardized amount of the assigned cream would be applied to a designated area of the forearm skin daily for a period of four weeks.
-
Biopsy: Following the treatment period, a full-thickness skin punch biopsy would be collected from the treated area of each participant for proteomic analysis.
2. Sample Preparation and Protein Extraction
-
Tissue Homogenization: The skin biopsy samples would be immediately snap-frozen in liquid nitrogen and stored at -80°C. For protein extraction, the tissue would be homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate would be determined using a Bradford or BCA protein assay.
3. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Proteins would be reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to prevent the reformation of disulfide bonds.[5]
-
Enzymatic Digestion: The protein mixture would be digested overnight with sequencing-grade trypsin to generate peptides.
-
Peptide Cleanup: The resulting peptide mixture would be desalted and purified using C18 solid-phase extraction columns.
4. Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide samples would be analyzed using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Protein Identification and Quantification: The raw mass spectrometry data would be processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. The data would be searched against a human protein database.
-
Statistical Analysis: Statistical analysis would be performed to identify proteins that are differentially expressed between the this compound and placebo groups, with a significance threshold of a p-value < 0.05 and a fold change > 1.5.
Visualizations
Caption: Hypothetical signaling cascade of this compound in skin.
Caption: Workflow for comparative proteomic analysis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. What is the mechanism of Allantoin? [synapse.patsnap.com]
- 4. health.clevelandclinic.org [health.clevelandclinic.org]
- 5. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alcloxa in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. A critical, yet often overlooked, aspect of these practices is the proper disposal of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Alcloxa, ensuring the protection of both laboratory personnel and the environment.
This compound, a complex of aluminum chlorhydroxy allantoinate, combines the therapeutic properties of allantoin (B1664786) with the astringent characteristics of aluminum compounds. While its components have varying disposal considerations, a cautious approach that addresses the potential hazards of its aluminum content is paramount.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulatory guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other suitable protective clothing is required.
Ensure that all handling of this compound waste is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The recommended method for this compound disposal is through a licensed hazardous waste management company. Under no circumstances should this compound waste be discharged into the sanitary sewer system or disposed of in regular trash.
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the waste was first added to the container.
-
List all constituents of the waste mixture, if applicable.
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
The primary disposal method for aluminum-containing waste is typically incineration at a permitted hazardous waste facility.
-
Quantitative Data Summary
For clarity and ease of reference, the following table summarizes key data related to this compound.
| Property | Value | Reference |
| Appearance | Fine white powder | [2] |
| Solubility in Water | Soluble | [2] |
| pH (1% aqueous solution) | 4.0 - 5.0 | [1] |
| Allantoin Component | Readily biodegradable | [3] |
| Primary Hazard Concern | Aluminum content | General Chemical Safety Principles |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. This proactive approach to chemical safety builds trust and reinforces the laboratory's reputation as a responsible and reliable scientific partner.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alcloxa
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Alcloxa, a compound combining Allantoin and an aluminum salt, in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Essential Safety Precautions and Personal Protective Equipment (PPE)
When working with this compound, a fine white powder, the primary hazards to mitigate are inhalation of dust and contact with eyes and skin.[1] While not classified as a hazardous substance, it can cause skin and eye irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye irritation from this compound powder.[1] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and a lab coat or fire/flame resistant and impervious clothing. | To avoid direct skin contact and potential irritation.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent inhalation of this compound dust, especially in poorly ventilated areas.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound in a research laboratory.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the risk of dust inhalation.
-
Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is donned correctly as specified in the table above.
-
Preventing Dust Formation : Avoid actions that can generate dust, such as vigorous shaking or scraping. Use non-sparking tools to prevent fire hazards from electrostatic discharge.
-
Weighing and Transfer : When weighing or transferring this compound powder, do so carefully and in a designated area to contain any potential spills.
-
Solution Preparation : this compound is soluble in water and slightly soluble in alcohols. When preparing solutions, add the powder to the solvent slowly while stirring to prevent clumping and minimize dust.
-
Cleaning : After handling, wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage
-
Waste Container : Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealed container.
-
Labeling : The waste container must be labeled as "this compound Waste" or with its chemical name, Aluminum, Chloro[(2,5-dioxo-4-imidazolidinyl)ureato]tetrahydroxydi-.
-
Incompatible Wastes : Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
Disposal Procedure
-
Licensed Waste Disposal Service : Contact a licensed professional waste disposal service for the final disposal of this compound waste.
-
Regulatory Compliance : Ensure that the disposal method complies with all national, state, and local environmental regulations for chemical waste.
-
Empty Containers : Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of as regular laboratory waste or recycled, depending on local regulations.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Spill | Evacuate personnel from the immediate area. Avoid creating dust. For dry spills, gently sweep the material into a sealed container. For wet spills, use an inert absorbent material before collection. Ensure adequate ventilation. Remove all sources of ignition. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
